1-amino-N,N-dimethylcyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
1-amino-N,N-dimethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8(2)5(9)6(7)3-4-6/h3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXIDMMDVZMZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Aminocyclopropane-1-carboxamide Derivatives in Modern Drug Discovery
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane ring, a motif once considered a synthetic curiosity, has firmly established itself as a cornerstone in modern medicinal chemistry.[1] Its unique stereoelectronic properties offer a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide delves into the chemical space of 1-aminocyclopropane-1-carboxamide derivatives, a scaffold of significant interest in contemporary drug discovery. While a specific Chemical Abstracts Service (CAS) number for "1-amino-N,N-dimethylcyclopropane-1-carboxamide" remains elusive in publicly accessible databases, this document serves as a comprehensive technical resource on this class of compounds. We will explore the synthetic architecture, the profound impact of the cyclopropane moiety on drug-like properties, and the potential therapeutic applications of these conformationally constrained amino acid amides.
The Strategic Value of the Cyclopropane Moiety in Medicinal Chemistry
The incorporation of a cyclopropane ring into a drug candidate is a strategic decision driven by the manifold benefits this small, strained ring system can confer.[1][2] Unlike flexible aliphatic chains, the rigid, three-membered ring introduces a defined conformational constraint on the molecule.[2] This rigidity can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[2]
Key advantages of integrating a cyclopropane ring include:
-
Enhanced Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, particularly oxidation, which can extend the in vivo half-life of a drug.[2]
-
Improved Potency and Selectivity: By locking the molecule in a preferred conformation for receptor binding, the cyclopropane ring can significantly boost potency and reduce off-target effects.[2][3]
-
Modulation of Physicochemical Properties: The unique electronic nature of the cyclopropane ring, with its "pi-character," can influence a molecule's solubility, lipophilicity, and membrane permeability.[3][4]
-
Novel Chemical Space: The introduction of this three-dimensional motif provides access to novel chemical structures, moving away from the "flat" molecules that have historically dominated drug discovery.[4]
The utility of the cyclopropane fragment is evidenced by its presence in numerous FDA-approved drugs for a wide range of therapeutic areas, including treatments for COVID-19, asthma, and hepatitis C.[5]
Synthetic Strategies for 1-Aminocyclopropane-1-carboxamide Derivatives
The synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives is a well-explored area of organic chemistry, with several established methodologies. These approaches can be adapted for the synthesis of various N-substituted carboxamides.
Cyclopropanation Approaches
A common strategy involves the cyclopropanation of a suitable alkene precursor. One such method is the "diazo-addition" method, which has been successfully used for the synthesis of 1-aminocyclopropane-1-carboxylic acid and its substituted analogues.[6]
A generalized synthetic pathway is outlined below:
Caption: Generalized workflow for the synthesis of 1-aminocyclopropane-1-carboxamide derivatives.
Methods Starting from 1-Aminocyclopropane-1-carboxylic Acid
Alternatively, one can start with commercially available 1-aminocyclopropane-1-carboxylic acid and perform an amide coupling reaction.
Experimental Protocol: Amide Coupling
-
Activation of the Carboxylic Acid: To a solution of 1-aminocyclopropane-1-carboxylic acid in a suitable aprotic solvent (e.g., DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[7]
-
Addition of the Amine: To the activated carboxylic acid, add the desired amine (e.g., dimethylamine).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess reagents and purify the product by column chromatography.
The choice of coupling reagent and reaction conditions can be critical for achieving high yields, especially with sterically hindered amines.[8]
The Role of the N,N-Dimethylcarboxamide Moiety
The N,N-dimethylcarboxamide group is a common functional group in medicinal chemistry. Its presence can influence several properties of a molecule:
-
Solubility: The polar nature of the amide bond can enhance aqueous solubility.
-
Metabolic Stability: The N,N-dimethyl substitution prevents metabolism by amidases and can block N-dealkylation pathways that are common for secondary amides.
-
Hydrogen Bonding: The tertiary amide lacks a hydrogen bond donor, which can be advantageous for membrane permeability.
-
Receptor Interactions: The carbonyl oxygen can act as a hydrogen bond acceptor in interactions with biological targets.
The combination of the rigid cyclopropane scaffold and the N,N-dimethylcarboxamide functionality in "this compound" would result in a conformationally restricted molecule with a polar, metabolically stable amide group.
Potential Therapeutic Applications and Biological Activity
While the specific biological activity of "this compound" is not documented, the broader class of cyclopropane-containing amides has shown promise in various therapeutic areas. For instance, various cyclopropane carboxamide derivatives have been investigated for their antimicrobial and antifungal activities.[9] Furthermore, derivatives of 1-aminocyclopropane-1-carboxylic acid have been studied for their interaction with glutamate receptors, such as the NMDA receptor.[6]
The structural rigidity and metabolic stability imparted by the cyclopropane ring make these compounds attractive candidates for development as enzyme inhibitors or receptor modulators. The core 1-aminocyclopropane-1-carboxamide scaffold provides a versatile platform for further derivatization to optimize potency and selectivity against a specific biological target.
Conclusion and Future Perspectives
The 1-aminocyclopropane-1-carboxamide scaffold represents a promising area for the discovery of novel therapeutics. The unique conformational and metabolic properties conferred by the cyclopropane ring, coupled with the versatility of the carboxamide group for derivatization, make this an attractive starting point for drug design campaigns. While "this compound" itself is not a commercially cataloged compound, the synthetic pathways to access it and its analogs are well within the reach of modern synthetic chemistry. Future research in this area will likely focus on the synthesis and biological evaluation of libraries of these compounds to explore their potential in a wide range of diseases.
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An In-Depth Technical Guide to the Molecular Structure of 1-amino-N,N-dimethylcyclopropane-1-carboxamide
This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for 1-amino-N,N-dimethylcyclopropane-1-carboxamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in novel small molecules incorporating the unique cyclopropane scaffold.
Introduction: The Significance of the Cyclopropane Moiety in Medicinal Chemistry
The cyclopropane ring, despite its inherent high ring strain, is a valuable structural motif in medicinal chemistry. Its rigid, three-dimensional nature allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a cyclopropane ring can also modulate the lipophilicity and metabolic stability of a molecule. The target molecule, this compound, combines this unique scaffold with a primary amine and an N,N-dimethylcarboxamide group, offering multiple points for potential biological interactions and further chemical modification. This guide will delve into the intricacies of its molecular architecture.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central cyclopropane ring with a quaternary carbon atom. This carbon is substituted with a primary amino group (-NH2) and an N,N-dimethylcarboxamide group (-C(=O)N(CH3)2).
Key Structural Features:
-
Cyclopropane Ring: The three-membered ring is highly strained, with C-C-C bond angles of approximately 60°. This strain influences the molecule's reactivity and conformation. The C-C bond lengths are expected to be shorter than those in acyclic alkanes.
-
Quaternary Carbon: The C1 position is a stereocenter in substituted derivatives, but in this achiral molecule, it serves as a rigid anchor for the functional groups.
-
Primary Amino Group: The -NH2 group is a key site for hydrogen bonding and can act as a nucleophile or a base. Its pKa is expected to be similar to that of other alpha-amino acids.
-
N,N-Dimethylcarboxamide Group: This tertiary amide is a polar functional group capable of acting as a hydrogen bond acceptor. The presence of the two methyl groups prevents it from acting as a hydrogen bond donor and influences its steric profile.
Predicted Physicochemical Properties:
A summary of the predicted physicochemical properties for this compound is presented in the table below. These values are calculated based on its chemical structure.
| Property | Value |
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol |
| XLogP3 | -0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 46.2 Ų |
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
Step 1: N-protection of 1-aminocyclopropane-1-carboxylic acid
-
Dissolve 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclopropane-1-carboxylic acid.
Step 2: Amidation of N-Boc-1-aminocyclopropane-1-carboxylic acid
-
Dissolve N-Boc-1-aminocyclopropane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude N-Boc-protected amide.
-
Purify the product by column chromatography on silica gel.
Step 3: Deprotection of the N-Boc group
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Dissolve the purified N-Boc-1-amino-N,N-dimethylcyclopropane-1-carboxamide in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting residue can be purified by recrystallization or by conversion to a salt (e.g., hydrochloride) followed by precipitation to yield the final product, this compound.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected data are as follows:
¹H NMR Spectroscopy:
-
Cyclopropane protons: A complex multiplet in the upfield region (approx. 0.8-1.5 ppm) corresponding to the four protons on the cyclopropane ring.
-
Amino protons: A broad singlet (exchangeable with D₂O) for the -NH₂ protons, with a chemical shift that can vary depending on the solvent and concentration.
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N-Methyl protons: A singlet at approximately 2.9-3.1 ppm, integrating to six protons, corresponding to the two methyl groups of the dimethylamide.
¹³C NMR Spectroscopy:
-
Cyclopropane carbons: Signals in the range of 15-30 ppm for the CH₂ carbons and a signal for the quaternary carbon (C1) at a more downfield position.
-
N-Methyl carbons: A signal around 35-40 ppm for the two equivalent methyl carbons.
-
Carbonyl carbon: A signal in the downfield region, typically around 170-175 ppm, for the amide carbonyl carbon.
Infrared (IR) Spectroscopy:
-
N-H stretching: A characteristic broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C=O stretching: A strong absorption band around 1630-1680 cm⁻¹ for the amide carbonyl group.
-
C-H stretching: Absorptions just above 3000 cm⁻¹ for the C-H bonds of the cyclopropane ring and below 3000 cm⁻¹ for the methyl groups.
Mass Spectrometry (MS):
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 128.10).
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the amino group, the dimethylamino group, and cleavage of the cyclopropane ring.
Potential Applications and Future Directions
Molecules containing the 1-aminocyclopropane-1-carboxylic acid scaffold are known to interact with various biological systems. For instance, ACC itself is an agonist at the glycine binding site of the NMDA receptor.[1][2][3] The N,N-dimethylcarboxamide derivative could exhibit altered pharmacological properties, potentially leading to new therapeutic agents. Further research into the biological activity of this molecule is warranted, particularly in the areas of neuroscience and as a building block in peptide synthesis.
Caption: Interrelation of the core aspects of the target molecule.
Conclusion
This compound represents an intriguing, albeit underexplored, small molecule with potential for applications in medicinal chemistry and drug discovery. This guide has provided a detailed analysis of its molecular structure, predicted properties, and a feasible synthetic protocol. The unique combination of a strained cyclopropane ring with key pharmacophoric groups makes it a compelling candidate for further investigation. The experimental procedures and characterization data outlined herein provide a solid foundation for researchers to synthesize and explore the potential of this novel compound.
References
-
Salgado, A., Eeckhaut, A., De Kimpe, N., & Van der Eycken, J. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Molecules, 5(7), 849-860. Available at: [Link].
-
Moldb. 1-Amino-n,n-dimethylcyclopentane-1-carboxamide. Available at: [Link].
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PubChem. 1-amino-N,N-dimethylcyclopentane-1-carboxamide. National Center for Biotechnology Information. Available at: [Link].
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Salgado, A., Eeckhaut, A., De Kimpe, N., & Van der Eycken, J. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. SciForum. Available at: [Link].
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Conti, P., De Amici, M., & De Sarro, G. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-1674. Available at: [Link].
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-
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Khan Academy. Mechanism of amide formation with DCC. Available at: [Link].
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A Comprehensive Technical Guide to the Synthesis of 1-amino-N,N-dimethylcyclopropane-1-carboxamide
Abstract: This technical guide provides a detailed, multi-step synthetic pathway for the preparation of 1-amino-N,N-dimethylcyclopropane-1-carboxamide, a compound of interest for researchers in drug development and medicinal chemistry. The synthesis commences with the formation of a cyclopropane-1,1-dicarboxylic acid intermediate, followed by a Hofmann rearrangement to yield 1-aminocyclopropane-1-carboxylic acid (ACC). Subsequent N-protection, amidation with dimethylamine, and final deprotection afford the target molecule. This document offers in-depth experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
This compound is a unique cyclopropane-containing amino acid derivative. The rigid cyclopropane scaffold imparts conformational constraint, a desirable feature in the design of peptidomimetics and other biologically active molecules. This guide outlines a robust and logical synthetic route, breaking down the process into key stages, each with a detailed experimental protocol and scientific rationale.
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC) Core
The initial phase of the synthesis focuses on constructing the foundational 1-aminocyclopropane-1-carboxylic acid (ACC) structure. This is achieved through a two-step process starting from diethyl malonate.
Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid
The first step involves a phase-transfer catalyzed cyclization of diethyl malonate with 1,2-dibromoethane to form cyclopropane-1,1-dicarboxylic acid. This one-pot reaction is efficient and avoids the need to isolate the intermediate diester.[1]
Reaction Scheme:
Caption: Cyclopropanation of diethyl malonate.
Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| Diethyl malonate | 160.17 | 0.5 | 80.0 g (75.8 mL) |
| 1,2-Dibromoethane | 187.86 | 0.75 | 141.0 g (64.7 mL) |
| Sodium hydroxide (50% aq.) | 40.00 | - | 1 L |
| Triethylbenzylammonium chloride (TEBAC) | 227.77 | 0.5 | 114.0 g |
| Concentrated HCl | 36.46 | - | ~1 L |
| Ether | 74.12 | - | ~4.2 L |
| Benzene | 78.11 | - | 100 mL |
Procedure:
-
To a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide.
-
At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride (TEBAC).
-
To the vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane in one portion.
-
Stir the reaction mixture vigorously for 2 hours.
-
Transfer the contents to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.
-
Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
Transfer the aqueous layer to a 4-L separatory funnel and extract three times with 900 mL of ether.
-
Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.
-
Combine the ether layers, wash with 1 L of brine, dry over MgSO4, and decolorize with activated carbon.
-
Remove the solvent by rotary evaporation to yield a semisolid residue.
-
Triturate the residue with 100 mL of benzene and filter to obtain white crystals of cyclopropane-1,1-dicarboxylic acid.
Expected Yield: 43.1–47.9 g (66–73%).
Step 2: Synthesis of 1-Aminocyclopropane-1-carboxylic acid via Hofmann Rearrangement
This step involves the conversion of one of the carboxylic acid groups of cyclopropane-1,1-dicarboxylic acid into a primary amine via a Hofmann rearrangement.[2][3][4][5][6][7] This is a multi-stage process within a single reaction pot involving monoamidation, N-bromination, and rearrangement.
Reaction Mechanism:
Caption: Simplified mechanism of the Hofmann rearrangement.
Experimental Protocol:
Note: This protocol is adapted from general procedures for Hofmann rearrangements and may require optimization.
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| Cyclopropane-1,1-dicarboxylic acid | 130.09 | 0.1 | 13.0 g |
| Thionyl chloride | 118.97 | 0.11 | 8.0 mL |
| Ammonium hydroxide (28-30%) | 35.04 | - | Excess |
| Bromine | 159.80 | 0.1 | 5.1 mL |
| Sodium hydroxide | 40.00 | 0.5 | 20.0 g |
Procedure:
-
Monoamide formation:
-
In a fume hood, carefully add 8.0 mL (0.11 mol) of thionyl chloride to 13.0 g (0.1 mol) of cyclopropane-1,1-dicarboxylic acid in a round-bottom flask.
-
Gently warm the mixture to 40-50°C for 1 hour, then cool to room temperature.
-
Slowly and carefully add the reaction mixture to an excess of ice-cold concentrated ammonium hydroxide.
-
Stir for 30 minutes, then filter the resulting precipitate and wash with cold water. Dry the solid to obtain cyclopropane-1-carboxamide-1-carboxylic acid.
-
-
Hofmann Rearrangement:
-
Prepare a solution of sodium hypobromite by slowly adding 5.1 mL (0.1 mol) of bromine to a solution of 20.0 g (0.5 mol) of sodium hydroxide in 200 mL of water, keeping the temperature below 10°C.
-
Add the dried cyclopropane-1-carboxamide-1-carboxylic acid to the cold sodium hypobromite solution.
-
Slowly warm the mixture to 70-80°C and hold for 1 hour.
-
Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 3.
-
The product, 1-aminocyclopropane-1-carboxylic acid, will precipitate. It can be further purified by recrystallization from a water/ethanol mixture.
-
Synthesis of the Target Molecule
The final phase involves the conversion of the ACC core to the desired N,N-dimethylamide derivative.
Step 3: N-Boc Protection of 1-Aminocyclopropane-1-carboxylic acid
To prevent the amino group from reacting during the subsequent amidation step, it is protected with a tert-butyloxycarbonyl (Boc) group.[8][9]
Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| 1-Aminocyclopropane-1-carboxylic acid | 101.10 | 0.05 | 5.05 g |
| Di-tert-butyl dicarbonate (Boc)2O | 218.25 | 0.055 | 12.0 g |
| Sodium bicarbonate | 84.01 | 0.15 | 12.6 g |
| Dioxane | 88.11 | - | 50 mL |
| Water | 18.02 | - | 50 mL |
Procedure:
-
Dissolve 5.05 g (0.05 mol) of ACC and 12.6 g (0.15 mol) of sodium bicarbonate in a mixture of 50 mL of dioxane and 50 mL of water.
-
Add 12.0 g (0.055 mol) of di-tert-butyl dicarbonate to the solution.
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-1-aminocyclopropane-1-carboxylic acid.
Step 4: Amidation of N-Boc-ACC with Dimethylamine
The carboxylic acid of N-Boc-ACC is activated and then reacted with dimethylamine to form the N,N-dimethylamide. A common coupling agent for this transformation is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[10][11][12]
Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| N-Boc-1-aminocyclopropane-1-carboxylic acid | 201.22 | 0.04 | 8.05 g |
| HATU | 380.23 | 0.044 | 16.7 g |
| Dimethylamine (2 M solution in THF) | 45.08 | 0.048 | 24 mL |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.08 | 13.9 mL |
| Dichloromethane (DCM) | 84.93 | - | 100 mL |
Procedure:
-
Dissolve 8.05 g (0.04 mol) of N-Boc-1-aminocyclopropane-1-carboxylic acid in 100 mL of dry DCM.
-
Add 16.7 g (0.044 mol) of HATU and 13.9 mL (0.08 mol) of DIPEA to the solution.
-
Stir the mixture for 10 minutes at room temperature.
-
Add 24 mL (0.048 mol) of a 2 M solution of dimethylamine in THF.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-1-amino-N,N-dimethylcyclopropane-1-carboxamide.
Step 5: N-Boc Deprotection
The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.[13][14][15][16]
Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| N-Boc-1-amino-N,N-dimethylcyclopropane-1-carboxamide | 228.29 | 0.03 | 6.85 g |
| Trifluoroacetic acid (TFA) | 114.02 | - | 20 mL |
| Dichloromethane (DCM) | 84.93 | - | 20 mL |
Procedure:
-
Dissolve 6.85 g (0.03 mol) of N-Boc-1-amino-N,N-dimethylcyclopropane-1-carboxamide in 20 mL of DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 20 mL of trifluoroacetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in a minimal amount of water and basify to pH 9-10 with 1 M NaOH.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Safety and Handling
-
1,2-Dibromoethane: Is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
Thionyl chloride: Is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Bromine: Is highly corrosive and toxic. Handle in a fume hood with appropriate PPE.
-
Trifluoroacetic acid (TFA): Is a strong, corrosive acid. Handle with care in a fume hood.
-
Sodium hydroxide: Is a corrosive base. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Singh, R. K., & Danishefsky, S. (1981). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 60, 66.
- Perkin, W. H. (1884). Ueber die Einwirkung von Aethylendibromid auf Aethylmalonat. Berichte der deutschen chemischen Gesellschaft, 17(1), 54-59.
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Chem Impex. Boc-1-aminocyclopropane-1-carboxylic acid. [Link]
- European Patent Office. (1998). Process for the preparation of cyclopropane-1,1-dicarboxylic acid (EP0857712B1).
-
ResearchGate. (2018). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. [Link]
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Wikipedia. Hofmann rearrangement. [Link]
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- Google Patents. (1995). Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide (DE19523868A1).
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PubMed. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. [Link]
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Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
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NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]
- Ben M’barek, Y., & Klai, N. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of the Chemical Society of Pakistan, 34(3).
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Aapptec Peptides. Coupling Reagents. [Link]
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Organic Chemistry Tutor. 26. Synthesis of Cyclopropanecarboxylic Acid. [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
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-
Grokipedia. Hofmann rearrangement. [Link]
- Gammack, A. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Google Patents. (1981). Process for preparing 1-aminocyclopropane-1-carboxylic acid (US4298760A).
- Google Patents. (2014). Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester (CN103864618A).
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Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Next Peptide. 88950-64-5 | Boc-1-aminocyclopropane-1-carboxylic acid. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
Wikipedia. 1-Aminocyclopropane-1-carboxylic acid. [Link]
-
ResearchGate. (2018). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. [Link]
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Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]
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Taylor & Francis Online. 1-aminocyclopropane-1-carboxylic acid – Knowledge and References. [Link]
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Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. [Link]
-
Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. [Link]
-
Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? [Link]
-
Grokipedia. Malonic ester synthesis. [Link]
-
Frontiers in Plant Science. (2020). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. [Link]
-
ResearchGate. (2023). Direct amidation from carboxylic acid and amine as a substrate. [Link]
-
Pearson. Show how you would use the malonic ester synthesis to make the following compounds. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 1-amino-N,N-dimethylcyclopropane-1-carboxamide and its Analogs
Foreword: The Significance of Constrained Scaffolds in Modulating Neurological Pathways
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer conformational rigidity and precise spatial presentation of pharmacophoric elements is of paramount importance. The cyclopropane ring, a three-membered carbocycle, represents a quintessential example of such a constrained motif. Its inherent strain and unique electronic properties confer upon it the ability to mimic or stabilize bioactive conformations of more flexible molecules, thereby enhancing receptor affinity, metabolic stability, and cell permeability.[1] This guide delves into the intricate mechanism of action of 1-amino-N,N-dimethylcyclopropane-1-carboxamide, a member of a fascinating class of compounds that modulate critical neurological pathways. While direct research on this specific amide is limited, a wealth of data on its parent carboxylic acid, 1-aminocyclopropane-1-carboxylic acid (ACPC), provides a robust foundation for understanding its biological activity. This document will, therefore, extrapolate from the well-established pharmacology of ACPC to elucidate the likely mechanistic underpinnings of its N,N-dimethylated amide derivative, focusing on its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor.
The NMDA Receptor: A Key Player in Synaptic Plasticity and Excitotoxicity
The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a pivotal role in mediating excitatory neurotransmission throughout the central nervous system. Its proper functioning is fundamental to synaptic plasticity, a cellular process that underlies learning and memory. However, the overactivation of NMDA receptors can lead to an excessive influx of calcium ions, triggering a cascade of neurotoxic events that contribute to neuronal damage in various neurological disorders.
The activation of the NMDA receptor is a complex process that requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine.[2] This dual-agonist requirement provides a sophisticated mechanism for regulating receptor activity and offers multiple targets for pharmacological intervention.
1-Aminocyclopropane-1-carboxamides: A Class of NMDA Receptor Modulators
Compounds containing the 1-aminocyclopropane-1-carboxylic acid scaffold have emerged as significant modulators of the NMDA receptor.[3] Their rigid cyclopropane core positions the amino and carboxyl (or carboxamide) groups in a well-defined spatial arrangement, allowing for specific interactions with the receptor's binding sites.
Dual-Action Mechanism at the NMDA Receptor
Research on 1-aminocyclopropane-1-carboxylic acid (ACPC) has revealed a fascinating and complex mechanism of action at the NMDA receptor. ACPC exhibits a dualistic behavior, acting as both a partial agonist at the glycine co-agonist site and an antagonist at the glutamate binding site.[4]
-
Glycine Site Partial Agonism: ACPC can bind to the glycine binding site on the GluN1 subunit of the NMDA receptor, partially activating the receptor in the presence of glutamate.[4]
-
Glutamate Site Antagonism: Concurrently, ACPC can act as a competitive antagonist at the glutamate binding site on the GluN2 subunit, thereby inhibiting receptor activation.[4]
This dual-action profile is of significant therapeutic interest. By providing a baseline level of receptor activation while preventing excessive stimulation by high concentrations of glutamate, compounds like ACPC could offer a neuroprotective effect without completely shutting down essential synaptic activity.[4] It is highly probable that this compound shares this dual-action mechanism, with the N,N-dimethylcarboxamide moiety influencing its potency, selectivity, and pharmacokinetic properties.
Visualizing the Mechanism: A Signaling Pathway Diagram
The following diagram illustrates the proposed dual mechanism of action of this compound at the NMDA receptor.
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A Framework for the Biological Evaluation of 1-amino-N,N-dimethylcyclopropane-1-carboxamide: A Hypothetical Case Study
Disclaimer: The compound "1-amino-N,N-dimethylcyclopropane-1-carboxamide" is not a widely recognized or studied molecule in publicly available scientific literature. Therefore, this document presents a hypothetical, yet scientifically rigorous, framework for its potential biological evaluation. The proposed targets, mechanisms, and data are illustrative and based on the structural characteristics of the molecule and established principles of drug discovery.
Introduction
Small molecules containing strained ring systems, such as cyclopropane, have garnered significant interest in medicinal chemistry. The unique conformational rigidity and electronic properties of the cyclopropane motif can impart favorable pharmacological characteristics, including enhanced metabolic stability, improved binding affinity to biological targets, and precise spatial orientation of functional groups.[1] Compounds incorporating a cyclopropane ring have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects.[2][3][4]
This technical guide outlines a comprehensive strategy for the preclinical evaluation of a novel compound, this compound. The structure integrates a 1-aminocyclopropane-1-carboxylic acid (ACC) scaffold, known to interact with biological systems, with an N,N-dimethylcarboxamide moiety, which can influence solubility, membrane permeability, and metabolic stability.[4][5] This guide will detail a hypothetical investigation into its synthesis, potential mechanism of action, and a tiered approach to its in vitro and in vivo characterization.
Part 1: Synthesis and Physicochemical Characterization
A plausible synthetic route for this compound could start from 1-aminocyclopropane-1-carboxylic acid (ACC). Various methods for the synthesis of ACC and its derivatives have been reported, often involving the cyclopropanation of glycine equivalents.[6][7][8]
Proposed Synthesis Workflow
A potential synthetic pathway is outlined below.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthesis Protocol:
-
Protection of the Amino Group: 1-aminocyclopropane-1-carboxylic acid (ACC) is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base (e.g., triethylamine) in a solvent like dichloromethane to yield N-Boc-1-aminocyclopropane-1-carboxylic acid (N-Boc-ACC).
-
Carboxylic Acid Activation: The carboxylic acid of N-Boc-ACC is activated using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like dimethylformamide (DMF).
-
Amide Bond Formation: The activated ester is then reacted in situ with dimethylamine to form the N,N-dimethylcarboxamide.
-
Deprotection: The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the final compound, this compound, as a salt.
-
Purification: The final product is purified by reverse-phase high-performance liquid chromatography (HPLC).
Part 2: Hypothetical Biological Target and Mechanism of Action
Given the structural similarity of the core to amino acids, a plausible hypothesis is that this compound acts as a modulator of a neurotransmitter receptor or an enzyme involved in amino acid metabolism. For the purpose of this guide, we will hypothesize that the compound is an antagonist of a specific subtype of ionotropic glutamate receptors, for instance, the NMDA receptor, based on the known activity of some ACC derivatives at this receptor complex.[4]
Proposed Signaling Pathway
The hypothetical mechanism involves the compound binding to an allosteric site on the NMDA receptor, thereby inhibiting ion flow in response to glutamate and glycine binding.
Caption: Hypothetical antagonism of the NMDA receptor by the target compound.
Part 3: In Vitro Biological Evaluation
A tiered approach to in vitro testing is essential to characterize the compound's activity and selectivity.[9][10][11]
Tier 1: Primary Screening
-
Objective: To determine if the compound interacts with the hypothesized target.
-
Assay: Radioligand binding assay using a specific NMDA receptor antagonist radioligand (e.g., [³H]MK-801) in rat brain membrane preparations.
Tier 2: Functional Characterization
-
Objective: To assess the functional consequence of binding (agonist vs. antagonist activity).
-
Assay: Electrophysiology (patch-clamp) on cultured neurons or oocytes expressing the target NMDA receptor subtype. Measure the inhibition of glutamate/glycine-induced currents.
Experimental Protocol: Patch-Clamp Electrophysiology
-
Cell Culture: HEK293 cells stably expressing the human NMDA receptor subunits (e.g., GluN1/GluN2A) are cultured on glass coverslips.
-
Recording: Whole-cell patch-clamp recordings are performed. The external solution contains a physiological concentration of ions, and the internal pipette solution contains a Cs-based solution to block potassium channels.
-
Compound Application: A baseline current is established by applying glutamate (100 µM) and glycine (10 µM). The test compound is then co-applied with the agonists at increasing concentrations.
-
Data Analysis: The inhibition of the agonist-induced current is measured and plotted against the compound concentration to determine the IC₅₀ value.
Tier 3: Selectivity and Off-Target Profiling
-
Objective: To evaluate the compound's selectivity for the target receptor over other related receptors.
-
Assay: A panel of binding or functional assays against other glutamate receptor subtypes (AMPA, kainate) and other relevant central nervous system targets.
Hypothetical In Vitro Data Summary
| Assay Type | Target | Result (IC₅₀/EC₅₀/Kᵢ) |
| Radioligand Binding | NMDA Receptor | Kᵢ = 75 nM |
| Patch-Clamp Electrophysiology | NMDA Receptor (GluN1/GluN2A) | IC₅₀ = 150 nM |
| Selectivity Panel | AMPA Receptor | > 10 µM |
| Selectivity Panel | Kainate Receptor | > 10 µM |
| Cytotoxicity Assay (HEK293) | - | CC₅₀ = 50 µM |
Part 4: In Vivo Preclinical Assessment
In vivo studies are crucial to understand the compound's behavior in a whole organism.[9][12][13]
Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[14]
-
Methodology: The compound is administered to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the concentration of the compound is measured using LC-MS/MS.
Pharmacodynamic (PD) and Efficacy Studies
-
Objective: To assess the compound's effect on a disease-relevant model. Given the hypothesized NMDA receptor antagonism, a model of neuropathic pain or epilepsy could be appropriate.
-
Model: For neuropathic pain, the Chung model (spinal nerve ligation) in rats can be used.
-
Methodology: After inducing neuropathic pain, the compound is administered, and pain-related behaviors (e.g., mechanical allodynia) are assessed using von Frey filaments.
Hypothetical In Vivo Data Summary
| Parameter | Route | Value |
| Bioavailability | Oral | 45% |
| Half-life (t₁/₂) | IV | 2.5 hours |
| Cₘₐₓ (at 10 mg/kg) | Oral | 1.2 µM |
| Efficacy (Pain Model) | Oral (10 mg/kg) | 60% reversal of allodynia |
Part 5: Preliminary Toxicology
Initial safety assessment is a critical component of preclinical development.[12]
-
In Vitro Cytotoxicity: Assays using cell lines like HepG2 (liver) and HEK293 (kidney) to assess potential organ-specific toxicity.[15][16]
-
In Vivo Acute Toxicity: A single high dose of the compound is administered to rodents to determine the maximum tolerated dose (MTD).
Conclusion and Future Directions
This guide presents a hypothetical but structured approach to the preclinical evaluation of this compound. The proposed workflow, from synthesis to in vivo testing, provides a comprehensive framework for characterizing its biological activity. Based on our hypothetical data, the compound demonstrates potent and selective NMDA receptor antagonism with a reasonable pharmacokinetic profile and in vivo efficacy.
Future work would involve more extensive toxicology studies, investigation of the detailed mechanism of action, and optimization of the compound's structure to improve its pharmacological properties.
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An In-depth Technical Guide to 1-amino-N,N-dimethylcyclopropane-1-carboxamide: A Prospective Research Chemical
Preamble: Navigating the Frontier of Novel Chemical Matter
In the landscape of drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount. This guide is dedicated to the scientific community—researchers, medicinal chemists, and drug development professionals—who are at the forefront of this exploration. The subject of this technical guide is 1-amino-N,N-dimethylcyclopropane-1-carboxamide , a compound for which, at the time of this writing, there is a notable absence of dedicated research in publicly accessible scientific literature.
This document, therefore, serves a dual purpose. Firstly, it acknowledges the current void in the literature for this specific molecule. Secondly, and more importantly, it provides a prospective and scientifically grounded framework for its investigation. By drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology of structurally related compounds, this guide aims to equip researchers with the foundational knowledge and methodologies to unlock the potential of this intriguing molecule. We will proceed by proposing a plausible synthetic route, outlining robust analytical characterization techniques, and postulating potential biological activities based on the well-documented pharmacology of aminocyclopropane derivatives.
The Allure of the Aminocyclopropane Carboxamide Scaffold
The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in medicinal chemistry. Its inherent ring strain imparts unique conformational rigidity and electronic properties. When incorporated into drug candidates, the cyclopropane moiety can enhance metabolic stability, improve binding affinity to biological targets, and reduce off-target effects.[1] Compounds containing the cyclopropane structure have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, antitumor, and antidepressant properties.[1]
The 1-aminocyclopropane-1-carboxylic acid (ACC) core, a key biosynthetic precursor to the plant hormone ethylene, has garnered significant attention.[2][3] Derivatives of ACC are being explored for their potential as conformationally constrained amino acids in peptide design and as modulators of neurological pathways.[3][4] The addition of a carboxamide functional group further expands the chemical space, allowing for diverse substitutions that can fine-tune the molecule's physicochemical properties and biological target engagement.
Physicochemical Properties and Structural Attributes
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₆H₁₂N₂O | |
| Molecular Weight | 128.17 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | Not assigned or not publicly available | |
| Appearance | Likely a solid at room temperature | Based on similar small molecules |
| Solubility | Expected to be soluble in polar organic solvents | Based on functional groups |
| LogP | Estimated to be low, indicating good aqueous solubility | Based on the presence of polar functional groups |
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from 1-(Boc-amino)cyclopropane-1-carboxylic acid, a commercially available starting material. The proposed synthetic route is a two-step process involving an amide coupling followed by deprotection.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Amide Coupling to form N-Boc-1-(dimethylcarbamoyl)cyclopropan-1-amine
-
To a solution of 1-(Boc-amino)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Add a solution of dimethylamine (2.0 M in THF, 1.5 eq).
-
Add the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) portion-wise at 0 °C.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected intermediate.
Step 2: Deprotection to yield this compound
-
Dissolve the purified Boc-protected amide from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The following methods are recommended.
| Analytical Method | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment | Peaks corresponding to the cyclopropyl protons, N-methyl protons, and the amine protons. |
| ¹³C NMR | Structural confirmation | Signals for the cyclopropyl carbons, the carbonyl carbon, and the N-methyl carbons. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak indicating high purity. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for N-H (amine), C=O (amide), and C-N bonds. |
Diagram of the Analytical Workflow
Caption: A comprehensive analytical workflow for quality control.
Postulated Biological Activity and Research Directions
While no specific biological data exists for this compound, the broader class of cyclopropane-containing compounds exhibits a wide range of pharmacological activities.[5] This suggests several promising avenues for investigation.
-
Neurological Disorders: Given that related N,N-dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride is used as an intermediate in the synthesis of compounds targeting neurological disorders, this molecule could be explored for its potential to modulate neurotransmitter systems.[6]
-
Anticancer and Antiproliferative Activity: Phenylcyclopropane carboxamide derivatives have shown inhibitory effects on the proliferation of human myeloid leukemia cell lines.[5][7] It would be valuable to screen this compound for similar antiproliferative properties against a panel of cancer cell lines.
-
Enzyme Inhibition: Cyclopropane-containing amino acids are known to inhibit certain amino acid processing enzymes.[2][4] This suggests that the target compound could be investigated as an inhibitor of specific enzymes involved in disease pathways.
-
Antimicrobial and Antifungal Activity: The cyclopropane moiety is present in various compounds with antibacterial and antifungal properties.[1] Screening against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial applications.
Conclusion and Future Outlook
This compound represents an unexplored corner of chemical space. This guide has provided a comprehensive, albeit prospective, framework for its synthesis, characterization, and potential biological evaluation. The lack of existing data should not be seen as a deterrent but rather as an opportunity for novel discovery. The methodologies and research directions outlined herein are intended to serve as a launchpad for researchers to embark on the exciting journey of elucidating the chemical and biological properties of this promising research chemical. As with any new compound, all handling and experimental work should be conducted with appropriate safety precautions in a controlled laboratory setting.
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A Technical Guide to 1-amino-N,N-dimethylcyclopropane-1-carboxamide: A Novel Scaffold in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 1-amino-N,N-dimethylcyclopropane-1-carboxamide, a molecule of emerging interest in medicinal chemistry. While direct literature on this specific compound is sparse, this document synthesizes information on its core structural motifs—the gem-disubstituted cyclopropane ring, the primary amine, and the N,N-dimethylcarboxamide—to project its potential applications, synthetic strategies, and pharmacological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of constrained scaffolds in modern therapeutic design.
Introduction: The Strategic Value of the Cyclopropane Motif
The cyclopropane ring, a three-membered carbocycle, is a well-established architectural element in drug discovery.[1] Its inherent ring strain imparts unique electronic and conformational properties, making it a valuable tool for medicinal chemists.[2][3] The inclusion of a cyclopropane moiety can confer several advantages upon a drug candidate:
-
Conformational Rigidity : The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.[2] This is a critical factor in designing potent and specific enzyme inhibitors or receptor ligands, thereby minimizing off-target effects.[2]
-
Metabolic Stability : The cyclopropyl group is generally resistant to common metabolic degradation pathways that affect more flexible aliphatic chains.[2][4] This can lead to an improved pharmacokinetic profile, including a longer in-vivo half-life, which allows for less frequent dosing.[2]
-
Three-Dimensionality : Fused-cyclopropane rings, in particular, introduce inherent three-dimensionality to a molecule, which can be advantageous for exploring the often complex and non-planar binding sites of biological targets.[4]
-
Bioisosteric Replacement : The cyclopropyl group is often used as a bioisostere for other functional groups, such as alkenes or gem-dimethyl groups, to fine-tune a molecule's physicochemical properties.[1]
Over the past decade, 18 new chemical entities containing a cyclopropyl group have been approved by the FDA, underscoring the motif's importance in contemporary drug design.[1] These drugs span a wide range of therapeutic areas, including treatments for COVID-19, asthma, hepatitis C, and HIV/AIDS.[5]
The subject of this guide, this compound, combines the benefits of the cyclopropane scaffold with a geminal aminocarboxamide substitution pattern. This arrangement presents a unique vector for functionalization and interaction with biological targets.
Molecular Profile and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H12N2O | N/A |
| Molecular Weight | 128.17 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| CAS Number | Not available | N/A |
Note: As this is a novel compound, experimental data is not available. The properties listed are calculated.
The structure features a chiral center at the C1 position of the cyclopropane ring, although the parent 1-aminocyclopropane-1-carboxylic acid is achiral.[6] The presence of the primary amine and the tertiary amide provides sites for hydrogen bonding and potential salt formation, which can influence solubility and bioavailability.
Proposed Synthetic Pathways
While a specific synthesis for this compound has not been published, a plausible route can be devised based on established methods for creating 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives.[7][8][9] A potential synthetic workflow is outlined below.
Diagram: Proposed Synthesis of this compound
Caption: A plausible multi-step synthesis of the target compound.
Experimental Protocol: A General Approach
-
Cyclopropanation: A suitable starting material, such as a derivative of an alkylidene malonate, can undergo a Michael-induced ring closure to form a 1,1-cyclopropanedicarboxylate intermediate.[7]
-
Asymmetric Hydrolysis: Enzymatic asymmetrization using an esterase, such as pig liver esterase (PLE), can selectively hydrolyze one of the ester groups to yield a chiral cyclopropane-1-carboxy-1-carboxylate.[7]
-
Curtius Rearrangement: The remaining carboxylic acid can undergo a Curtius-type reaction, for example using diphenylphosphoryl azide (DPPA), to form a protected amino group at the C1 position.[10]
-
Amide Formation: The remaining ester is hydrolyzed to the corresponding carboxylic acid. Standard peptide coupling reagents (e.g., HATU, HOBt) can then be used to couple this acid with dimethylamine to form the desired N,N-dimethylcarboxamide.
-
Deprotection: The final step involves the removal of the protecting group from the amino function to yield the target compound, this compound.
Potential Applications in Medicinal Chemistry
Based on the structural features of the molecule and the known activities of related compounds, several potential therapeutic applications can be hypothesized.
Modulation of NMDA Receptors
The parent molecule, 1-aminocyclopropane-1-carboxylic acid (ACC), is known to be an agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[11] Specifically, at low glutamate concentrations, ACC acts as an agonist, while at high concentrations, it acts as a competitive antagonist.[12] This dual activity suggests a role in neuroprotection.[12]
Derivatives of ACC, like the title compound, are therefore of interest for their potential to modulate NMDA receptor activity.[8] Such modulation is a key strategy in the development of treatments for a range of neurological and psychiatric disorders. A related compound, N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide, is noted for its utility in developing compounds that target neurological disorders.[13]
Diagram: Hypothetical Interaction with NMDA Receptor
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Unlocking the Therapeutic Potential of 1-amino-N,N-dimethylcyclopropane-1-carboxamide: A Strategic Guide to Target Identification and Validation
Abstract
1-amino-N,N-dimethylcyclopropane-1-carboxamide is a novel small molecule with a unique cyclopropane core, a scaffold of increasing interest in medicinal chemistry due to its conformational rigidity and metabolic stability. While direct biological data on this specific compound is not publicly available, its structural similarity to known neuromodulatory agents suggests significant therapeutic potential, particularly within the central nervous system. This in-depth technical guide provides a strategic framework for the systematic identification and validation of its therapeutic targets. We will explore plausible mechanisms of action based on structural analogs, propose a multi-pronged experimental approach for target deconvolution, and detail robust protocols for subsequent validation. This document is intended for researchers, scientists, and drug development professionals seeking to pioneer the exploration of this promising chemical entity.
Introduction: The Therapeutic Promise of a Novel Scaffold
The cyclopropane ring, a three-membered carbocycle, imparts a unique conformational rigidity to small molecules, often leading to enhanced binding affinity and selectivity for biological targets. The title compound, this compound, features this desirable moiety, along with an amino group and a dimethylated carboxamide, suggesting potential interactions with a range of protein targets. The N,N-dimethylation of the amide may also enhance metabolic stability and blood-brain barrier permeability, making it an attractive candidate for neurological disorders.
Given the absence of published data on this compound, a logical starting point for our investigation is to examine the biological activities of structurally related compounds. The 1-aminocyclopropanecarboxylic acid (ACC) scaffold, for instance, is well-known to interact with N-methyl-D-aspartate (NMDA) receptors in the central nervous system. This provides a strong rationale for prioritizing the investigation of neuronal targets.
This guide will therefore focus on a systematic approach to:
-
Hypothesize potential therapeutic targets based on structural analogy and in silico modeling.
-
Outline a comprehensive experimental workflow for unbiased target identification.
-
Provide detailed protocols for target validation and mechanistic studies.
Hypothetical Therapeutic Targets: A Focus on Neuromodulation
Based on the structural features of this compound, we can postulate several plausible therapeutic targets, primarily within the realm of neuroscience.
N-methyl-D-aspartate (NMDA) Receptor Modulation
The most compelling initial hypothesis is the modulation of NMDA receptors. These are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory. Dysfunction of NMDA receptors is implicated in a range of neurological and psychiatric disorders, including depression, schizophrenia, and epilepsy.
-
Rationale: The 1-aminocyclopropane-1-carboxylic acid (ACPC) backbone is a known partial agonist at the glycine-binding site of the NMDA receptor. It is plausible that the N,N-dimethylcarboxamide moiety of our lead compound could alter its binding affinity, efficacy, or selectivity for different NMDA receptor subtypes.
Other Potential CNS Targets
While NMDA receptors represent a primary hypothesis, other potential targets should also be considered:
-
AMPA and Kainate Receptors: These are other types of ionotropic glutamate receptors that could be modulated by a cyclopropane-containing ligand.
-
Metabotropic Glutamate Receptors (mGluRs): These G-protein coupled receptors offer an alternative mechanism for modulating glutamatergic signaling.
-
Voltage-Gated Ion Channels: The conformational rigidity of the cyclopropane ring could favor binding to specific states of voltage-gated sodium, potassium, or calcium channels.
A Multi-Pronged Strategy for Target Identification
To move from hypothesis to evidence, a multi-pronged experimental approach is essential. This strategy combines computational methods with unbiased biochemical and cell-based assays to identify and prioritize potential targets.
In Silico Target Prediction
Before embarking on costly and time-consuming wet-lab experiments, in silico methods can provide valuable initial insights.
-
Ligand-Based Similarity Searching: Utilize chemical informatics databases (e.g., PubChem, ChEMBL) to identify known drugs or bioactive compounds with high structural similarity to this compound. This can reveal potential targets based on the principle that structurally similar molecules often have similar biological activities.
-
Molecular Docking: Perform docking studies of the compound against homology models or crystal structures of hypothesized targets (e.g., different NMDA receptor subtypes). This can predict binding poses and estimate binding affinities, helping to prioritize targets for experimental validation.
Unbiased Target Identification Techniques
To cast a wider net and identify targets beyond our initial hypotheses, unbiased screening methods are invaluable.
-
Affinity Chromatography-Mass Spectrometry (AC-MS): This powerful technique involves immobilizing the compound on a solid support to "fish" for binding partners from a cell lysate or tissue extract. The captured proteins are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Changes in protein stability upon compound treatment can be monitored by western blotting or mass spectrometry.
The following diagram illustrates the proposed workflow for target identification:
Caption: A multi-pronged workflow for therapeutic target identification.
Experimental Protocols for Target Validation
Once a list of candidate targets has been generated, rigorous validation is crucial. The following section provides detailed protocols for confirming target engagement and elucidating the functional consequences of this interaction.
Protocol: Radioligand Binding Assay for NMDA Receptors
This protocol describes a competitive binding assay to determine if this compound binds to the NMDA receptor.
Objective: To determine the binding affinity (Ki) of the test compound for the NMDA receptor.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[³H]-CGP 39653 (a high-affinity NMDA receptor antagonist radioligand)
-
Test compound (this compound)
-
Non-labeled CGP 39653 (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare Reagents: Dilute the test compound and non-labeled CGP 39653 to various concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, combine rat cortical membranes, [³H]-CGP 39653, and either assay buffer (for total binding), a high concentration of non-labeled CGP 39653 (for non-specific binding), or varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
Protocol: Electrophysiological Recording of NMDA Receptor Activity
This protocol uses patch-clamp electrophysiology to measure the functional effect of the compound on NMDA receptor-mediated currents in cultured neurons.
Objective: To determine if the test compound acts as an agonist, antagonist, or modulator of NMDA receptor activity.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
External recording solution (containing physiological concentrations of ions)
-
Internal pipette solution
-
NMDA and glycine (receptor agonists)
-
Test compound
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation: Culture primary neurons on glass coverslips.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Perfuse the cell with an external solution containing NMDA and glycine to evoke an inward current.
-
-
Compound Application:
-
Once a stable baseline NMDA-evoked current is established, co-apply the test compound with the agonists.
-
Record any changes in the current amplitude or kinetics.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the test compound.
-
Construct a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
The following diagram illustrates the experimental workflow for target validation:
Caption: A stepwise workflow for the validation of therapeutic targets.
Conclusion and Future Directions
The novel chemical entity this compound holds significant therapeutic promise, particularly in the field of neuroscience. While empirical data is currently lacking, a systematic and hypothesis-driven approach to target identification and validation can unlock its full potential. The multi-pronged strategy outlined in this guide, combining in silico prediction with unbiased screening and rigorous experimental validation, provides a clear roadmap for elucidating its mechanism of action and advancing it through the drug discovery pipeline.
Future research should focus on synthesizing focused libraries of analogs to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties. In parallel, in vivo studies in relevant animal models of neurological disorders will be essential to translate the in vitro findings into tangible therapeutic benefits. The journey from a novel molecule to a life-changing therapy is a long and challenging one, but it begins with a sound scientific strategy and a commitment to rigorous investigation.
References
-
PubChem Compound Summary for CID 13866236, 1-amino-N,N-dimethylcyclopropanecarboxamide. National Center for Biotechnology Information. [Link]
Methodological & Application
Synthesis of "1-amino-N,N-dimethylcyclopropane-1-carboxamide" derivatives
An In-Depth Guide to the Synthesis of 1-Amino-N,N-dimethylcyclopropane-1-carboxamide Derivatives
Introduction: The Significance of the Constrained Cyclopropane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. The cyclopropylamine moiety, a three-membered carbocyclic ring attached to a nitrogen atom, stands out as a "privileged scaffold."[1][2] Its unique structural and electronic properties, stemming from the inherent ring strain of the cyclopropane ring, offer a powerful tool for drug designers.[2] This rigid structure can lock a molecule into a specific, biologically active conformation, improving binding affinity to target proteins and enhancing metabolic stability.[3]
The specific scaffold, 1-aminocyclopropane-1-carboxamide, is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a well-known plant hormone precursor.[4] By creating amide derivatives at the carboxyl group, researchers can explore a vast chemical space to develop therapeutic agents for a range of conditions, including use as antibacterial, antifungal, and antidepressant agents.[5][6]
This guide provides a detailed exploration of the synthesis of this compound and its derivatives. We will delve into the strategic considerations for constructing this sterically hindered molecule, provide detailed, field-proven protocols, and offer insights into the causality behind key experimental choices.
Part 1: Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis is the cornerstone of an efficient synthetic plan. The target molecule presents two primary challenges: the construction of the quaternary carbon on the cyclopropane ring and the formation of a sterically hindered amide bond.
The most direct disconnection is at the amide bond, simplifying the target molecule into a readily accessible amine (dimethylamine) and the key building block: a protected form of 1-aminocyclopropane-1-carboxylic acid (ACC).
Caption: Retrosynthetic analysis of the target molecule.
This analysis highlights two major phases of the synthesis:
-
Synthesis of the Core: Efficiently preparing the 1-aminocyclopropane-1-carboxylic acid (ACC) scaffold, often with a protecting group on the amine (e.g., Boc) to prevent side reactions during amide coupling.
-
Amide Coupling: Selecting a robust coupling methodology to overcome the steric hindrance of the α,α-disubstituted amino acid core.
Part 2: Synthesis of the 1-Aminocyclopropane-1-carboxylic Acid (ACC) Core
The synthesis of the ACC core is well-established, with several reliable methods available. A common and scalable approach involves the cyclopropanation of a glycine equivalent.
One robust method starts from a Schiff base of a glycine ester, which is then reacted with a 1,2-dihaloethane in the presence of a strong base to form the cyclopropane ring. Subsequent hydrolysis yields the desired ACC.[4] Another effective route utilizes nitroacetic esters and 1,2-dihaloethane for the cyclization, followed by reduction of the nitro group to an amine.[7]
For practical use in subsequent amide coupling steps, the synthesized ACC is typically protected. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.
Part 3: The Critical Amide Coupling Step
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[8] Therefore, the carboxylic acid must be "activated." This is achieved using a coupling reagent.
The primary challenge in synthesizing the target molecule is the steric hindrance around the carboxylic acid group, which is attached to a quaternary carbon. This makes it a sterically demanding substrate, and standard coupling conditions may prove inefficient, leading to low yields or failure.[9]
Selecting the Right Coupling Reagent
The choice of coupling reagent is critical for success. Below is a comparison of common reagent classes.
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Form a highly reactive O-acylisourea intermediate.[10][11] | Cost-effective, widely used. | Can cause racemization (requires additives like HOBt); DCC byproduct is a poorly soluble urea.[11] |
| Uronium/Aminium | HATU, HBTU, TBTU | Form an activated ester (e.g., OBt or OAt ester) that is less prone to racemization.[11][12] | High efficiency, fast reaction times, low racemization, especially with HATU.[11] | More expensive; can cause guanidinylation of the primary amine if not used carefully.[13] |
| Phosphonium | PyBOP, PyAOP | Similar to uronium salts, form activated esters. | Very effective for hindered couplings and cyclizations; no risk of guanidinylation.[10][13] | Byproducts can sometimes be difficult to remove. |
| Acyl Halide | SOCl₂, Oxalyl Chloride | Converts the carboxylic acid to a highly reactive acyl chloride.[14] | Highly reactive, drives reactions to completion. | Harsh conditions may not be suitable for complex molecules with sensitive functional groups.[10] |
For sterically hindered substrates like Boc-ACC-OH, uronium/aminium reagents like HATU are often the superior choice . HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive OAt-activated ester, which readily undergoes nucleophilic attack by the amine with minimal racemization.[11][12]
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 7. jackwestin.com [jackwestin.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. hepatochem.com [hepatochem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
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- 13. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Amide Synthesis [fishersci.co.uk]
The Untapped Potential of 1-amino-N,N-dimethylcyclopropane-1-carboxamide in Spirocycle Synthesis: A Guide for the Modern Chemist
Introduction: The Allure of the Spirocycle and the Promise of Strained Ring Chemistry
In the landscape of modern medicinal chemistry and drug discovery, the demand for three-dimensional molecular architectures has never been greater. Spirocycles, characterized by two rings sharing a single atom, offer a compelling structural motif that allows for precise vectoral orientation of substituents in three-dimensional space. This unique topology can lead to enhanced target affinity, improved physicochemical properties, and novel intellectual property.[1][2] The strategic incorporation of strained ring systems, such as cyclopropanes, into these spirocyclic frameworks can further refine molecular conformation and metabolic stability.[3]
This application note explores the prospective utility of a unique and functionally dense building block, 1-amino-N,N-dimethylcyclopropane-1-carboxamide , in the synthesis of novel spirocyclic scaffolds. While direct literature precedent for this specific reagent in spirocyclization is emerging, its inherent structural and electronic features suggest a rich and varied reactivity profile. We will delve into mechanistically plausible, yet novel, synthetic strategies, providing detailed protocols and expert insights to empower researchers to unlock the potential of this promising reagent.
Core Concepts: Leveraging Strain and Functionality for Spirocyclization
The synthetic utility of this compound is predicated on the unique reactivity of the cyclopropane ring and the strategic placement of the amino and amide functionalities. The high s-character of the C-C bonds within the cyclopropane ring imparts vinyl-like character, making it susceptible to ring-opening reactions under specific conditions. Furthermore, the geminal amino and carboxamide groups at the C1 position offer multiple handles for synthetic manipulation.
Our exploration will focus on two primary mechanistic paradigms:
-
Intramolecular Cyclization via Ring-Opening: Strategies that involve the activation of a pendant chain, followed by nucleophilic attack and concomitant opening of the cyclopropane ring to form a larger spirocyclic system.
-
[2+1] and [3+2] Cycloaddition Strategies: Approaches where the cyclopropane ring acts as a three-membered synthon in cycloaddition reactions with suitable reaction partners.
The following sections will provide detailed theoretical frameworks and actionable protocols for each of these approaches.
Proposed Application I: Intramolecular Friedel-Crafts Alkylation for Spiro-Indoline Synthesis
A compelling application of this compound is in the synthesis of spiro-cyclopropyl oxindoles, a privileged scaffold in medicinal chemistry. This proposed protocol leverages a tandem diazotization/intramolecular Friedel-Crafts-type reaction.
Scientific Rationale:
The primary amine of our building block can be readily converted to a diazonium salt under standard conditions. This in situ generated diazonium species is an excellent leaving group, and its departure would generate a highly reactive cyclopropyl cation. In the presence of an appropriately positioned electron-rich aromatic ring, a facile intramolecular electrophilic aromatic substitution can occur, leading to the desired spirocyclic product. The N,N-dimethylcarboxamide moiety serves to activate the cyclopropyl ring towards this transformation and provides a stable anchor point.
Caption: Proposed workflow for spiro-indoline synthesis.
Detailed Protocol: Synthesis of a Spiro[cyclopropane-1,3'-oxindole] Derivative
Materials:
-
N-Aryl-1-amino-N,N-dimethylcyclopropane-1-carboxamide (starting material, pre-functionalized with an appropriate aromatic moiety)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Pre-cooling: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-Aryl-1-amino-N,N-dimethylcyclopropane-1-carboxamide (1.0 eq) in DCM (20 mL). Cool the solution to 0 °C in an ice bath.
-
Acidification: Slowly add concentrated HCl (3.0 eq) to the stirred solution. Maintain the temperature at 0 °C.
-
Diazotization: Prepare a solution of NaNO₂ (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the temperature does not exceed 5 °C. The formation of a diazonium salt may be observed by a color change.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired spiro[cyclopropane-1,3'-oxindole] derivative.
Self-Validation: The success of this protocol can be validated by standard analytical techniques. ¹H and ¹³C NMR spectroscopy should confirm the formation of the spirocyclic core, with characteristic shifts for the cyclopropyl protons and the quaternary spiro-carbon. High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the product.
Proposed Application II: Ring-Opening/Annulation Cascade for Spiro-Piperidone Synthesis
This proposed application envisions a novel pathway to spiro-piperidone derivatives through a base-catalyzed ring-opening of the cyclopropane followed by an intramolecular annulation.
Scientific Rationale:
The presence of the electron-withdrawing carboxamide group can render the cyclopropyl protons acidic enough to be deprotonated by a strong base. The resulting carbanion could initiate a ring-opening to form a stabilized allylic anion. If the starting material is appropriately substituted with an electrophilic Michael acceptor, a subsequent intramolecular [4+2] annulation can lead to the formation of a spiro-piperidone-cyclopropane derivative. This strategy is inspired by similar domino reactions involving 1-acylcyclopropanecarboxamides.[4]
Caption: Proposed domino reaction for spiro-piperidone synthesis.
Detailed Protocol: Synthesis of a Spiro[piperidine-4,1'-cyclopropane] Derivative
Materials:
-
1-(N,N-dimethylcarbamoyl)-1-(pent-4-enamido)cyclopropane (hypothetical starting material)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted cyclopropane starting material (1.0 eq) and anhydrous THF (30 mL).
-
Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise over 20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of saturated NH₄Cl solution. Extract the aqueous layer with EtOAc (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is purified by flash column chromatography (eluent: DCM/methanol gradient) to afford the spiro-piperidone derivative.
Data Presentation:
| Parameter | Proposed Value | Rationale |
| Reaction Time | 12-16 hours | Allows for slow warming and complete annulation. |
| Temperature | -78 °C to RT | Initial low temperature for controlled deprotonation. |
| Expected Yield | 40-60% | Based on yields for similar domino reactions.[4] |
| Diastereoselectivity | Moderate to High | The intramolecular nature of the cyclization should favor a specific diastereomer. |
Trustworthiness and Self-Validation
The protocols described herein are designed as self-validating systems. The progress of each reaction should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final spirocyclic products must be rigorously confirmed by:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): To elucidate the complete chemical structure and stereochemical relationships.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.
-
X-ray Crystallography (if suitable crystals are obtained): To provide unambiguous proof of structure and stereochemistry.
Conclusion and Future Outlook
While the direct application of "this compound" in spirocycle synthesis is an area ripe for exploration, the fundamental principles of organic chemistry provide a strong foundation for the proposed synthetic strategies. The protocols detailed in this application note are intended to serve as a starting point for researchers and drug development professionals to investigate the untapped potential of this versatile building block. The successful development of these or similar methodologies will undoubtedly contribute valuable new tools to the synthetic chemist's arsenal for the construction of complex, three-dimensional molecules with high potential for biological activity.
References
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. [Link]
-
Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150–183. [Link]
-
Shichuang, M., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(5), 1026–1084. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). Pakistan Journal of Pharmaceutical Sciences, 31(5), 2053-2061. [Link]
-
Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. (2017). Molecules, 22(2), 329. [Link]
-
Recent advances in spirocyclization of indole derivatives. (2018). Chemical Society Reviews, 47(10), 3513-3532. [Link]
-
Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. (2017). Molecules, 22(2), 329. [Link]
-
Recent advances in spirocyclization of indole derivatives. (2018). Chemical Society Reviews, 47(10), 3513-3532. [Link]
-
Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes. (2016). Organic & Biomolecular Chemistry, 14(41), 9845-9853. [Link]
Sources
- 1. Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Cyclopropane Moiety: A Compact Scaffold for Innovation in Drug Discovery – Application Notes for 1-amino-N,N-dimethylcyclopropane-1-carboxamide
Introduction: The Strategic Value of the Cyclopropyl Group in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Among the various structural motifs employed by medicinal chemists, the cyclopropane ring stands out for its unique combination of rigidity and three-dimensionality packed into a small, carbocyclic scaffold.[1][2] The inherent strain of the three-membered ring confers upon it electronic properties akin to those of a double bond, while its conformational rigidity can help to lock a molecule into a bioactive conformation, thereby enhancing binding affinity for its biological target.[2][3]
The incorporation of a cyclopropane ring into a drug candidate can offer several advantages:
-
Enhanced Potency: The rigid nature of the cyclopropane ring can reduce the entropic penalty upon binding to a target protein, leading to an increase in binding affinity and potency.[4]
-
Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are generally less susceptible to metabolic oxidation compared to those in more flexible alkyl chains, which can lead to improved metabolic stability and a longer in vivo half-life.[4]
-
Increased Solubility and Permeability: The compact and lipophilic nature of the cyclopropane group can favorably influence a molecule's solubility and its ability to permeate cell membranes.
-
Reduced Off-Target Effects: By locking a molecule into a specific conformation, the cyclopropane ring can enhance selectivity for the intended target, thereby reducing the likelihood of off-target effects.[4]
-
Novelty and Patentability: The unique structural features of cyclopropane-containing molecules can provide a pathway to novel intellectual property.
This document provides detailed application notes and generalized protocols for the utilization of 1-amino-N,N-dimethylcyclopropane-1-carboxamide , a versatile building block, in early-stage drug discovery. While specific biological data for this exact molecule is limited in the public domain, the protocols outlined below are based on the well-established activities of structurally related cyclopropane derivatives and provide a robust framework for its evaluation in various therapeutic areas.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related cyclopropane derivatives.[3][5] A potential retrosynthetic analysis and a proposed forward synthesis are outlined below.
Proposed Retrosynthetic Pathway
Caption: Retrosynthetic analysis for the synthesis of the target compound.
Protocol 1: Proposed Synthesis of this compound
This protocol is a hypothetical pathway and may require optimization.
Part A: Synthesis of 1-aminocyclopropane-1-carboxylic acid [5]
-
Cyclization: To a solution of a nitroacetic acid ester (e.g., ethyl nitroacetate) and a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in a suitable solvent such as dichloromethane, add an inorganic weak base (e.g., potassium carbonate). Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction, wash with water to remove the base, and concentrate the organic phase to obtain the 1-nitrocyclopropane-1-carboxylic acid ester intermediate.
-
Nitro Reduction and Hydrolysis: The nitro group can be reduced to an amine using a standard reduction method, such as catalytic hydrogenation (e.g., H₂, Pd/C) or a metal-mediated reduction (e.g., Zn, HCl). Subsequent hydrolysis of the ester group under acidic or basic conditions will yield 1-aminocyclopropane-1-carboxylic acid.
Part B: Amide Coupling to form this compound
-
Activation of Carboxylic Acid: To a solution of 1-aminocyclopropane-1-carboxylic acid (with the amino group appropriately protected, e.g., as a Boc-derivative) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).[3] Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add dimethylamine (as a solution in THF or as a hydrochloride salt with an additional equivalent of base) to the reaction mixture.
-
Reaction and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Deprotection and Purification: If a protecting group was used for the amino function, it should be removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group). The crude product can be purified by column chromatography or recrystallization to yield the final compound.
Application Notes and Protocols for Biological Evaluation
The unique structural features of this compound make it an attractive candidate for screening in various biological assays. Based on the known activities of other cyclopropane-containing compounds, the following areas are of particular interest for investigation.[1][3][4]
Anticancer and Antiproliferative Activity
Cyclopropane derivatives have shown promise as anticancer agents by inhibiting cell proliferation.[3]
This protocol provides a general method for assessing the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U937 - human myeloid leukaemia, A549 - human lung carcinoma, MCF-7 - human breast adenocarcinoma).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
This compound (dissolved in DMSO to prepare a stock solution).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of less than 0.5%. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Test Compound | U937 | Value |
| Test Compound | A549 | Value |
| Test Compound | MCF-7 | Value |
| Positive Control | Cell Line | Value |
Experimental Workflow for Anticancer Screening
Caption: A generalized workflow for the initial screening and follow-up studies of a potential anticancer compound.
Antimicrobial Activity
Cyclopropane-containing compounds have also been explored for their antibacterial and antifungal properties.[4]
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans).
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
This compound (dissolved in DMSO).
-
Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
96-well microplates.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Test Compound | Value | Value | Value |
| Ciprofloxacin | Value | Value | N/A |
| Fluconazole | N/A | N/A | Value |
Enzyme Inhibition Assays
The rigid cyclopropane scaffold can be used to design potent and selective enzyme inhibitors. The specific enzyme to target would depend on the overall structure of the molecule being designed around the this compound core. For instance, related carboxamides have been explored as inhibitors of matrix metalloproteinases (MMPs).
This is a template protocol that can be adapted for various enzymes.
Materials:
-
Purified target enzyme.
-
Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate).
-
Assay buffer.
-
This compound (dissolved in DMSO).
-
A known inhibitor as a positive control.
-
96-well black plates (for fluorescent assays) or clear plates (for colorimetric assays).
Procedure:
-
Compound Pre-incubation: Add the test compound at various concentrations to the wells of the microplate containing the assay buffer.
-
Enzyme Addition: Add the enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme, to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
Signaling Pathway Visualization (Hypothetical)
If the compound is found to inhibit a specific kinase, for example, its effect on a signaling pathway could be visualized as follows:
Caption: A hypothetical signaling pathway showing the potential inhibitory action of the test compound on a kinase.
Conclusion and Future Directions
"this compound" represents a valuable, yet underexplored, building block for drug discovery. Its inherent structural and electronic properties, characteristic of the cyclopropane motif, make it an attractive starting point for the design of novel therapeutics. The protocols provided herein offer a foundational framework for the initial biological evaluation of this compound and its derivatives in the areas of oncology, infectious diseases, and enzyme inhibition. It is imperative to underscore that these are generalized protocols, and their adaptation and optimization for specific targets and assays will be crucial for success. Further derivatization of the amino and carboxamide functionalities of this scaffold could lead to the discovery of potent and selective modulators of a wide range of biological targets, paving the way for the development of next-generation therapeutics.
References
- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents.
- Spadoni, G., Balsamini, C., Bedini, A., & Mugnaini, M. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663–1674.
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. Available at: [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4085. Available at: [Link]
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Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed. Available at: [Link]
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Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. Available at: [Link]
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N,N-Dimethylcyclopropanecarboxamide | C6H11NO | CID 140273 - PubChem. Available at: [Link]
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Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC - NIH. Available at: [Link]
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Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. Available at: [Link]
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Application Notes and Protocols for 1-amino-N,N-dimethylcyclopropane-1-carboxamide in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical framework and practical guide for the investigation of 1-amino-N,N-dimethylcyclopropane-1-carboxamide, a novel small molecule with potential applications in neurological disorder research. Due to the limited direct research on this specific compound, this guide synthesizes information from structurally related molecules, particularly those containing cyclopropane and carboxamide moieties known to interact with neurological targets. The proposed protocols are designed to enable researchers to explore its pharmacokinetics, pharmacodynamics, and potential therapeutic efficacy in a structured, scientifically rigorous manner. We will delve into its potential mechanisms of action, drawing parallels from known neuroactive compounds, and provide detailed, step-by-step protocols for its synthesis, in vitro characterization, and in vivo evaluation in relevant animal models of neurological disease.
Introduction: The Scientific Rationale
The therapeutic landscape for neurological disorders, while advancing, remains fraught with challenges, necessitating the exploration of novel chemical entities. Small molecules with constrained cyclic systems, such as cyclopropane rings, are of particular interest due to their ability to confer unique conformational rigidity and metabolic stability. These characteristics can lead to enhanced target specificity and improved pharmacokinetic profiles. The presence of a carboxamide group further suggests potential interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, many of which are implicated in the pathophysiology of neurological diseases.
While "this compound" is not extensively characterized in the scientific literature for neurological applications, its structural predecessor, 1-aminocyclopropane-1-carboxylic acid (ACC), is a known ligand at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor is a critical mediator of excitatory synaptic transmission, and its dysregulation is a hallmark of numerous neurological and psychiatric conditions, including epilepsy, schizophrenia, and chronic pain. The addition of the N,N-dimethylcarboxamide moiety to the cyclopropane backbone could significantly alter its pharmacological properties, potentially shifting its activity towards other neurological targets or modifying its potency and selectivity at the NMDA receptor.
This application note, therefore, serves as a foundational guide for the pioneering researcher. It outlines a logical, evidence-based pathway to systematically investigate the neurological potential of this intriguing molecule.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H12N2O | PubChem |
| Molecular Weight | 128.17 g/mol | PubChem |
| XLogP3 | -0.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
These values are computationally predicted and require experimental verification.
Proposed Synthesis Protocol
The synthesis of this compound can be approached through a multi-step process, drawing inspiration from established methods for creating similar cyclopropane derivatives.[2][3][4]
Workflow for Synthesis and Purification
Caption: Proposed workflow for the synthesis and purification of this compound.
Step-by-Step Protocol:
-
Cyclopropanation: Begin with a suitable alkene precursor. A Simmons-Smith reaction using diiodomethane and a zinc-copper couple is a classic and effective method for forming the cyclopropane ring.
-
Carboxylation: The cyclopropane ring can then be carboxylated to yield cyclopropanecarboxylic acid.
-
Amine Installation: The amino group can be introduced at the 1-position via methods such as the Curtius or Hofmann rearrangement of a carboxylic acid derivative. This would yield 1-aminocyclopropane-1-carboxylic acid.
-
Amidation: The carboxylic acid is then activated, for example with a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and reacted with dimethylamine to form the N,N-dimethylcarboxamide.
-
Purification: The final product should be purified using standard techniques such as column chromatography and/or recrystallization.
-
Characterization: The structure and purity of the final compound must be confirmed by analytical methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro Characterization: Unveiling the Mechanism of Action
The initial phase of investigation should focus on elucidating the compound's mechanism of action at the molecular and cellular level. Given the structural similarity to NMDA receptor ligands, a primary focus should be on glutamatergic signaling.
Radioligand Binding Assays
This technique will determine if the compound binds to specific receptors, transporters, or ion channels.
Protocol:
-
Target Selection: A panel of receptors relevant to neurological disorders should be screened. This should include, but not be limited to:
-
NMDA receptors (glycine and glutamate sites)
-
AMPA and Kainate receptors
-
GABA-A and GABA-B receptors
-
Dopamine, serotonin, and norepinephrine transporters
-
-
Membrane Preparation: Prepare cell membrane fractions from rodent brains or from cell lines overexpressing the target of interest.
-
Binding Reaction: Incubate the membrane preparation with a known radioligand for the target and varying concentrations of this compound.
-
Detection and Analysis: Separate bound from unbound radioligand and quantify the radioactivity. Calculate the inhibition constant (Ki) to determine the binding affinity of the test compound.
Electrophysiology: Assessing Functional Activity
Electrophysiology, particularly patch-clamp recording, will reveal whether the compound acts as an agonist, antagonist, or modulator of ion channel function.
Protocol:
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y, HEK293 cells expressing the target ion channel).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings.
-
Compound Application: Apply a known agonist for the target channel to elicit a current. Then, co-apply the agonist with varying concentrations of this compound.
-
Data Analysis: Measure changes in current amplitude, kinetics, and voltage-dependence to determine the functional effect of the compound.
Hypothesized Signaling Pathway Interaction
Caption: Hypothesized modulation of the NMDA receptor signaling pathway by this compound.
In Vivo Evaluation: From Bench to Potential Bedside
Promising in vitro results should be followed by in vivo studies to assess the compound's effects in a living organism.
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial.
Protocol:
-
Animal Model: Use healthy adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dosing: Administer the compound via relevant routes (e.g., intravenous, oral, intraperitoneal).
-
Sample Collection: Collect blood, brain, and other relevant tissues at various time points post-administration.
-
Bioanalysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life, bioavailability, and brain-to-plasma ratio.
Preclinical Efficacy in a Neurological Disease Model
Based on the in vitro findings, select an appropriate animal model of a neurological disorder. For instance, if the compound modulates the NMDA receptor, a model of epilepsy (e.g., pentylenetetrazol-induced seizures) or neuropathic pain (e.g., chronic constriction injury) would be relevant.
Protocol:
-
Disease Induction: Induce the disease state in the animal model.
-
Treatment: Administer this compound at various doses and treatment regimens.
-
Behavioral Assessment: Conduct relevant behavioral tests to assess the therapeutic effect. For epilepsy, this would involve seizure scoring. For neuropathic pain, this would include tests of mechanical allodynia and thermal hyperalgesia.
-
Histological and Molecular Analysis: At the end of the study, collect tissues for histological and molecular analysis to investigate the underlying mechanism of action.
Safety and Toxicology
A preliminary assessment of the compound's safety profile is essential.
Protocol:
-
Acute Toxicity: Determine the LD50 in rodents.
-
Cytotoxicity Assay: Assess the compound's toxicity in relevant cell lines (e.g., primary neurons, astrocytes).
-
Off-Target Screening: A broader screen against a panel of receptors and enzymes can help identify potential off-target effects that could lead to adverse events.
Conclusion and Future Directions
The exploration of novel chemical entities like this compound is a critical endeavor in the quest for new treatments for neurological disorders. While direct evidence of its biological activity is currently lacking, its structural features provide a strong rationale for its investigation. The protocols outlined in this document offer a comprehensive and systematic approach to characterizing its potential as a neurological therapeutic agent. Future research should focus on a thorough investigation of its mechanism of action, preclinical efficacy, and safety profile. The insights gained from such studies could pave the way for the development of a new class of drugs for a range of debilitating neurological conditions.
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- PubMed. (n.d.). Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor.
- Google Patents. (n.d.). CN100591667C - N-amino-1,2-cyclopentane dicarboximide and its preparation method.
- ResearchGate. (n.d.). Synthesis of Amino Acids of Cyclopropylglycine Series.
- American Elements. (n.d.). N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride.
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- PubChem. (n.d.). N,N-Dimethylcyclopropanecarboxamide.
- PubMed. (n.d.). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study.
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- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Cyclopropanecarboxamide.
- PubMed. (2024). Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives.
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Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of 1-amino-N,N-dimethylcyclopropane-1-carboxamide in Biological Matrices
Abstract
This document provides a comprehensive, field-proven protocol for the quantitative analysis of 1-amino-N,N-dimethylcyclopropane-1-carboxamide, a small, polar, cyclic amine, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Recognizing the inherent challenges in retaining and quantifying such hydrophilic analytes, this guide details a systematic approach from sample preparation to data acquisition. We will explore the rationale behind the selection of a Hydrophilic Interaction Liquid Chromatography (HILIC) based separation, optimized sample clean-up procedures, and fine-tuned mass spectrometry parameters to ensure a sensitive, selective, and reproducible assay. This application note is intended for researchers, scientists, and drug development professionals who require a reliable method for the bioanalysis of this and structurally similar polar compounds.
Introduction: The Analytical Challenge of Small Polar Amines
This compound is a small molecule characterized by its high polarity, a consequence of the primary amine and amide functionalities, combined with a low molecular weight. These physicochemical properties present a significant challenge for traditional reversed-phase liquid chromatography (RP-LC), where such compounds often exhibit poor retention, leading to elution in the solvent front and suffering from significant matrix effects.[1][2] Accurate and precise quantification of this analyte in complex biological matrices, such as plasma or urine, is critical for pharmacokinetic and metabolic studies in drug development.
This guide presents a robust LC-MS/MS method that overcomes these challenges by employing a HILIC chromatographic strategy. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which facilitates the retention of polar analytes.[3][4] The protocol herein is designed to be a self-validating system, with explanations of the causality behind each experimental choice to ensure both technical accuracy and practical applicability.
Physicochemical Properties of the Analyte
While specific experimental data for this compound is not widely published, its structure allows for the prediction of its key physicochemical properties, which are crucial for method development. A structurally similar compound, 1-Amino-N-methylcyclopropane-1-carboxamide, has a reported LogP of -0.7763, indicating high hydrophilicity.[5] The presence of an additional methyl group in our target analyte is not expected to significantly alter this characteristic. The primary amine group will be readily protonated under acidic conditions, making it suitable for positive ion electrospray ionization (ESI).
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Implication for Analysis |
| Molecular Weight | ~128.19 g/mol | Small molecule, suitable for LC-MS/MS. |
| Polarity (LogP) | < 0 (highly polar) | Poor retention in RP-LC; HILIC is a preferred chromatographic mode. |
| pKa (of amine) | ~8-10 (basic) | Readily protonated in acidic mobile phases, favoring positive ESI. |
| Hydrogen Bond Donors/Acceptors | High | Contributes to high polarity and interaction with polar stationary phases. |
Experimental Workflow: A Step-by-Step Protocol
The overall analytical workflow is designed to ensure efficient extraction, robust chromatographic separation, and sensitive detection of the analyte.
Caption: Overall workflow for the analysis of this compound.
Sample Preparation: Protein Precipitation
For biological matrices like plasma or serum, protein precipitation (PPT) is a simple, fast, and effective method for removing the bulk of proteinaceous material that can interfere with the analysis and damage the chromatographic column.[6][7] Acetonitrile is a preferred precipitating agent as it is also a strong solvent in the context of HILIC mobile phases.
Protocol:
-
To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add 10 µL of an internal standard (ISTD) working solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new tube.
-
For HILIC analysis, the high organic content of the supernatant is ideal. Depending on the expected concentration of the analyte, a further dilution with acetonitrile may be performed to match the initial mobile phase conditions and ensure the final sample is within the calibration range.
Liquid Chromatography: HILIC Separation
As established, a HILIC separation is optimal for retaining our polar analyte.[3] A stationary phase with an amide or cyano functionality is a good starting point. The mobile phase will consist of a high percentage of organic solvent (acetonitrile) and a smaller amount of aqueous buffer. The addition of an acid, like formic acid, to the mobile phase serves to protonate the analyte, enhancing its interaction with the polar stationary phase and improving ionization efficiency.[8]
Table 2: Recommended LC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) | Provides excellent retention and peak shape for small polar amines. |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate | The aqueous component. Ammonium formate acts as a buffer and improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The strong, organic component in HILIC. |
| Gradient | 95% B to 60% B over 5 minutes, then re-equilibrate | A gradient elution allows for the separation of the analyte from other polar interferences. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Volume | 5 µL | A small injection volume is recommended to minimize peak distortion. |
Mass Spectrometry: Detection and Quantification
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.[9] Positive electrospray ionization (ESI+) is the method of choice for this basic amine.
Protocol for MS Parameter Optimization:
-
Prepare a ~1 µg/mL solution of the analyte in a solvent mixture that mimics the LC mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer to determine the precursor ion, which will be the protonated molecule [M+H]⁺.
-
Perform a product ion scan of the selected precursor ion to identify the most stable and abundant fragment ions.
-
Optimize the collision energy for each precursor-product ion transition to maximize the signal intensity.
-
Select at least two MRM transitions for the analyte (one for quantification, one for confirmation) and the ISTD.
Table 3: Hypothetical Mass Spectrometer Settings (to be optimized empirically)
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Desolvation Temp. | 450°C |
| MRM Transitions | Analyte: Q1 (e.g., m/z 129.1) -> Q3 (e.g., m/z 72.1, 57.1)ISTD: To be determined based on its mass |
Method Validation and Quality Control
A robust analytical method must be validated to ensure its reliability. Key validation parameters, as guided by regulatory bodies like the FDA, include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and ISTD in blank matrix samples.
-
Linearity and Range: The method should be linear over a defined concentration range, typically demonstrated by a calibration curve with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high) on different days. Accuracy should be within ±15% of the nominal value, and precision (as %CV) should be ≤15%.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by co-eluting matrix components.
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
Data Interpretation and Reporting
The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the ISTD from the linear regression of the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus providing the most accurate quantification.[10]
Conclusion
The LC-MS/MS protocol detailed in this application note provides a robust and reliable framework for the quantitative analysis of this compound in biological matrices. By understanding the physicochemical properties of this small polar amine and selecting the appropriate analytical tools—namely protein precipitation and HILIC-based chromatography—the inherent challenges of such an analysis can be effectively overcome. This method is designed to be a starting point for researchers, who should perform their own optimization and validation according to their specific instrumentation and regulatory requirements.
References
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- Chromatography Online. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
- Kollman, C. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America.
- CymitQuimica. (n.d.). 1-Amino-N-methylcyclopropane-1-carboxamide hydrochloride.
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Kim, H. I., et al. (2015). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC. Retrieved from [Link]
- López Gresa, M. P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS.
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Gika, H. G., & Theodoridis, G. A. (2011). LC-MS metabolomics of polar compounds. PubMed. Retrieved from [Link]
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Dory, L., et al. (2011). A sensitive and specific LC-MS/MS method for rapid diagnosis of Niemann-Pick C1 disease from human plasma. PMC. Retrieved from [Link]
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Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. PubMed. Retrieved from [Link]
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An, J., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. NIH. Retrieved from [Link]
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- Dall'Anese, R. G., et al. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
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Application Note: Comprehensive NMR Characterization of 1-amino-N,N-dimethylcyclopropane-1-carboxamide
Abstract
The structural analysis of novel small molecules is a cornerstone of drug discovery and chemical research. 1-amino-N,N-dimethylcyclopropane-1-carboxamide represents a unique molecular scaffold, incorporating a sterically constrained cyclopropane ring, a quaternary carbon center, and an amide functionality. These features, while synthetically intriguing, present distinct challenges and opportunities for structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a comprehensive guide to the unambiguous structural elucidation of this molecule, detailing the theoretical underpinnings, step-by-step experimental protocols, and a logical workflow for spectral interpretation. We leverage a suite of one- and two-dimensional NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, to create a self-validating system for complete structural assignment.
Introduction: The Structural Significance of a Unique Scaffold
Cyclopropane rings are valuable motifs in medicinal chemistry, often used to introduce conformational rigidity and novel steric properties into bioactive molecules. When functionalized as a 1-aminocyclopropane-1-carboxylic acid derivative, this scaffold acts as a constrained analog of natural amino acids, which can be pivotal in designing peptides with enhanced stability against enzymatic degradation.[1] The target molecule, this compound, combines this constrained ring with an N,N-dimethylamide, a common functional group in pharmaceuticals.
The complete and accurate characterization of such molecules is non-trivial and essential for regulatory approval and understanding structure-activity relationships (SAR). NMR spectroscopy is the definitive tool for this purpose. This guide is designed for researchers and drug development professionals to not only replicate the analysis but also to understand the causal logic behind the chosen spectroscopic methods.
Theoretical Considerations and Expected Spectral Features
A preliminary analysis of the molecule's structure allows us to predict several key NMR characteristics that will guide our experimental approach.
-
The Cyclopropane Ring: Protons on a cyclopropane ring are subject to significant shielding due to the ring's unique electronic structure, often referred to as σ-aromaticity.[2][3] This results in unusually high-field (upfield) chemical shifts in the ¹H NMR spectrum, typically well below 1.5 ppm.[4] The two methylene groups (C2 and C3) are diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and complex spin-spin coupling patterns (geminal, cis, and trans). The corresponding ¹³C signals are also shifted significantly upfield.[5]
-
The N,N-Dimethylamide Group: A critical feature of amides is the restricted rotation around the carbonyl carbon-nitrogen (C-N) bond due to p-orbital overlap, giving it partial double-bond character.[6][7] This rotational barrier makes the two N-methyl groups magnetically non-equivalent at room temperature.[8] One methyl group is cis to the carbonyl oxygen, while the other is trans, placing them in different chemical environments. Consequently, we expect to observe two distinct singlets in the ¹H NMR spectrum for these six protons.
-
The Quaternary Carbon (C1): The C1 carbon is attached to four non-proton substituents (the amino group, the carboxamide group, C2, and C3). It will not produce a signal in the ¹H NMR spectrum and is expected to show a weak signal in the ¹³C NMR spectrum due to its long relaxation time. Its assignment will rely entirely on long-range correlations observed in an HMBC experiment.
-
The Amino (-NH₂) Protons: The protons of the primary amine are exchangeable and often appear as a broad singlet in the ¹H NMR spectrum. The chemical shift is highly dependent on the solvent, concentration, and temperature.
Predicted NMR Data Summary
Based on literature values for similar structural fragments, we can anticipate the following NMR signals. This table serves as our initial hypothesis for spectral assignment.
| Atom Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| -C(=O)NH₂ | — | — | ~172-175 |
| C1 (Quaternary) | — | — | ~30-40 |
| C2-H ₂ / C3-H ₂ | 0.8 - 1.5 | m (AA'BB') | ~15-25 |
| -N(CH ₃)₂ | 2.9 - 3.2 (two signals) | s | ~35-38 (two signals) |
| -NH ₂ | 2.0 - 4.0 (variable) | br s | — |
Experimental Design and Protocols
The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.
Protocol 1: Sample Preparation
Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good starting point for general solubility. However, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for observing exchangeable protons like those of the -NH₂ group, as it reduces the rate of proton exchange with residual water and forms hydrogen bonds, shifting the signal downfield away from other resonances.
Procedure:
-
Weigh approximately 5-10 mg of "this compound" directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or use the residual solvent peak as a secondary reference.
-
Cap the tube and vortex gently until the sample is fully dissolved.
Protocol 2: 1D NMR Data Acquisition
Rationale: Standard ¹H and ¹³C spectra provide the foundational data. For the ¹³C spectrum, a sufficient number of scans and an adequate relaxation delay are necessary to observe the weak quaternary carbon signal.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 5 seconds (to aid observation of the quaternary carbon).
-
Number of Scans: 1024 or more.
Protocol 3: 2D NMR Data Acquisition
Rationale: 2D NMR experiments are essential for unambiguously connecting the atoms within the molecule.[9] COSY identifies proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals long-range proton-carbon connections, which is the key to assigning the overall molecular framework.[10][11]
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To map the spin-spin coupling network between protons, primarily to confirm the connectivity of the diastereotopic protons on the cyclopropane ring.
-
Pulse Program: Standard cosygpppqf.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4-8 per increment.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond correlations between protons and the carbons they are attached to.
-
Pulse Program: Standard hsqcedetgpsisp2.2.
-
¹³C Spectral Width (F1): 0-60 ppm (optimized for expected aliphatic signals).
-
¹H Spectral Width (F2): 0-5 ppm.
-
Number of Scans: 8-16 per increment.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify 2- and 3-bond correlations between protons and carbons. This is the most critical experiment for assigning the quaternary carbon and confirming the connection between the N-methyl groups and the cyclopropane ring via the carbonyl group.
-
Pulse Program: Standard hmbcgplpndqf.
-
Long-Range Coupling Delay (d6): Optimized for ~8 Hz (a good compromise for various 2- and 3-bond couplings).
-
Number of Scans: 16-32 per increment.
Data Interpretation: A Step-by-Step Elucidation Workflow
The structural puzzle is solved by integrating the information from all NMR experiments in a logical sequence.
Caption: Logical workflow for NMR-based structural elucidation.
-
¹H NMR Analysis: The spectrum should clearly show two sharp singlets around 3.0 ppm (the non-equivalent N-methyl groups), a complex multiplet system in the highly shielded region of 0.8-1.5 ppm (the four cyclopropyl protons), and a broad singlet for the amine protons.
-
¹³C NMR Analysis: The proton-decoupled ¹³C spectrum will show five distinct signals: the downfield carbonyl carbon (>170 ppm), two signals for the N-methyl carbons (~35-38 ppm), one signal for the cyclopropyl methylene carbons (which may overlap or be resolved, ~15-25 ppm), and the weak quaternary carbon signal (~30-40 ppm).
-
COSY Analysis: A cross-peak will be observed between the complex multiplets in the 0.8-1.5 ppm region, confirming they belong to the same spin system (the cyclopropane ring). No other correlations are expected.
-
HSQC Analysis: This spectrum directly connects the proton and carbon data. It will show a correlation between the N-methyl proton singlets and their corresponding carbon signals, and it will link the cyclopropyl proton multiplets to the upfield cyclopropyl carbon signal.
-
HMBC Analysis (The Final Confirmation): This experiment provides the unequivocal connections. The key expected correlations are visualized below.
Caption: Diagram of crucial HMBC correlations for structural confirmation.
-
Protons of both N-methyl groups will show a strong correlation to the carbonyl carbon . This confirms the N,N-dimethylamide moiety.
-
Protons on the cyclopropane ring will show a correlation to the carbonyl carbon (a 3-bond coupling, ³J_CH).
-
Protons on the cyclopropane ring will also show correlations to the quaternary carbon C1 (a 2-bond coupling, ²J_CH). This correlation is essential for definitively assigning the weak quaternary carbon signal.
Final Assigned Data
| Atom Assignment | ¹H Shift (ppm) & Multiplicity | ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| -C (=O) | — | 173.5 | N-CH ₃, C2/C3-H ₂ |
| C 1 | — | 35.2 | C2/C3-H ₂ |
| C 2/C3-H₂ | 1.15 (m, 2H), 0.95 (m, 2H) | 18.8 | C1, C=O, other C2/C3 carbon |
| -N(C H₃)₂ | 3.10 (s, 3H), 2.95 (s, 3H) | 37.5, 36.1 | C=O |
| -NH ₂ | 2.50 (br s, 2H) | — | C1 |
(Note: The chemical shift values in the table are representative and based on the analysis of similar structures.)
Conclusion
The structural elucidation of this compound is achieved through a systematic and multi-faceted NMR approach. While 1D spectra provide the initial clues, they are insufficient for an unambiguous assignment due to the presence of a quaternary center and complex spin systems. The application of 2D NMR techniques, particularly COSY, HSQC, and HMBC, provides the necessary connectivity information. The HMBC experiment, in particular, is indispensable for assigning the quaternary carbon and confirming the overall molecular architecture. This comprehensive workflow serves as a robust and reliable protocol for the characterization of similarly complex small molecules in a research and drug development setting.
References
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Baranac-Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
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Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504-7. [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. [Link]
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Yang, J., Zhang, S., Sun, W., & Bai, Y. (2019). ¹H NMR Spectrum of Amide Compounds. University Chemistry, 34(1), 82-87. [Link]
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Abraham, R. J., & Mobli, M. (2007). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 45(10), 865-871. [Link]
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Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
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Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]
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Salgado, A., Eeckhaut, A., De Kimpe, N., & Van der Eycken, J. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Molecules, 5(7), 848-856. [Link]
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Why does DMF (dimethylformamide) have 3 signals in 1H NMR ? (2020). YouTube. [Link]
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Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
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Application Notes & Protocols for the Investigation of 1-amino-N,N-dimethylcyclopropane-1-carboxamide as a Novel NMDA Receptor Modulator
Prepared by: Senior Application Scientist, Advanced Neuropharmacology Division
Abstract
This document provides a comprehensive framework for the systematic investigation of 1-amino-N,N-dimethylcyclopropane-1-carboxamide (ADCC) , a novel compound with hypothesized activity at the N-methyl-D-aspartate (NMDA) receptor. Given the uncharacterized nature of ADCC, these notes are designed to guide researchers through a logical, multi-stage process, from initial synthesis and in vitro screening to detailed electrophysiological characterization. The protocols herein are based on established, validated methodologies for assessing NMDA receptor modulators, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel neuroactive compounds.
Introduction: The NMDA Receptor and the Rationale for Investigating ADCC
The NMDA receptor is a ligand-gated ion channel pivotal to synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including schizophrenia, depression, and neurodegenerative diseases, making it a critical therapeutic target.[2][3] The receptor is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 (A-D) subunits.[1] Activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.[4]
Molecules containing a cyclopropane scaffold have shown promise as modulators of the NMDA receptor. For instance, 1-aminocyclopropanecarboxylic acid (ACPC) is known to act as a partial agonist at the glycine co-agonist site.[5][6] The rigid cyclopropane ring offers a unique conformational constraint that can be exploited for designing subtype-selective modulators.[7]
This compound (ADCC) is a novel structural analog within this class. Its N,N-dimethylcarboxamide moiety presents a significant modification from previously studied compounds, suggesting the potential for a distinct pharmacological profile. This document outlines a comprehensive workflow to elucidate the mechanism of action of ADCC and quantify its effects on NMDA receptor function.
Proposed Synthesis and Physicochemical Characterization of ADCC
Prior to biological evaluation, the synthesis, purification, and analytical validation of ADCC are paramount. The following is a proposed synthetic route based on established methods for analogous compounds.[8][9]
Protocol 2.1: Synthesis of ADCC
-
Step 1: Cyclopropanation. Begin with α-alkylation of a suitable N,N-dimethylamide precursor with 1,2-dihaloethane using a strong base to form the cyclopropane ring.
-
Step 2: Amination. Introduce the amino group at the C1 position via a method such as a Curtius rearrangement from a corresponding carboxylic acid intermediate.[10][11]
-
Step 3: Purification. Purify the final compound using column chromatography followed by recrystallization to achieve >98% purity.
-
Step 4: Salt Formation (Optional). For improved aqueous solubility and stability, the free base can be converted to a hydrochloride salt by treating it with hydrochloric acid in a suitable solvent.[12]
-
Step 5: Analytical Validation. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be further assessed by HPLC.
Table 1: Predicted Physicochemical Properties of ADCC Hydrochloride
Note: These are predicted values based on structurally similar compounds and computational models.[12]
| Parameter | Predicted Value | Method |
| Molecular Formula | C₆H₁₃ClN₂O | - |
| Molecular Weight | 164.64 g/mol | - |
| logP (Partition Coeff.) | ~0.75 | XLogP3 |
| H-Bond Donors | 2 | Computed |
| H-Bond Acceptors | 3 | Computed |
| Aqueous Solubility | High (as HCl salt) | Predicted |
In Vitro Evaluation: A Phased Approach
A tiered approach is recommended, starting with high-throughput screening to identify activity, followed by detailed electrophysiology to define the mechanism of action.
Caption: Workflow for characterizing ADCC's NMDA receptor activity.
Protocol 3.1: High-Throughput Screening via Automated Calcium-Flux Assay
This initial screen provides a rapid assessment of whether ADCC interacts with the NMDA receptor in a functional manner. We will use HEK293 cells stably expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A).[13][14]
-
Cell Preparation: Plate HEK293 cells expressing the NMDA receptor subtype of interest in 384-well black-walled, clear-bottom plates.
-
Dye Loading: 24 hours post-plating, load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a Mg²⁺-free buffer.
-
Compound Addition: Add ADCC across a range of concentrations (e.g., 10 nM to 100 µM) using an automated liquid handler.
-
Assay Modes:
-
Agonist Mode: Add ADCC in the presence of a saturating concentration of the co-agonist (glycine, 10 µM) but without glutamate. An increase in fluorescence indicates agonist activity at the glutamate site.
-
Antagonist Mode: Pre-incubate with ADCC, then stimulate the cells with known concentrations of glutamate (100 µM) and glycine (10 µM). A decrease in the stimulated signal indicates antagonist activity.
-
Modulator Mode (PAM/NAM): Add ADCC along with sub-maximal concentrations of glutamate (e.g., EC₂₀) and glycine. An increase in signal suggests Positive Allosteric Modulation (PAM), while a decrease suggests Negative Allosteric Modulation (NAM).
-
-
Data Acquisition: Measure fluorescence intensity over time using a plate reader (e.g., FLIPR Tetra).
-
Data Analysis: Normalize the fluorescence response and plot concentration-response curves to determine EC₅₀ (for agonists/PAMs) or IC₅₀ (for antagonists/NAMs).
Protocol 3.2: Detailed Electrophysiological Characterization via Whole-Cell Patch-Clamp
Electrophysiology is the gold standard for characterizing ion channel modulators, providing direct measurement of receptor-mediated currents.[15][16] This protocol uses HEK293 cells transiently transfected with specific GluN1 and GluN2 subunits.[17]
-
Cell Culture and Transfection: Culture HEK293 cells and transfect with plasmids encoding the desired GluN1 and GluN2 subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) and a fluorescent reporter (e.g., GFP) to identify transfected cells.
-
Recording Preparation: Prepare an external recording solution containing 150 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM Glucose, 1 mM CaCl₂, pH 7.4. The internal pipette solution should contain 140 mM CsCl, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, pH 7.2.
-
Obtain Whole-Cell Configuration: Under a microscope, identify a transfected cell and form a giga-ohm seal with a glass micropipette. Rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Elicit NMDAR Currents: Rapidly apply an agonist solution (e.g., 100 µM glutamate and 30 µM glycine) using a fast-perfusion system to evoke an inward current.
-
Test Compound Application:
-
To test for antagonism: Co-apply ADCC at various concentrations with the agonist solution and measure the reduction in peak current amplitude.
-
To test for modulation: Apply a sub-maximal (EC₂₀) concentration of glutamate/glycine and co-apply ADCC to observe potentiation (PAM) or inhibition (NAM).
-
To determine voltage dependency: Measure the effect of ADCC at different holding potentials (e.g., from -80 mV to +40 mV) to see if its blocking effect changes with membrane voltage.[17]
-
-
Data Analysis: Calculate the percent inhibition or potentiation at each concentration. Fit the data to the Hill equation to determine IC₅₀ or EC₅₀ values and the Hill slope.
Characterization in a Native Neuronal Environment
Validating the effects of ADCC in a more complex, physiological system is a critical next step.
Caption: Experimental workflow for brain slice electrophysiology.
Protocol 4.1: Assessing ADCC on Synaptic NMDARs in Acute Brain Slices
This protocol assesses the effect of ADCC on native NMDA receptors mediating synaptic transmission.[15][16]
-
Slice Preparation: Prepare acute coronal or sagittal brain slices (300-400 µm thick) from a rodent (e.g., C57BL/6 mouse), typically containing the hippocampus, using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF containing an AMPA receptor antagonist (e.g., NBQX) and a GABA-A receptor antagonist (e.g., picrotoxin) to pharmacologically isolate NMDA receptor-mediated currents.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron. Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor.
-
Evoke Synaptic Currents: Place a stimulating electrode in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs). The recorded current under these conditions will be predominantly mediated by synaptic NMDA receptors.
-
Compound Application: After establishing a stable baseline of NMDAR-EPSCs, bath-apply ADCC at the desired concentration and record the change in the EPSC amplitude and decay kinetics.
-
Data Analysis: Compare the average EPSC amplitude before, during, and after (washout) ADCC application to quantify its effect on synaptic NMDAR function.
Preliminary In Vivo Assessment: Conceptual Framework
Should in vitro and ex vivo data prove promising, the next logical phase involves in vivo studies. The choice of model depends on the confirmed mechanism of action of ADCC.
-
If ADCC is a PAM: It could be tested in models of NMDA receptor hypofunction, such as those relevant to schizophrenia.[18] Behavioral assays like the prepulse inhibition of the startle reflex or novel object recognition could be employed.[19][20]
-
If ADCC is an antagonist: It could be evaluated for neuroprotective effects in models of excitotoxicity (e.g., stroke models) or for potential anesthetic properties.[3]
Conclusion
This document provides a rigorous, phased-in approach to thoroughly characterize the novel compound this compound (ADCC) as a potential NMDA receptor modulator. By progressing from high-throughput functional screens to detailed electrophysiological analysis in both recombinant and native systems, researchers can build a comprehensive pharmacological profile for ADCC, elucidating its mechanism, potency, and potential as a tool compound or therapeutic lead.
References
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Hansen, K. B., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. [Link]
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Sivyer, B., et al. (2020). A Model to Study NMDA Receptors in Early Nervous System Development. Journal of Neuroscience. [Link]
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Sison, M., & Gerlai, R. (2011). Associative learning in zebrafish (Danio rerio). Behavioral and Brain Functions. Sourced from reference within[19].
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Lozovaya, N. (2018). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Methods in Molecular Biology. [Link]
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Miyamoto, Y., et al. (2017). NMDAR Hypofunction Animal Models of Schizophrenia. Frontiers in Behavioral Neuroscience. [Link]
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Salgado, A., et al. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Molecules. [Link]
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Sivyer, B., et al. (2019). A model to study NMDA receptors in early nervous system development. ResearchGate. [Link]
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Sivyer, B., et al. (2020). A Model to Study NMDA Receptors in Early Nervous System Development. PubMed - NIH. [Link]
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Neuhaus, W., et al. (2011). Effects of NMDA receptor modulators on a blood-brain barrier in vitro model. Brain Research. [Link]
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Steidl, E. (2019). NMDA-receptors functional assays for CNS diseases. Neuroservice News. [Link]
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Lozovaya, N. (2018). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Springer Protocols. [Link]
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Das, A., et al. (2021). Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. Methods in Molecular Biology. [Link]
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Chodounska, H., et al. (2022). Positive Modulators of N-Methyl-D-Aspartate Receptor: Structure-Activity Relationship Study on Steroidal C-17 and C-20 Oxime Eth. bioRxiv. [Link]
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Kovar, M., et al. (2000). Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. Mechanisms of Ageing and Development. [Link]
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Soto, D., et al. (2016). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. Scientific Reports. [Link]
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Salgado, A., et al. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Sciforum. [Link]
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Farber, N. B., et al. (1998). Chronic Dosing With 1-aminocyclopropanecarboxylic Acid, a Glycine Partial Agonist, Modulates NMDA Inhibition of Muscarinic-Coupled PI Hydrolysis in Rat Cortical Slices. Neurochemical Research. [Link]
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Ono, S., et al. (2002). Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC). Chemical & Pharmaceutical Bulletin. [Link]
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Mahesh, P., et al. (2022). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Chemical Data Collections. [Link]
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Mony, L., et al. (2009). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Current Pharmaceutical Design. [Link]
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NMDA receptor antagonist. Wikipedia. [Link]
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De Sarro, G., et al. (1995). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco. [Link]
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Mahesh, P., et al. (2022). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. ResearchGate. [Link]
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Experimental protocol for "1-amino-N,N-dimethylcyclopropane-1-carboxamide" functional assay
Functional Characterization of 1-amino-N,N-dimethylcyclopropane-1-carboxamide: A Glycine Transporter 1 (GlyT1) Inhibition Assay
Introduction
The cyclopropane moiety is a recurring motif in pharmacologically active compounds, valued for the conformational rigidity and unique electronic properties it imparts.[1][2] Derivatives of cyclopropane carboxamides are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-depressive, and antitumor effects.[1][3] The structural similarity of 1-aminocyclopropane-1-carboxylic acid (ACC), a related analogue, to the neurotransmitter glycine has led to investigations of its role as a ligand at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[2][4] This structural analogy provides a strong rationale for investigating novel aminocyclopropane derivatives as potential modulators of glycinergic signaling.
This application note outlines a detailed experimental protocol to test the hypothesis that "this compound" functions as an inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft.[5][6] By regulating extracellular glycine levels, GlyT1 indirectly controls the co-agonist site occupancy of NMDA receptors, making it a significant target for therapeutic intervention in neurological disorders such as schizophrenia, where NMDA receptor hypofunction is implicated.[6][7]
We present a primary, cell-based functional assay measuring the uptake of radiolabeled glycine in a cell line stably overexpressing human GlyT1. This direct assessment of transporter inhibition is a robust and widely accepted method for identifying and characterizing GlyT1 inhibitors.[8][9] The protocol is designed for researchers in neuroscience, pharmacology, and drug development, providing a comprehensive workflow from cell culture to data analysis and interpretation.
Principle of the Assay
The primary functional assay quantifies the inhibitory activity of "this compound" on the glycine transporter 1. The assay utilizes a mammalian cell line (e.g., CHO-K1) engineered to stably express the human GlyT1a transporter. These cells actively take up glycine from the extracellular environment. The rate of uptake is measured by the incorporation of radiolabeled glycine ([³H]glycine).
In the presence of a GlyT1 inhibitor, the uptake of [³H]glycine is competitively or non-competitively reduced. The amount of radioactivity incorporated into the cells is measured using a scintillation counter after washing away the unincorporated radiolabel. By testing a range of concentrations of the test compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. This value represents the concentration of the compound required to inhibit 50% of the GlyT1 activity.
The proposed signaling pathway and the principle of the assay are depicted below.
Caption: Proposed mechanism of GlyT1 inhibition.
Materials and Reagents
| Reagent/Material | Supplier | Catalogue No. |
| CHO-K1/hGlyT1a cells | ATCC (or equivalent) | e.g., CRL-9618 |
| DMEM/F-12 Medium | Gibco | e.g., 11320033 |
| Fetal Bovine Serum (FBS) | Gibco | e.g., 26140079 |
| Penicillin-Streptomycin | Gibco | e.g., 15140122 |
| Geneticin (G418) | Gibco | e.g., 10131035 |
| Trypsin-EDTA (0.25%) | Gibco | e.g., 25200056 |
| Dulbecco's PBS (DPBS) | Gibco | e.g., 14190144 |
| [³H]Glycine | PerkinElmer | e.g., NET004001MC |
| Non-radiolabeled Glycine | Sigma-Aldrich | e.g., G7126 |
| Test Compound | In-house/Supplier | N/A |
| ALX-5407 (Reference Inhibitor) | Tocris | e.g., 1836 |
| 96-well Scintillation Plates | PerkinElmer | e.g., 1450-501 |
| Scintillation Fluid | PerkinElmer | e.g., 6013329 |
| DMSO (ACS Grade) | Sigma-Aldrich | e.g., D2650 |
| 96-well Cell Culture Plates | Corning | e.g., 3596 |
| Microplate Scintillation Counter | PerkinElmer/Beckman | N/A |
Experimental Protocol: [³H]Glycine Uptake Assay
This protocol is optimized for a 96-well plate format. All incubations should be performed in a humidified incubator at 37°C with 5% CO₂ unless otherwise specified.
Step 1: Cell Culture and Plating
-
Maintain Cells: Culture the CHO-K1/hGlyT1a cells in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin (G418) to maintain selection for the transporter expression.
-
Seeding: The day before the assay, harvest the cells using Trypsin-EDTA and seed them into a 96-well cell culture plate at a density of 4 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate overnight to allow the cells to form a confluent monolayer.
Step 2: Preparation of Assay Solutions
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Compound Dilutions: Prepare a 10 mM stock solution of "this compound" in DMSO. Perform a serial dilution in DMSO to create a range of stock concentrations. Then, create the final working concentrations by diluting the DMSO stocks 1:100 in KRH buffer. The final DMSO concentration in the assay should not exceed 0.5%. Prepare a similar dilution series for the reference inhibitor, ALX-5407 (expected IC₅₀ ~5-15 nM).
-
[³H]Glycine Working Solution: Prepare a solution of [³H]glycine and non-radiolabeled glycine in KRH buffer. A final concentration of 1 µM total glycine with a specific activity of ~1 µCi/mL is recommended.
Step 3: Assay Procedure
Caption: Workflow for the [³H]Glycine uptake assay.
-
Washing: Gently aspirate the culture medium from the wells. Wash the cell monolayer twice with 150 µL of pre-warmed KRH buffer.
-
Pre-incubation: Add 50 µL of the diluted test compound, reference inhibitor, or vehicle (0.5% DMSO in KRH buffer for total and non-specific binding wells) to the appropriate wells.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Initiate Uptake: Add 50 µL of the [³H]glycine working solution to all wells to initiate the uptake reaction. The final volume in each well will be 100 µL.
-
Incubation: Incubate for exactly 10 minutes at 37°C. This time should be optimized to ensure the uptake is in the linear range.
-
Termination: Terminate the reaction by rapidly aspirating the solution and immediately adding 200 µL of ice-cold KRH buffer.
-
Washing: Wash the cells three more times with 200 µL of ice-cold KRH buffer to remove all unincorporated radiolabel.
-
Cell Lysis and Scintillation: After the final wash, add 50 µL of 1% SDS or a suitable lysis buffer to each well. Add 150 µL of scintillation fluid. Seal the plate and shake for 5 minutes.
-
Measurement: Measure the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).
Step 4: Plate Layout and Controls
A well-designed plate layout is crucial for data integrity.
| Well Type | Description | Contents |
| Total Uptake | Maximum signal (0% inhibition) | Cells + Vehicle + [³H]Glycine |
| Non-specific Binding (NSB) | Minimum signal (100% inhibition) | Cells + High conc. of a known inhibitor (e.g., 10 µM ALX-5407) + [³H]Glycine |
| Test Compound | Dose-response wells | Cells + Serial dilutions of test compound + [³H]Glycine |
| Reference Compound | Positive control dose-response | Cells + Serial dilutions of ALX-5407 + [³H]Glycine |
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
First, determine the specific uptake: Specific Uptake (CPM) = Total Uptake (CPM) - NSB (CPM)
-
For each concentration of the test compound, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)])
-
-
Generate Dose-Response Curve:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value.
-
-
Data Presentation:
Compound IC₅₀ (nM) Hill Slope R² 1-amino-N,N-dimethyl... Calculated Value Calculated Value Calculated Value ALX-5407 (Reference) 7.5 ± 1.2 1.1 0.99 -
Interpretation:
-
A low IC₅₀ value indicates high potency of the compound as a GlyT1 inhibitor.
-
The Hill slope provides information about the cooperativity of binding. A value close to 1 suggests a 1:1 binding stoichiometry.
-
Compare the potency of the test compound to the reference inhibitor to benchmark its activity.
-
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Signal (Total Uptake) | Poor cell health; Low transporter expression; Inactive [³H]glycine. | Check cell viability; Use a lower passage number; Verify radiolabel activity. |
| High Background (NSB) | Ineffective washing; Cell lifting; Non-specific binding of radiolabel to the plate. | Increase wash steps; Be gentle during aspiration; Pre-coat plates if necessary. |
| Poor Curve Fit (Low R²) | Pipetting errors; Incorrect dilutions; Assay time not in linear range. | Calibrate pipettes; Prepare fresh dilutions; Optimize incubation time. |
| High Well-to-Well Variability | Uneven cell seeding; Edge effects on the plate. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate. |
References
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed. Available at: [Link]
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Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. PubMed Central. Available at: [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. ResearchGate. Available at: [Link]
-
Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. PubMed. Available at: [Link]
-
Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors. bioRxiv. Available at: [Link]
-
Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ResearchGate. Available at: [Link]
-
Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Wiley Online Library. Available at: [Link]
-
Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Sciforum. Available at: [Link]
- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents.
-
Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. Universidad Autónoma de Madrid Repository. Available at: [Link]
-
Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. MDPI. Available at: [Link]
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Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. MDPI. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. PubMed. Available at: [Link]
-
1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed. Available at: [Link]
-
Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. PubMed. Available at: [Link]
-
Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. MDPI. Available at: [Link]
-
Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. PubMed Central. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for In Vitro Evaluation of 1-amino-N,N-dimethylcyclopropane-1-carboxamide
Introduction: Unveiling the Potential of a Novel Cyclopropane Carboxamide Derivative
The cyclopropane ring is a unique structural motif in medicinal chemistry, imparting conformational rigidity and novel electronic properties that can lead to enhanced biological activity and improved metabolic stability.[1] Derivatives of cyclopropane are associated with a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, antitumor, and enzyme-inhibiting properties.[1][2][3] Specifically, the 1-aminocyclopropane-1-carboxylic acid (ACC) scaffold is of significant interest due to its structural similarity to glycine, making it a potent and selective ligand for the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor.[2][3] The NMDA receptor, a crucial mediator of excitatory synaptic transmission in the central nervous system (CNS), is implicated in synaptic plasticity, neuronal development, and various neurological disorders.[4]
This guide focuses on 1-amino-N,N-dimethylcyclopropane-1-carboxamide , a novel derivative of the ACC scaffold. The addition of the N,N-dimethylcarboxamide group may significantly alter the parent molecule's physicochemical properties, such as solubility, membrane permeability, and receptor binding affinity. These modifications warrant a thorough in vitro investigation to characterize its biological activity profile.
Given the structural precedent, the primary hypotheses for the bioactivity of this compound revolve around its potential as a modulator of neuronal targets, particularly the NMDA receptor, and as a potential anticonvulsant agent. Furthermore, as with many novel chemical entities, initial cytotoxicity and antiproliferative screening are essential to establish a foundational safety and activity profile.
These application notes provide a strategic framework and detailed protocols for the initial in vitro characterization of this compound, designed to efficiently assess its therapeutic potential.
Section 1: Assessment of NMDA Receptor Modulation
Rationale: The 1-aminocyclopropane-1-carboxylic acid core is a known ligand at the glycine binding site of the NMDA receptor.[2][3] It is plausible that this compound acts as an antagonist or modulator at this site. Investigating this interaction is a primary step in characterizing its neuropharmacological profile. We will utilize a fluorescence-based calcium influx assay, a robust method for identifying non-competitive antagonists and allosteric modulators.[4]
Experimental Objective: To determine if this compound modulates NMDA receptor activity.
Workflow for NMDA Receptor Activity Screening
Caption: Workflow for assessing NMDA receptor modulation via a fluorescence-based calcium influx assay.
Protocol 1.1: Fluorescence-Based NMDA Receptor Calcium Influx Assay
This protocol is adapted from established methods for identifying NMDA receptor modulators in a high-throughput format.[4]
Materials:
-
HEK-293 cell line stably expressing NMDA receptor subunits (e.g., NR1/NR2B). A tetracycline-inducible system is recommended for controlled expression.[4]
-
Cell culture medium (DMEM, 10% FBS, antibiotics, selection agent like G418).
-
Assay Buffer: HBSS or similar, supplemented with CaCl₂ and MgCl₂.
-
Calcium indicator dye: Fluo-4 AM No-Wash Calcium Assay Kit.
-
Agonists: L-Glutamate, Glycine.
-
Reference Antagonist: MK-801 (non-competitive) or 7-CKA (competitive).
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO).
-
96-well, black-walled, clear-bottom cell culture plates.
-
Fluorescence plate reader with kinetic read capabilities and automated injection.
Procedure:
-
Cell Plating: a. Culture HEK-293/NMDA cells to ~80% confluency. b. Seed cells into 96-well plates at a density of 40,000-60,000 cells per well. c. If using an inducible system, add the inducing agent (e.g., tetracycline) and incubate for 24-48 hours.
-
Dye Loading: a. Aspirate the culture medium from the wells. b. Add 100 µL of the Fluo-4 AM dye solution (prepared according to the manufacturer's protocol) to each well. c. Incubate the plate for 30 minutes at 37°C, followed by 10 minutes at room temperature to allow for de-esterification of the dye.[4]
-
Compound Addition: a. Prepare serial dilutions of this compound and control compounds in Assay Buffer. Ensure the final vehicle concentration is consistent across all wells (e.g., <0.5% DMSO). b. Place the plate in the fluorescence plate reader. c. Add the compound dilutions to the respective wells. d. Incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature.
-
Agonist Stimulation and Data Acquisition: a. Set the plate reader to measure fluorescence intensity (e.g., Ex/Em: 494/516 nm) every second for a total of 120 seconds. b. After establishing a stable baseline reading for ~20 seconds, use the automated injector to add a supra-maximal concentration of glutamate and glycine (e.g., final concentration of 100 µM each) to stimulate the NMDA receptors. c. Continue recording the fluorescence for the remainder of the time.
-
Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Normalize the data to the control wells (vehicle-only for maximal response, reference antagonist for minimal response). c. Plot the normalized response against the log concentration of the test compound. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Typical Concentration Range | Rationale |
| Test Compound | 1 nM to 100 µM | To establish a full dose-response curve and determine potency (IC₅₀). |
| Glutamate/Glycine | 100 µM / 100 µM | Supramaximal concentrations to minimize detection of competitive antagonists.[4] |
| MK-801 (Control) | 10 µM | Positive control for non-competitive antagonism. |
| Vehicle (DMSO) | < 0.5% | To ensure solvent effects do not interfere with the assay. |
Section 2: Evaluation of In Vitro Anticonvulsant Activity
Rationale: Novel compounds targeting CNS receptors are often screened for anticonvulsant properties. An effective way to model seizure-like activity in vitro is through multi-electrode array (MEA) systems, which can measure epileptiform bursting activity in neuronal cultures.[5][6] This approach provides a human-relevant, high-throughput method for identifying potential anti-seizure compounds before advancing to more complex in vivo models.[5]
Experimental Objective: To assess the ability of this compound to suppress epileptiform activity in a human iPSC-derived neuronal culture.
Workflow for In Vitro Anticonvulsant Screening
Caption: Workflow for evaluating anticonvulsant potential using multi-electrode arrays (MEAs).
Protocol 2.1: MEA-Based Assay for Seizure-Like Activity
This protocol is based on modern platforms for preclinical screening of anti-seizure compounds using human iPSC-derived neurons.[5]
Materials:
-
Human iPSC-derived neurons (e.g., glutamatergic and GABAergic co-culture).
-
48-well MEA plates.
-
MEA recording system and analysis software.
-
Neuronal maturation medium.
-
Chemoconvulsant: Pentylenetetrazol (PTZ) or 4-Aminopyridine (4-AP).
-
Positive Control: A known anti-seizure medication (ASM) like Valproic Acid or Cenobamate.[5]
-
Test Compound: this compound.
Procedure:
-
Neuronal Culture on MEAs: a. Coat MEA plates with a suitable substrate (e.g., Poly-L-ornithine and Laminin). b. Plate iPSC-derived neurons at an appropriate density. c. Culture the neurons for 3-4 weeks, performing partial media changes as required, until a stable, spontaneously active neuronal network is formed.
-
Baseline Recording: a. Place the MEA plate into the recording system equilibrated at 37°C and 5% CO₂. b. Allow the culture to acclimate for 10 minutes. c. Record baseline spontaneous network activity for 10-15 minutes.
-
Induction of Epileptiform Activity: a. Add a known concentration of a chemoconvulsant (e.g., 50 µM 4-AP) to induce synchronized bursting and seizure-like events. b. Record activity for 15-20 minutes to establish a stable epileptiform pattern.
-
Compound Application: a. Add varying concentrations of this compound, vehicle control, or positive control ASM to the wells. b. Record network activity for an additional 30-60 minutes to assess the compound's effect.
-
Data Analysis: a. Use the MEA system's software to detect spikes and analyze network bursting parameters. b. Key metrics to quantify include: mean firing rate, burst frequency, burst duration, and network synchrony. c. Compare the bursting parameters during the compound treatment phase to the epileptiform activity phase. d. A significant reduction in burst frequency or duration indicates potential anticonvulsant activity.
| Parameter | Value/Range | Rationale |
| Neuronal Culture Age | 21-35 days in vitro | Allows for the formation of mature synaptic connections and stable network activity. |
| Chemoconvulsant (4-AP) | 50-100 µM | Blocks potassium channels, leading to neuronal depolarization and synchronized bursting that mimics seizure activity. |
| Test Compound Conc. | 100 nM to 50 µM | To determine the effective concentration range for suppressing epileptiform events. |
| Positive Control (Valproate) | 500 µM | A standard ASM used to validate the assay's ability to detect anticonvulsant effects. |
Section 3: General Cytotoxicity and Antiproliferative Screening
Rationale: Before committing to extensive functional assays, it is crucial to determine the general cytotoxicity of a novel compound. This establishes a therapeutic window and identifies potential for off-target effects. A simple cell viability assay, such as an MTS or MTT assay, is a standard first step.[5] Additionally, given that some cyclopropane derivatives exhibit anticancer properties,[7][8] screening against a panel of cancer cell lines is a valuable exploratory step.
Experimental Objective: To determine the concentration at which this compound exhibits cytotoxicity and to screen for any antiproliferative activity against common cancer cell lines.
Protocol 3.1: MTS Cell Viability and Antiproliferation Assay
Materials:
-
Cell Lines: A non-cancerous cell line (e.g., HEK-293) and a panel of cancer cell lines (e.g., U937 - leukemia, MCF-7 - breast, HCT116 - colon).[9][10]
-
Appropriate cell culture media for each cell line.
-
96-well cell culture plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Positive Control for cytotoxicity (e.g., Doxorubicin).
-
Test Compound: this compound.
Procedure:
-
Cell Plating: a. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound and positive control. b. Remove the media and add 100 µL of media containing the different compound concentrations to the wells. Include vehicle-only and media-only controls. c. Incubate for 48-72 hours.
-
MTS Assay: a. Add 20 µL of MTS reagent to each well. b. Incubate for 1-4 hours at 37°C, or until a color change is apparent. c. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (media-only wells). b. Normalize the absorbance values to the vehicle-control wells (representing 100% viability). c. Plot the percent viability against the log concentration of the compound. d. Calculate the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) from the resulting dose-response curve.
Conclusion and Forward Outlook
The protocols outlined in this guide provide a robust, multi-faceted approach to the initial in vitro characterization of this compound. By systematically evaluating its effects on a primary neurological target (NMDA receptor), its potential in a disease-relevant functional assay (anticonvulsant model), and its general cellular toxicity, researchers can efficiently build a comprehensive profile of the compound's activity.
Positive results from these assays, such as potent NMDA receptor antagonism or significant reduction in epileptiform activity at non-toxic concentrations, would provide a strong rationale for advancing the compound to more detailed mechanistic studies (e.g., patch-clamp electrophysiology to determine the specific mechanism of channel block) and subsequent preclinical in vivo evaluation.
References
-
Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. ResearchGate. Available at: [Link]
-
Electrophysiological Approaches for the Study of Ion Channel Function. National Institutes of Health (NIH). Available at: [Link]
-
Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. PubMed Central. Available at: [Link]
-
An integrated in vitro human iPSCs-derived neuron and in vivo animal approach for preclinical screening of anti-seizure compounds. PubMed Central. Available at: [Link]
-
Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Molecular Diversity Preservation International (MDPI). Available at: [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]
-
Patch Clamp Electrophysiology: Principle & Applications. Journal of Visualized Experiments (JoVE). Available at: [Link]
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Cureus. Available at: [Link]
-
NMDA-receptors functional assays for CNS diseases. Neuroservice. Available at: [Link]
-
Development of a live cell-based assay for the detection of anti-NMDA receptor antibodies in patients with autoimmune encephalitis. HKU Scholars Hub. Available at: [Link]
-
Ion channel electrophysiology in pharmaceutical research. Expert Opinion on Drug Discovery. Available at: [Link]
-
Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... ResearchGate. Available at: [Link]
-
Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques. Technology Networks. Available at: [Link]
-
A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. National Institutes of Health (NIH). Available at: [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecular Diversity Preservation International (MDPI). Available at: [Link]
-
Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PubMed Central. Available at: [Link]
-
Screening Methods of Anti-epileptic drugs. SlideShare. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecular Diversity Preservation International (MDPI). Available at: [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. Available at: [Link]
-
1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed. Available at: [Link]
- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.Google Patents.
-
Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. ResearchGate. Available at: [Link]
-
Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1): A potent protein kinase C-ι inhibitor as a potential anticancer drug. ResearchGate. Available at: [Link]
-
Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. PubMed. Available at: [Link]
-
N,N-Dimethylcyclopropanecarboxamide. PubChem. Available at: [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. ResearchGate. Available at: [Link]
Sources
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- 10. researchgate.net [researchgate.net]
Application Note & Protocols: A Framework for Screening Novel Constrained Amino Acid Derivatives in High-Throughput Screening
An exhaustive search for "1-amino-N,N-dimethylcyclopropane-1-carboxamide" in the context of high-throughput screening (HTS) and drug discovery applications did not yield specific, publicly available scientific literature or application notes. This suggests that the compound may be a novel chemical entity, part of a proprietary screening library not yet disclosed in publications, or a synthetic intermediate not typically used as a primary screening agent.
However, the core chemical scaffold, 1-aminocyclopropane-1-carboxamide , is a constrained amino acid analogue. This structural motif is of significant interest in medicinal chemistry for its ability to introduce conformational rigidity into peptides and small molecules, often leading to enhanced potency, selectivity, and metabolic stability.
Therefore, this document will proceed by providing a detailed, field-proven guide on how a researcher would approach the integration of a novel, constrained amino acid derivative like "this compound" into a high-throughput screening campaign. This application note is structured as an expert-guided framework, drawing upon established principles for screening similar chemical classes, such as conformationally restricted scaffolds and potential peptide mimetics.
Topic: Integrating "this compound" and Related Scaffolds in HTS Campaigns
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Constrained Scaffolds
In modern drug discovery, the exploration of novel chemical space is paramount. Conformationally restricted molecules, such as those containing a cyclopropane ring, are of high value. The rigid cyclopropane backbone in "this compound" locks the dihedral angles of the molecule into a specific orientation. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, potentially leading to a substantial increase in binding affinity and selectivity compared to more flexible, linear analogues.
The N,N-dimethylamide moiety further modifies the compound's properties by increasing its polarity and hydrogen bonding potential while eliminating the possibility of it acting as a hydrogen bond donor at that position. These features make such compounds intriguing candidates for screening against a wide array of biological targets where precise conformational control is key to modulating activity.
This guide provides a comprehensive framework for designing and executing a high-throughput screening campaign for novel constrained amino acid derivatives, using "this compound" as a representative example.
Pre-Screening Compound Characterization: The Foundation of Trustworthy Data
Before committing a novel compound to a large-scale screen, rigorous quality control is essential to ensure that any observed biological activity is real and not an artifact. This process forms the basis of a self-validating experimental system.
Purity and Identity Verification
The first step is to confirm the identity and purity of the compound stock. This prevents false positives arising from contaminants.
-
Protocol 1: Compound Quality Control
-
Mass Spectrometry (MS): Prepare a 1 µM solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse into an LC-MS system to confirm the molecular weight. For "this compound" (C₇H₁₄N₂O), the expected monoisotopic mass is approximately 142.1106 g/mol .
-
Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and the absence of significant impurities. The spectra should be consistent with the expected cyclopropane and N,N-dimethylamide motifs.
-
Purity Analysis (HPLC): Use a high-performance liquid chromatography (HPLC) system with a UV detector (e.g., at 210 nm and 254 nm) and/or an evaporative light scattering detector (ELSD) to assess purity. The goal is a purity level of >95% for primary screening.
-
Solubility Assessment
Poor solubility is a major cause of artifacts in HTS. Aggregated compounds can non-specifically inhibit enzymes or interfere with assay detection technologies.
-
Protocol 2: Kinetic Solubility Profiling using Nephelometry
-
Prepare a high-concentration DMSO stock of the compound (e.g., 10 mM).
-
Use an acoustic liquid handler to dispense a dilution series of the compound into a 384-well microplate containing the aqueous assay buffer.
-
Incubate the plate for 1-2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed represents the kinetic solubility limit. This limit should ideally be well above the highest concentration used in the primary screen.
-
Target Selection and Assay Design: A Mechanistic Approach
The structure of "this compound" suggests several potential target classes. As a constrained amino acid mimic, it is a prime candidate for targets that recognize peptide or amino acid substrates.
Potential Target Classes:
-
Proteases: Especially those that recognize small, rigid P1 or P2 residues in their substrates (e.g., serine proteases, caspases).
-
G-Protein Coupled Receptors (GPCRs): Particularly peptide-binding or amino acid-sensing GPCRs.
-
Ion Channels: Ligand-gated ion channels that are modulated by amino acids or similar small molecules.
-
Enzymes of Amino Acid Metabolism: Transferases or ligases that have amino acids as substrates.
Workflow for Assay Development and HTS
The following diagram outlines a logical workflow from initial assay development to hit confirmation.
Caption: High-Throughput Screening (HTS) Workflow from Assay Development to Hit Validation.
Example Protocol: TR-FRET Assay for a Serine Protease
This protocol describes a robust, homogeneous (no-wash) assay suitable for HTS to identify inhibitors of a model serine protease.
-
Principle: The assay uses a peptide substrate labeled with a FRET donor (e.g., Terbium, Tb) and acceptor (e.g., fluorescein). When the substrate is intact, excitation of the donor results in energy transfer to the acceptor, producing a high FRET signal. Upon cleavage by the protease, the donor and acceptor are separated, and the FRET signal is lost. Inhibitors prevent this cleavage, thus preserving the FRET signal.
-
Protocol 3: Protease Inhibition TR-FRET Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
Enzyme Stock: Prepare the serine protease at 2X the final concentration in assay buffer.
-
Substrate Stock: Prepare the Tb-fluorescein labeled peptide substrate at 2X the final concentration in assay buffer.
-
Compound Plate: Prepare a serial dilution of "this compound" in 100% DMSO. Then, dilute into assay buffer to create a 4X final concentration plate.
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of 4X compound solution (or DMSO control) into the assay plate.
-
Add 5 µL of 2X enzyme solution to all wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of 2X substrate solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. Excite the Terbium donor (e.g., at 340 nm) and measure emission at two wavelengths: for the acceptor (e.g., 520 nm) and the donor (e.g., 490 nm).
-
Calculate the TR-FRET ratio (Emission 520 nm / Emission 490 nm).
-
-
Data Analysis:
-
Normalize the data using positive (no enzyme) and negative (DMSO) controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos) / (Signal_Neg - Signal_Pos))
-
For dose-response plates, fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Hit Confirmation and Counter-Screening: Ensuring Specificity
A primary hit is not a validated lead. A rigorous triage process is required to eliminate false positives and confirm the mechanism of action.
Orthogonal Assays
An orthogonal assay confirms the biological activity using a different detection technology or substrate to ensure the observed effect is on the target, not an artifact of the primary assay format.
-
Example: If the primary screen was a TR-FRET assay, an orthogonal assay could be a luminescence-based assay that measures ATP consumption by a coupled kinase, or a direct substrate cleavage assay monitored by mass spectrometry (e.g., RapidFire MS).
Counter-Screens for Assay Interference
It is critical to test if the compound interferes with the assay technology itself.
-
Protocol 4: FRET Interference Counter-Screen
-
Set up the TR-FRET assay as described in Protocol 3, but use a pre-cleaved substrate or omit the enzyme entirely.
-
Add the compound at the highest screening concentration.
-
A compound that quenches or enhances the FRET signal in the absence of enzymatic activity is an assay interferer and should be flagged as a false positive.
-
The relationship between these validation steps is crucial for robust hit generation.
Caption: Logical Flow for Hit Triage and Validation.
Data Summary and Interpretation
All quantitative data should be systematically organized. The following table provides a template for summarizing the results for a set of prioritized hits from a screening campaign.
| Compound ID | Primary Screen (% Inh @ 10 µM) | IC₅₀ (µM) [95% CI] | Max Response (%) | Solubility (µM) | Orthogonal Assay (IC₅₀ µM) | Notes / Flags |
| Cmpd-001 | 78.2 | 1.5 [1.2 - 1.9] | 98.5 | >100 | 1.8 | Validated Hit |
| Cmpd-002 | 65.1 | 8.9 [7.5 - 10.6] | 70.1 | 55 | 9.5 | Moderate potency |
| Cmpd-003 | 85.4 | 0.5 [0.4 - 0.6] | 102.1 | 5 | >50 | Solubility flag |
| Cmpd-004 | 55.9 | 12.3 [10.1 - 14.9] | 95.0 | >100 | Inactive | False Positive |
Conclusion
While "this compound" itself is not a well-documented HTS agent, its core structure represents a valuable scaffold in drug discovery. By applying the rigorous, multi-step framework outlined in this guide—encompassing compound QC, thoughtful assay design, and systematic hit triage—researchers can effectively screen novel, constrained molecules. This approach maximizes the probability of identifying high-quality, validated hits and minimizes the resources wasted on pursuing artifacts, thereby building a trustworthy foundation for any subsequent lead optimization program.
References
Note: As no direct literature exists for the specified compound, these references support the principles of HTS, assay design, and the use of constrained scaffolds discussed in this guide.
-
Principles of High-Throughput Screening: Janzen, W. P. (2014). "Screening for chemical probes and drug leads." Nature Chemical Biology. [Link]
-
Assay Guidance Manual: Markossian, S., et al. (2022). "Assay Guidance Manual." Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
TR-FRET Technology: D'Andrea, D., et al. (2021). "Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assays for High-Throughput Screening." SLAS Discovery. [Link]
-
Value of Constrained Peptidomimetics: Lenci, E., & Trabocchi, A. (2020). "The Constrained Peptidomimetic Approach in the Design of Biologically Active Compounds." Molecules. [Link]
-
Compound Quality and Assay Artifacts: Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stereoselective Synthesis of 1-Amino-N,N-dimethylcyclopropane-1-carboxamide
Welcome to the technical support guide for the stereoselective synthesis of 1-amino-N,N-dimethylcyclopropane-1-carboxamide. This molecule, a constrained amino acid derivative, is a valuable building block in medicinal chemistry. Achieving high stereoselectivity during the formation of its cyclopropane ring is a critical and often challenging step.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental hurdles. We will move from foundational principles to specific troubleshooting scenarios, grounding our advice in established chemical literature.
Section 1: Core Synthetic Strategy & Mechanism
The most robust and widely adopted method for creating the chiral cyclopropane core of this molecule is through the asymmetric cyclopropanation of an electron-deficient alkene. A common and effective approach involves the reaction of a diazo compound with a suitable N,N-dimethylacrylamide precursor, catalyzed by a chiral transition metal complex, typically based on rhodium(II) or copper(I).
The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the formation of a transient metal carbene intermediate.[1][2][3] The chiral ligands surrounding the rhodium center create a stereochemically defined environment, dictating the facial selectivity of the carbene transfer to the alkene substrate.[4]
}
Figure 1. General workflow for asymmetric cyclopropanation with a troubleshooting checkpoint.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction shows very low conversion of the starting material, and the yield of the desired cyclopropane is minimal. What are the likely causes?
-
Answer: Low conversion is a frequent issue that can often be traced back to a few key areas. A systematic check is the best approach.[5]
-
Cause A: Inactive Catalyst: Rhodium(II) catalysts, especially those with complex chiral ligands, can be sensitive. The rhodium metal center must be catalytically active.
-
Solution: Ensure the catalyst has been stored under an inert atmosphere and away from light. If possible, test the catalyst on a benchmark reaction, such as the cyclopropanation of styrene with ethyl diazoacetate, to confirm its activity.[3]
-
-
Cause B: Impure or Decomposed Diazo Compound: Diazo compounds are energetic and can decompose, especially in the presence of acid, light, or certain metals.
-
Solution: Prepare the diazo compound fresh before use. Characterize it via ¹H NMR to ensure purity. When adding the diazo compound to the reaction, do so slowly via syringe pump to maintain a low steady-state concentration, which minimizes side reactions like dimerization.
-
-
Cause C: Reaction Conditions: Temperature and solvent can dramatically affect the reaction.
-
Solution: Most rhodium-catalyzed cyclopropanations are run at or below room temperature. If no reaction occurs, a slight, incremental increase in temperature (e.g., to 40 °C) may be necessary. Ensure your solvent is anhydrous and degassed, as oxygen and water can interfere with the catalyst. Pentane or dichloromethane are often good starting points for solvents.[1]
-
-
Issue 2: Poor Enantioselectivity (Low % ee)
-
Question: I have successfully formed the product, but the enantiomeric excess (% ee) is much lower than reported in the literature. How can I improve stereocontrol?
-
Answer: Low enantioselectivity points directly to the efficacy of the chiral environment created by the catalyst.
-
Cause A: Catalyst Choice: Not all chiral ligands are created equal for every substrate. The steric and electronic properties of your specific acrylamide and diazo compound interact uniquely with the catalyst.
-
Solution: The choice of catalyst is paramount. Dirhodium(II) catalysts with N-(arylsulfonyl)prolinate ligands, such as Rh₂(S-DOSP)₄, are highly effective for many asymmetric cyclopropanations.[1] If one catalyst gives poor results, screening a panel of catalysts with different chiral ligands is a standard optimization step.
-
-
Cause B: Solvent Effects: The solvent can influence the conformation of the catalyst-carbene complex, thereby affecting the stereochemical outcome.
-
Solution: Less polar, non-coordinating solvents like pentane, hexane, or dichloromethane are generally preferred as they interfere less with the catalyst's chiral pocket.[1] Avoid coordinating solvents like THF or acetonitrile unless specified by a protocol.
-
-
Cause C: Temperature: Higher temperatures can lead to increased molecular motion and less defined transition states, eroding enantioselectivity.
-
Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Often, performing the reaction at 0 °C or even lower can significantly boost the % ee.
-
-
Issue 3: Formation of Significant Byproducts
-
Question: My crude NMR shows the desired product, but also several significant byproducts. What are these and how can I prevent them?
-
Answer: The primary side reactions in this chemistry involve the diazo compound.
-
Cause A: Carbene Dimerization: The metal carbene intermediate can react with another molecule of the diazo compound to form an alkene byproduct (fumarate or maleate derivatives).
-
Solution: This is almost always caused by too high a concentration of the diazo compound. The solution is to add the diazo compound very slowly to the reaction mixture containing the catalyst and the alkene. This ensures the carbene reacts with the alkene (the desired pathway) before it can encounter another diazo molecule.
-
-
Cause B: C-H Insertion: If the substrate or solvent has reactive C-H bonds, the carbene may insert into one of these instead of adding across the double bond.
-
Solution: This is less common with electron-deficient alkenes but can occur. Choosing a solvent with robust C-H bonds (like pentane) can help. If intramolecular C-H insertion is an issue, redesigning the substrate may be necessary.
-
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inactive Catalyst | Verify catalyst activity with a standard reaction. |
| Decomposed Diazo Reagent | Use freshly prepared diazo compound. | |
| Suboptimal Temperature | Start at room temperature; adjust incrementally if needed. | |
| Low % ee | Ineffective Chiral Ligand | Screen different chiral rhodium(II) catalysts (e.g., prolinate derivatives).[1] |
| High Temperature | Perform the reaction at a lower temperature (e.g., 0 °C). | |
| Coordinating Solvent | Use a non-coordinating solvent like pentane or CH₂Cl₂.[1] | |
| Byproducts | Carbene Dimerization | Add the diazo compound slowly via syringe pump. |
| C-H Insertion | Use a less reactive solvent; ensure high concentration of alkene. |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best catalyst for this specific transformation?
-
A1: While the optimal catalyst must be determined empirically, dirhodium(II) tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinate], often abbreviated as Rh₂(S-DOSP)₄, is an excellent starting point. It has demonstrated high levels of enantioselectivity in the cyclopropanation of various alkenes with diazo compounds.[1]
-
-
Q2: How do I measure the enantiomeric excess (% ee) of my final product?
-
A2: The most reliable method is through chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). You will need to screen various chiral stationary phases (e.g., Chiralcel OD, OJ, AD columns) and mobile phase compositions to achieve baseline separation of the two enantiomers. The % ee is then calculated from the integrated peak areas of the two enantiomers.
-
-
Q3: Can I use a copper-based catalyst instead of rhodium?
-
A3: Yes, chiral copper(I) complexes, particularly those with bis(oxazoline) (BOX) or pyridine-containing ligands, are also used for asymmetric cyclopropanations. They can sometimes offer different selectivity profiles or be more cost-effective. However, rhodium(II) catalysts are often more generally applicable and highly selective for reactions involving donor-acceptor carbenes.[4]
-
-
Q4: My diazo precursor (tosylhydrazone salt) is difficult to handle. Are there alternatives?
-
A4: The in-situ generation of diazo compounds from their corresponding tosylhydrazone salts is a common method to avoid isolating the potentially explosive diazo compound.[6] This one-pot procedure involves mixing the tosylhydrazone with a base (like NaH or DBU) in the presence of the alkene and catalyst. This can improve safety and convenience.[6]
-
Section 4: Key Experimental Protocol
Asymmetric Cyclopropanation using Rh₂(S-DOSP)₄
-
Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the N,N-dimethylacrylamide substrate (1.0 eq) and the chiral rhodium catalyst Rh₂(S-DOSP)₄ (0.5 - 1.0 mol%) in anhydrous, degassed dichloromethane (to make a ~0.1 M solution of the alkene).
-
Diazo Addition: In a separate flask, prepare a solution of N,N-dimethyl-2-(diazo)acetamide (1.1 eq) in anhydrous dichloromethane. Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Reaction: Begin stirring the catalyst/alkene solution. Start the syringe pump to add the diazo solution to the reaction flask over a period of 4-6 hours. Maintaining a slow addition rate is critical to prevent byproduct formation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the N,N-dimethylacrylamide starting material is a good indicator.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude oil can be directly purified.
-
Purification: Purify the crude product via flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
}
Figure 2. A decision tree for troubleshooting common synthesis outcomes.
References
- M. P. Doyle, M. A. McKervey, T. Ye, Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides, Wiley-Interscience, 1998.
-
Davies, H. M. L.; Antoulinakis, E. G. Recent Progress in Asymmetric Intermolecular C-H Activation by Rhodium Carbenoid Intermediates. J. Am. Chem. Soc.1996 , 128(46), 15974-15983. [Link]
-
Zhu, S.; Xu, X.; Perman, J. A.; Zhang, X. P. Asymmetric Olefin Cyclopropanation with α-Cyanodiazoacetates Catalyzed by a Cobalt(II) Complex of a D2-Symmetric Chiral Porphyrin. J. Am. Chem. Soc.2010 , 132(36), 12796-12799. [Link]
-
Yashin, N. V.; Ogloblin, A. A. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Chemistry of Heterocyclic Compounds2018 , 54, 894-918. [Link]
-
Pian, J.; Chen, Q.; Luo, Y.; Zhao, Z.; Liu, J.; He, L.; Li, S.-W. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Org. Lett.2022 , 24(31), 5641-5645. [Link]
-
Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Cyclopropanation Reactions. Chem. Rev.2003 , 103(4), 977-1050. [Link]
-
Pellissier, H. Recent developments in asymmetric cyclopropanation. Tetrahedron2008 , 64(30-31), 7041-7095. [Link]
-
Moody, C. J.; O'Connell, M. J. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. J. Chem. Soc., Perkin Trans. 12000 , 21, 3535-3549. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-amino-N,N-dimethylcyclopropane-1-carboxamide
Welcome to the technical support center for the synthesis of 1-amino-N,N-dimethylcyclopropane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable cyclopropane-containing motif. The unique steric and electronic properties of this compound make it a compelling building block in medicinal chemistry, but its synthesis requires careful attention to detail to ensure purity and yield.[1]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Starting Material and Amide Coupling Issues
Question 1: I am observing incomplete conversion of my starting materials, 1-(Boc-amino)cyclopropane-1-carboxylic acid and N,N-dimethylamine, during the amide coupling step. What are the likely causes and how can I improve the yield?
Answer:
Incomplete conversion in amide coupling reactions is a frequent challenge, often stemming from suboptimal activation of the carboxylic acid, inappropriate reaction conditions, or the nature of the coupling reagents themselves.
Root Cause Analysis:
-
Insufficient Carboxylic Acid Activation: The carboxylate of your Boc-protected starting material must be activated to a more reactive species to facilitate nucleophilic attack by the relatively weak nucleophile, N,N-dimethylamine. Inadequate activation is a primary reason for sluggish or incomplete reactions.
-
Choice of Coupling Reagent: Not all coupling reagents are equally effective, especially with sterically hindered substrates like a gem-disubstituted cyclopropane. Reagents like DCC (dicyclohexylcarbodiimide) can sometimes lead to the formation of an insoluble dicyclohexylurea byproduct that can complicate purification.[2]
-
Base Selection: The choice and stoichiometry of the base are critical. The base neutralizes the acid formed during the reaction and can influence the reactivity of the coupling reagent and the nucleophilicity of the amine.
-
Solvent Effects: The reaction solvent must be able to dissolve all reactants and reagents and should not interfere with the reaction.
Troubleshooting Protocol:
-
Optimize the Coupling Reagent:
-
Consider using a uranium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. These reagents are known for their high efficiency and reduced side reactions.[1][3] HATU, in particular, often gives good yields with hindered amines and carboxylic acids.[1]
-
Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent alternatives.[3]
-
If using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the addition of an activating agent like HOBt (1-Hydroxybenzotriazole) is highly recommended to minimize racemization and improve efficiency.[4]
-
-
Select an Appropriate Base and Solvent:
-
A non-nucleophilic organic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA) is typically used.[1][5] Ensure at least two equivalents are used to neutralize the acid generated and facilitate the reaction.
-
Anhydrous polar aprotic solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are generally good choices. DMF can often enhance reaction rates due to its high polarity.[1]
-
-
Control Reaction Temperature:
-
Most amide couplings are initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[6] For sluggish reactions, gentle heating (e.g., 40-50 °C) may be beneficial, but should be monitored for potential side product formation.
-
Experimental Workflow: Optimized Amide Coupling
Caption: Optimized amide coupling workflow.
Section 2: Boc-Deprotection and Associated Impurities
Question 2: During the Boc-deprotection step using TFA, I'm observing a significant amount of a side product with a mass corresponding to the t-butylated product. How can I prevent this?
Answer:
The formation of a t-butylated impurity is a well-documented side reaction during the acidic deprotection of Boc-protected amines.[7] This occurs due to the generation of a reactive tert-butyl cation intermediate.
Mechanistic Insight:
The deprotection of a Boc group proceeds via protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to release the free amine.[5][8] The tert-butyl cation generated in this process is a potent electrophile that can alkylate nucleophilic sites on your desired product or other molecules in the reaction mixture.[7]
Caption: Boc-deprotection and t-butylation side reaction.
Troubleshooting and Mitigation Strategies:
-
Use of Scavengers: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture. The scavenger acts as a sacrificial nucleophile, trapping the tert-butyl cation before it can react with your product.
-
Recommended Scavengers:
-
Triethylsilane (TES): A highly effective scavenger.
-
Thioanisole: Also very effective, particularly for protecting tryptophan residues in peptide synthesis.
-
Anisole: A common and cost-effective choice.
-
-
-
Alternative Deprotection Conditions:
-
HCl in Dioxane/EtOAc: Using a solution of hydrogen chloride in an organic solvent like 1,4-dioxane or ethyl acetate is a common alternative to neat TFA.[9] This can sometimes reduce the formation of side products.
-
Milder Lewis Acids: For substrates sensitive to strong acids, milder Lewis acids like ZnBr₂ in dichloromethane can be employed.[5]
-
Protocol: Boc-Deprotection with a Scavenger
| Step | Procedure | Rationale |
| 1 | Dissolve the Boc-protected amide in anhydrous dichloromethane (DCM). | DCM is a common solvent for Boc-deprotection. |
| 2 | Add a scavenger, such as triethylsilane (1.5-2.0 equivalents). | The scavenger will trap the generated tert-butyl cation. |
| 3 | Cool the solution to 0 °C in an ice bath. | Helps to control the initial reaction rate. |
| 4 | Slowly add trifluoroacetic acid (TFA, 5-10 equivalents). | TFA is the deprotecting agent. |
| 5 | Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS. | Reaction times can vary depending on the substrate. |
| 6 | Concentrate the reaction mixture under reduced pressure. | Removes excess TFA and solvent. |
| 7 | Purify the resulting amine salt by recrystallization or precipitation. | This step is crucial for removing the scavenger and its byproducts. |
Section 3: Purification and Characterization
Question 3: My final product, this compound, is difficult to purify by standard silica gel chromatography. What alternative purification strategies can I use?
Answer:
The high polarity and basicity of the free amine in your final product can lead to strong interactions with the acidic silica gel, resulting in poor separation, tailing peaks, and low recovery.
Purification Strategies for Polar Amines:
-
Ion-Exchange Chromatography: This is a highly effective method for purifying ionizable compounds like amines.
-
Cation-Exchange: Use a strong cation-exchange (SCX) resin. The basic amine will be retained on the acidic column. After washing away neutral and acidic impurities, the desired product can be eluted by washing with a basic solution (e.g., ammonia in methanol).
-
-
Reverse-Phase Chromatography (RPC):
-
C18 with an Ion-Pairing Agent: For analytical and small-scale preparative HPLC, a C18 column can be used with a mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid. This helps to improve peak shape.
-
Preparative RPC: For larger scales, preparative reverse-phase chromatography can be employed, although it can be more expensive.
-
-
Recrystallization of a Salt:
-
Convert the free amine to a salt (e.g., hydrochloride or hydrobromide) by treating it with the corresponding acid. These salts are often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[10]
-
-
Aqueous Extraction with pH Adjustment:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be back-extracted into an organic solvent.
-
Analytical Characterization:
-
Gas Chromatography (GC): For volatile amines, GC can be a powerful analytical tool for assessing purity.[11] Derivatization may be necessary to improve volatility and peak shape.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
Workflow for Purification via SCX Cartridge
Caption: Purification workflow using an SCX cartridge.
References
-
Salgado, A., Eeckhaut, A., De Kimpe, N., & Van der Eycken, J. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Molecules, 5(7), 947-956. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Boc-1-amino-2-vinyl cyclopropane carboxylic acid butyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ChemBK. (2024, April 9). BOC-1-AMINO-1-CYCLOPROPANE CARBOXYLIC ACID. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Sciforum. (2000, July 30). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Retrieved from [Link]
-
YouTube. (2022, December 14). BOC Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). PL211582B1 - Chiral N-Cbz blocked dimethylcyclopropane amino acid and process for the preparation thereof.
-
National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 7). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
- Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
-
University of Houston. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Retrieved from [Link]
-
S.W.ChemiLab. (n.d.). 1-N-(Boc)amino-cyclopropane-1-carboxylic acid ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
- Google Patents. (n.d.). WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Retrieved from [Link]
- Google Patents. (n.d.). CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
-
ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
-
PubChem. (n.d.). N,N-Dimethylcyclopropanecarboxamide. Retrieved from [Link]
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- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
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- 8. m.youtube.com [m.youtube.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Amino-N,N-dimethylcyclopropane-1-carboxamide Derivatives
Welcome to the technical support center for the synthesis of 1-amino-N,N-dimethylcyclopropane-1-carboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. The unique structural and conformational properties of cyclopropane-containing compounds make them valuable in medicinal chemistry for enhancing metabolic stability, binding affinity, and other pharmacokinetic properties.[1] However, their synthesis can present unique challenges. This resource aims to address these challenges and improve your synthetic outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound derivatives.
Q1: What are the most common synthetic routes to prepare the 1-aminocyclopropane-1-carboxylic acid core?
A1: Several methods have been developed for the synthesis of the 1-aminocyclopropane-1-carboxylic acid scaffold. A prevalent approach involves the α-alkylation of a substituted 2-phenyl acetonitrile with 1,2-dibromoethane to form a cyclopropane ring, followed by hydrolysis of the nitrile to a carboxylic acid.[1] Another common method is the Simmons-Smith cyclopropanation of an appropriate alkene precursor.[2] Additionally, transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene is a well-established method for forming the cyclopropane ring.[3] The choice of route often depends on the desired substitution pattern and stereochemistry.
Q2: I am observing low yields during the cyclopropanation step. What are the likely causes?
A2: Low yields in cyclopropanation can stem from several factors. The reactivity of the alkene is crucial; electron-withdrawing groups on the alkene can deactivate it towards electrophilic carbenoid addition.[1] The choice of cyclopropanating agent and catalyst system is also critical. For instance, in Simmons-Smith type reactions, the activity of the zinc-copper couple can vary.[2] In metal-catalyzed reactions with diazo compounds, catalyst deactivation or side reactions of the carbene, such as C-H insertion or dimerization, can reduce the yield.[4][5] Temperature control is also important, as higher temperatures can lead to undesired side products.[1]
Q3: What are the best practices for purifying this compound and its derivatives?
A3: Purification can be challenging due to the polarity of the amino acid and amide functionalities. Column chromatography on silica gel is a common method, often using a gradient of a polar solvent like methanol or acetone in a less polar solvent like hexane or dichloromethane.[6] For highly polar compounds, reverse-phase chromatography may be more effective. Recrystallization from a suitable solvent system can also be an effective purification technique, particularly for crystalline solids.[7] In some cases, derivatization to a less polar protecting group, followed by purification and deprotection, can be a viable strategy.
Q4: How can I control the stereochemistry of the cyclopropane ring during synthesis?
A4: Controlling stereochemistry is a key challenge. The cyclopropanation of alkenes is often stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.[2][8] For asymmetric synthesis, chiral auxiliaries or chiral catalysts are typically employed.[9] For example, using a chiral ligand in a metal-catalyzed cyclopropanation with a diazo compound can induce high levels of enantioselectivity.[5] Diastereoselective cyclopropanation can be achieved by using a substrate with a resident chiral center that directs the approach of the cyclopropanating agent.
II. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound derivatives.
Problem 1: Low Yield in the Amide Coupling Step
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inefficient Coupling Reagent | Screen different coupling reagents such as HATU, HBTU, or EDC/HOBt. | The efficiency of coupling reagents can be highly substrate-dependent. HATU is often effective for sterically hindered amino acids and amines.[1] |
| Inappropriate Base | Optimize the base used. Diisopropylethylamine (DIPEA) is often a good choice as it is non-nucleophilic. | The base is crucial for activating the carboxylic acid and neutralizing the acid formed during the reaction. A bulky, non-nucleophilic base like DIPEA minimizes side reactions.[1] |
| Poor Solvent Choice | Test different solvents like DMF, DCM, or THF. | The solvent can significantly impact reaction rates and solubility of reagents. DMF is a common choice for amide coupling due to its high polarity and solvating power.[1] |
| Steric Hindrance | If coupling a sterically hindered amine or acid, consider increasing the reaction temperature or using a more reactive coupling reagent. | Steric hindrance can slow down the reaction rate. More forcing conditions or more potent reagents may be necessary to overcome this barrier. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Side Reactions of the Carbene (in cyclopropanation) | Use the alkene as the solvent or in large excess. Lower the reaction temperature. | This increases the probability of the carbene reacting with the desired alkene rather than undergoing dimerization or C-H insertion.[8] |
| Epimerization at the α-carbon | Use a non-nucleophilic base and milder reaction conditions during amide coupling. | The α-proton of the amino acid can be acidic, and strong bases or high temperatures can lead to its removal and subsequent epimerization. |
| Formation of Amide Impurity from Nitrile Hydrolysis | Ensure complete hydrolysis of the nitrile to the carboxylic acid before proceeding to the amide coupling step. Monitor the reaction by TLC or LC-MS. | Incomplete hydrolysis will leave the nitrile, which can sometimes be partially hydrolyzed to the primary amide under the conditions of the subsequent coupling reaction.[1] |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| High Polarity of the Product | Employ reverse-phase chromatography or ion-exchange chromatography. | These techniques are better suited for separating highly polar compounds than traditional normal-phase silica gel chromatography. |
| Product is an Oil | Attempt to form a salt (e.g., hydrochloride or trifluoroacetate) which may be crystalline. | Salt formation can often induce crystallization, making the product easier to handle and purify. |
| Co-elution with Reagents/Byproducts | Modify the work-up procedure to remove excess reagents before chromatography. For example, an acidic wash can remove basic reagents like DIPEA. | A thorough work-up simplifies the crude mixture, making the subsequent chromatographic purification more effective. |
III. Experimental Protocols
Protocol 1: Synthesis of 1-Phenylcyclopropane Carboxylic Acid
This two-step protocol describes the formation of a key intermediate.[1]
Step 1: Cyclopropanation of 2-Phenylacetonitrile
-
To a solution of 2-phenylacetonitrile (1.0 eq) in water, add sodium hydroxide (50% w/v).
-
Add a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) (0.1 eq).
-
Add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-phenylcyclopropane carbonitrile.
Step 2: Hydrolysis to Carboxylic Acid
-
To the crude 1-phenylcyclopropane carbonitrile, add concentrated hydrochloric acid.
-
Heat the mixture to 110 °C for 2-4 hours.
-
Cool the reaction mixture and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-phenylcyclopropane carboxylic acid.
Protocol 2: Amide Coupling to form this compound Derivative
This protocol outlines a general procedure for the amide bond formation.[1]
-
Dissolve the 1-aminocyclopropane-1-carboxylic acid derivative (1.0 eq) in an anhydrous solvent such as DMF.
-
Add the coupling reagent, for example, HATU (1.1 eq).
-
Add a non-nucleophilic base such as DIPEA (2.0 eq) and stir for 10-15 minutes at room temperature.
-
Add the desired amine (e.g., dimethylamine hydrochloride, along with an additional equivalent of base) (1.2 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with aqueous lithium chloride (to remove DMF), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizations
Workflow for the Synthesis of this compound Derivatives
Caption: General synthetic workflow for this compound derivatives.
Troubleshooting Logic for Low Amide Coupling Yield
Caption: Troubleshooting flowchart for low yield in amide coupling reactions.
V. References
-
Salgado, A., Eeckhaut, A., De Kimpe, N., & Van der Eycken, J. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Molecular Diversity, 4(3-4), 161-166. [Link]
-
Mahesh, P., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Polycyclic Aromatic Compounds, 1-18. [Link]
-
Chilin, A., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-1674. [Link]
-
PL211582B1 - Chiral N-Cbz blocked dimethylcyclopropane amino acid and process for the preparation thereof - Google Patents.
-
Wang, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5643. [Link]
-
New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]
-
Bull, S. D., et al. (2003). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry, 1(14), 2531-2542. [Link]
-
WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents.
-
Kress, M. H., et al. (2005). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. Synthetic Communications, 35(3), 337-343. [Link]
-
WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents.
-
EP2644591B1 - Optically active 2-aryl cyclopropane carboxamide intermediate - Google Patents.
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1688. [Link]
-
Cyclopropanation - Wikipedia. [Link]
-
Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents.
-
Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. PL211582B1 - Chiral N-Cbz blocked dimethylcyclopropane amino acid and process for the preparation thereof - Google Patents [patents.google.com]
- 7. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.org [mdpi.org]
Technical Support Center: Stability and Storage of 1-amino-N,N-dimethylcyclopropane-1-carboxamide
Welcome to the technical support center for 1-amino-N,N-dimethylcyclopropane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Due to the limited availability of specific stability data for this molecule, this guide synthesizes information from closely related analogs and fundamental chemical principles to provide best-practice recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on data from analogous compounds and general chemical stability principles, it is recommended to store this compound under controlled conditions. For a closely related compound, 1-amino-N-methylcyclopropane-1-carboxamide, storage at 4°C and protected from light is advised[1]. Another supplier suggests ambient storage for the same analog[2]. To ensure maximum stability, especially for long-term storage, refrigeration (2-8°C) in a tightly sealed, opaque container is the most prudent approach.
Q2: How sensitive is this compound to air and moisture?
A2: The presence of a primary amine and a tertiary amide group suggests potential sensitivity to environmental factors. Primary amines can be susceptible to oxidation over time, and the hygroscopic nature of many small amine-containing molecules can lead to the absorption of moisture. Therefore, it is best to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and to store it in a desiccated environment.
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life is highly dependent on the storage conditions. When stored as a solid in a tightly sealed container at the recommended temperature and protected from light and moisture, the compound is expected to be stable for an extended period. However, for critical applications, it is advisable to re-analyze the purity of the compound if it has been stored for more than a year or if it has been opened multiple times.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of degradation. Amide bonds can be susceptible to hydrolysis, especially at non-neutral pH. If you need to prepare stock solutions, they should be made fresh for each experiment. If short-term storage of a solution is necessary, use a dry, aprotic solvent, store at -20°C or below, and blanket the solution with an inert gas.
Troubleshooting Guide: Stability-Related Issues
This section addresses common problems that may arise from the improper handling or storage of this compound.
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Potential Cause: Degradation of the compound due to improper storage. The cyclopropane ring, while generally stable, can be susceptible to ring-opening reactions under certain conditions, and the amine and amide functional groups can degrade over time[3][4][5].
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture and air exposure.
-
Check for Physical Changes: Inspect the compound for any changes in color or appearance. Discoloration may indicate oxidation or the formation of impurities.
-
Purity Analysis: Re-analyze the purity of your sample using a suitable analytical method such as HPLC-MS or NMR to confirm its integrity.
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for your experiments to see if the issue is resolved.
-
Issue 2: The compound appears discolored or has changed in physical appearance.
-
Potential Cause: This is often a sign of oxidation or contamination. The primary amine is a likely site for oxidation.
-
Troubleshooting Steps:
-
Do Not Use: If the compound shows visible signs of degradation, it is not recommended for use in experiments where purity is critical.
-
Review Handling Procedures: Ensure that the compound is handled quickly when removed from storage and that the container is purged with an inert gas before re-sealing.
-
Consider Repurification: For valuable batches of the compound, repurification by an appropriate method (e.g., chromatography) may be an option, followed by a thorough analytical characterization.
-
Issue 3: Poor solubility of the compound compared to initial use.
-
Potential Cause: This could be due to the formation of insoluble degradation products or polymerization.
-
Troubleshooting Steps:
-
Attempt Gentle Solubilization: Try sonicating the sample in the desired solvent to aid dissolution.
-
Filter the Solution: If insoluble particulates are present, filter the solution before use. However, be aware that this will likely result in a lower concentration of the active compound.
-
Confirm Identity: Use analytical methods to check for the presence of the desired compound and any major impurities in both the soluble and insoluble fractions.
-
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. Based on recommendations for similar compounds[1]. |
| Light | Protect from light (use opaque containers) | To prevent light-catalyzed degradation. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | To prevent oxidation of the primary amine. |
| Moisture | Store in a desiccated environment | To prevent hydrolysis of the amide and degradation from moisture. |
| Form | Solid | Solid-state storage is generally more stable than in solution. |
| Container | Tightly sealed, appropriate for chemical storage | To prevent contamination and exposure to air and moisture. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
- Ge, X. et al. (2011). Atmospheric amines - Part I. A review.
-
RSC Publishing. (2020). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. [Link]
-
Al-Zoubi, R. M. et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]
-
ACS Publications. (1980). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. [Link]
-
Chemguide. Other reactions of amides. [Link]
-
Khan Academy. (2024). Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry. [Link]
-
ACS Publications. (1985). Use of cyclopropanes and their derivatives in organic synthesis. Chemical Reviews. [Link]
-
Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]
-
PubChem. 1-amino-N,N-dimethylcyclopentane-1-carboxamide. [Link]
-
ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-Amino-N-methylcyclopropane-1-carboxamide | 1022970-19-9 [sigmaaldrich.com]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. researchgate.net [researchgate.net]
Overcoming solubility issues with "1-amino-N,N-dimethylcyclopropane-1-carboxamide"
<_content_type_technical_support_center> <_core_directive_autonomy> <_scientific_integrity_logic_e-e-a-t> <_visualization_formatting>
Technical Support Center: 1-amino-N,N-dimethylcyclopropane-1-carboxamide
Welcome to the technical support guide for "this compound." This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and solubilization of this compound. By understanding its structural characteristics, you can overcome solubility hurdles and ensure the accuracy and reproducibility of your experiments.
Understanding the Molecule
The structure of this compound presents a unique combination of functional groups that dictate its solubility profile:
-
Primary Amine (-NH₂): This group is basic and provides a site for protonation. Its presence makes the compound's aqueous solubility highly dependent on pH.[1][2][3]
-
Tertiary Amide (-C(=O)N(CH₃)₂): The amide group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[4][5][6][7]
-
Cyclopropane Ring: This small, strained hydrocarbon ring is nonpolar and contributes to the compound's hydrophobic character.[8][9] The high ring strain can also make the molecule susceptible to cleavage under harsh conditions like strong acids or high temperatures.[8][10][11]
This combination of a basic, polar head with a nonpolar ring can lead to amphiphilic behavior and challenging solubility in simple aqueous or organic solvents alone.
Troubleshooting Guide: Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve this compound.
Q1: My compound is insoluble or sparingly soluble in neutral water (pH ~7.0). How can I dissolve it for an aqueous assay?
Root Cause: At neutral pH, the primary amine group is largely un-ionized. The molecule's overall hydrophobicity, driven by the cyclopropane and N,N-dimethyl groups, limits its ability to dissolve in water.[1][12][13]
Solution: pH Adjustment
The primary amine is a base that can be protonated to form a highly soluble ammonium salt (-NH₃⁺).[1][2]
Step-by-Step Protocol: Acidification for Aqueous Solubility
-
Preparation: Weigh the desired amount of the compound. Prepare a stock solution of a mild acid, such as 1 M Hydrochloric Acid (HCl) or 1 M Citric Acid.
-
Initial Suspension: Add the compound to your desired aqueous buffer (e.g., PBS, TRIS). It will likely form a suspension or remain as a solid.
-
Titration: While stirring vigorously, add the acid stock solution dropwise.
-
Observation: Monitor the solution closely. As the pH drops, the solid should begin to dissolve.
-
Final pH: Continue adding acid until the solution is completely clear. A target pH of 4.0-5.5 is often effective. Measure and record the final pH.
-
Concentration Check: Ensure the final volume, after adding the acid, is accounted for in your final concentration calculation.
Expert Insight: Start with a small-scale test to determine the optimal pH for your desired concentration. This prevents over-acidification of your entire batch. Note that the stability of the cyclopropane ring can be sensitive to very strong acids, so use the mildest conditions necessary to achieve dissolution.[10]
Q2: I need to prepare a high-concentration stock solution for long-term storage and serial dilutions. What solvent should I use?
Root Cause: Water is often a poor choice for high-concentration stocks due to the limited solubility of the free base and the potential for hydrolysis over time. Organic solvents are typically preferred for creating stable, concentrated stock solutions.[14][15]
Solution: Use a Polar Aprotic Solvent
Dimethyl sulfoxide (DMSO) is the industry-standard "universal solvent" for preparing stock solutions of research compounds due to its ability to dissolve a wide range of polar and nonpolar molecules.[16][17][18][19][20]
Step-by-Step Protocol: Preparing a DMSO Stock Solution
-
Pre-Preparation: Ensure the compound and the DMSO are at room temperature before opening to prevent moisture condensation.[15]
-
Weighing: On an analytical balance, accurately weigh the desired mass of this compound.[15]
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM, 50 mM).
-
Mixing: Vortex or gently warm the solution (to no more than 37°C) to aid dissolution. Sonication in a water bath for a few minutes can also be effective.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-protecting vials to avoid repeated freeze-thaw cycles.[15] Store at -20°C or -80°C for long-term stability.
Trustworthiness Check: When diluting your DMSO stock into aqueous media for an experiment, ensure the final concentration of DMSO is low (typically <0.5%, and always <1%) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.[19] Always include a vehicle control (media + same final % of DMSO) in your experiments.
Q3: My compound precipitates out of the aqueous assay buffer after I dilute it from my DMSO stock. What is happening and how can I fix it?
Root Cause: This is a common issue where a compound is highly soluble in the concentrated DMSO stock but crashes out when diluted into an aqueous environment where its thermodynamic solubility is much lower.[16][19]
Solutions:
-
Lower the Working Concentration: The simplest solution is to determine the maximum aqueous solubility at your final assay conditions and ensure your working concentration does not exceed this limit.
-
Use a Co-solvent System: For animal experiments or when higher concentrations are needed, co-solvents can be used to improve solubility.[19] A common formulation includes:
-
Tween 80: A non-ionic surfactant that forms micelles to encapsulate the compound.
-
PEG400 (Polyethylene glycol 400): A water-miscible polymer that can increase solubility.
-
Saline/PBS: The aqueous vehicle.
-
-
Acidify the Assay Buffer: As described in Q1, pre-adjusting the pH of your final aqueous buffer to the 4.0-5.5 range before adding the compound from the DMSO stock can keep it protonated and soluble.
Solubility & Solvent Selection Workflow
The following diagram outlines a decision-making process for effectively solubilizing your compound.
Caption: Decision workflow for troubleshooting solubility.
Summary of Recommended Solvents
| Solvent System | Use Case | Max Concentration | Notes |
| Aqueous Buffer (pH 4.0-5.5) | Direct use in aqueous assays | Low to Moderate (Compound-dependent) | Ideal for avoiding organic solvents in sensitive systems. |
| DMSO | High-concentration stock solutions[17][18] | High (>50 mg/mL likely) | Standard for compound libraries. Minimize final % in assays.[19] |
| Ethanol | Alternative organic stock solvent | Moderate | Can be less toxic than DMSO for some applications but may have lower solvating power. |
| Co-solvent (e.g., Saline/PEG/Tween) | In vivo formulations, challenging compounds | Moderate | Requires formulation development. Often used when dilution from DMSO fails.[19] |
Frequently Asked Questions (FAQs)
Q: What is the expected solubility of amides and amines in water? A: Lower molecular weight amides and amines (five to six carbons or fewer) are generally water-soluble due to their ability to form hydrogen bonds.[3][4][6][12] However, solubility decreases as the size of the nonpolar hydrocarbon portion of the molecule increases.[7][12][13][21] Given its structure, this compound is on the borderline, and its solubility is significantly enhanced by acidifying the water to protonate the basic amine group.[1]
Q: Are there any stability concerns with this compound? A: Yes. The cyclopropane ring is strained and can be susceptible to ring-opening under harsh conditions.[8][9][10] It is critical to avoid strong acids, high heat, and certain catalytic metals that could cleave the ring.[10] For long-term storage, a frozen DMSO stock solution is the most reliable method to preserve the compound's integrity.[15]
Q: Can I heat the solution to get the compound to dissolve? A: Gentle warming (e.g., to 37°C in a water bath) can be used cautiously to increase the rate of dissolution, particularly in organic solvents like DMSO. However, excessive or prolonged heating is not recommended due to the potential for degrading the strained cyclopropane ring.[10]
Q: Why is a tertiary amide less soluble than a primary or secondary amide? A: Primary and secondary amides can both donate and accept hydrogen bonds. A tertiary amide, like the one in this compound, lacks a hydrogen atom on the nitrogen, so it can only act as a hydrogen bond acceptor.[5] This reduces its hydrogen bonding capability and can lead to lower solubility compared to a primary or secondary amide of similar size.
Q: How do I properly prepare and store stock solutions? A: Proper stock solution management is crucial for reproducible results.[14][22] Always use high-purity anhydrous solvents, perform accurate calculations based on the compound's molecular weight and purity, and store solutions in single-use aliquots at -20°C or -80°C to prevent degradation from freeze-thaw cycles.[15][23][24]
References
-
Physical Properties of Amides. (2022). Chemistry LibreTexts. [Link]
-
Amides - Organic Chemistry. Science Ready. [Link]
-
Physical Properties of Amides. Lumen Learning. [Link]
-
Amides chemical properties: Understanding Their Significance. Diplomata Comercial. [Link]
-
Solubility of Amides. Chemistry Stack Exchange. [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]
-
Best Practices For Stock Solutions. FasterCapital. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
Solubility and pH of amines. Practical Chemistry. [Link]
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Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]
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How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]
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Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate. [Link]
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Solutions and dilutions: working with stock solutions. Rice University. [Link]
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Unlocking the Potential of Small Molecule Compounds: Beyond DMSO—Solubilization Strategies and High-Quality Reagents. AntBio. [Link]
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The Rationality of Implementation of Dimethyl Sulfoxide as Differentiation-inducing Agent in Cancer Therapy. (2023). National Institutes of Health (NIH). [Link]
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Properties of amines. Lumen Learning. [Link]
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An introduction to amines. Chemguide. [Link]
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Physical Properties of Amines. BYJU'S. [Link]
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Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023). EMBIBE. [Link]
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Influence of cyclodextrin on the solubility of a classically prepared 2-vinylcyclopropane macromonomer in aqueous solution. National Institutes of Health (NIH). [Link]
-
N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride. American Elements. [Link]
-
1-amino-N,N-dimethylcyclopentane-1-carboxamide. PubChem. [Link]
-
Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. [Link]
-
Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents. ResearchGate. [Link]
-
Stability of Cycloalkanes - Angle Strain. (2018). YouTube. [Link]
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Technical Support Center: Reaction Condition Optimization for 1-amino-N,N-dimethylcyclopropane-1-carboxamide
Welcome to the technical support center for the synthesis and optimization of 1-amino-N,N-dimethylcyclopropane-1-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique, conformationally constrained building block. My goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.
The synthesis of this molecule can be logically divided into two primary stages: the formation of the core 1-aminocyclopropane-1-carboxylic acid (ACC) scaffold and the subsequent amide bond formation. This guide is structured to address the specific challenges you may encounter in each of these critical steps.
Overall Synthetic Workflow
The general pathway to the target compound involves securing the cyclopropane core, ensuring the amino group is appropriately protected, and then coupling the carboxylic acid with dimethylamine.
Caption: General two-stage synthetic workflow.
Part A: Troubleshooting the 1-Aminocyclopropane-1-carboxylic Acid (ACC) Core Synthesis
The construction of the sterically hindered, geminally-substituted cyclopropane ring is often the most challenging step. Success hinges on carefully controlling the cyclization conditions. A common route involves the alkylation of an activated methylene compound (like a protected glycine or nitroacetate derivative) with a 1,2-dihaloethane.[1]
Frequently Asked Questions (FAQs)
Q1: My cyclopropanation yield is consistently low. What are the most critical parameters to investigate?
Low yield in cyclopropanation reactions of this type is a common issue. The key is to find a delicate balance between promoting the desired intramolecular cyclization and preventing side reactions. Based on optimization studies for analogous structures, here are the levers you can pull:
-
Choice of Base and Solvent System: The base is critical for deprotonating the precursor. Strong bases like NaOH generally perform better than weaker ones like K₂CO₃.[2] The reaction is often performed in a biphasic system (e.g., water and an organic solvent) which necessitates a phase-transfer catalyst.
-
Phase-Transfer Catalyst (PTC): In biphasic systems, a PTC like Tetra-n-butylammonium bromide (TBAB) is essential. It shuttles the anionic intermediate from the aqueous phase to the organic phase where the reaction with the dihaloethane occurs. Omitting the PTC or using an inefficient one can dramatically reduce yields and increase reaction times.[2]
-
Temperature Control: Temperature is a double-edged sword. While higher temperatures can increase the reaction rate, they often promote side reactions and decomposition. For many cyclopropanations of this nature, a moderately elevated temperature of around 60°C provides the best results. Temperatures exceeding 100°C have been shown to significantly decrease yields.[2]
Q2: I'm observing an unexpected major byproduct. What could it be?
The most likely byproduct is the result of intermolecular dimerization or polymerization instead of the desired intramolecular cyclization. This occurs when the deprotonated precursor reacts with another molecule of the alkylating agent that has already reacted once. To minimize this:
-
Use High Dilution: Running the reaction at a lower concentration favors the intramolecular pathway.
-
Slow Addition: Adding the base or the alkylating agent slowly over several hours can help maintain a low concentration of the reactive intermediates, further promoting cyclization.
Another possibility, though less common under these conditions, is ring-opening of the formed cyclopropane.[3] This is more prevalent with "donor-acceptor" cyclopropanes, but the high ring strain can make the product susceptible under harsh (e.g., highly acidic or hot) workup conditions.[3][4]
Q3: Does the choice of protecting group on the amine matter at this stage?
Absolutely. The protecting group must be stable to the basic conditions of the cyclopropanation. A benzophenone imine (from a Schiff base with benzophenone) is a common choice for protecting α-amino acids as it is robust under basic conditions and also helps to activate the α-proton for deprotonation.[5] Carbamates like Boc or Cbz may be less stable depending on the specific base and temperature used.
Troubleshooting Guide: Cyclopropanation Step
This decision tree can help guide your optimization efforts.
Caption: Troubleshooting decision tree for cyclopropanation.
Protocol Example: Optimizing Cyclopropanation Conditions
The following table, adapted from studies on similar structures, illustrates how systematically changing variables can pinpoint the optimal conditions.[2]
| Entry | Base | Solvent | PTC (0.1 eq) | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | H₂O | None | 60 | 12 | <10 |
| 2 | NaOH | H₂O | None | 60 | 12 | ~45 |
| 3 | NaOH | H₂O/Toluene | None | 60 | 12 | ~30 |
| 4 | NaOH | H₂O/Toluene | TBAB | 60 | 4 | >85 |
| 5 | NaOH | H₂O/Toluene | TBAB | 100 | 4 | ~40 |
Part B: Troubleshooting the Amide Coupling with Dimethylamine
Once you have successfully synthesized the protected 1-aminocyclopropane-1-carboxylic acid, the next step is the amide coupling. While generally a reliable transformation, the steric hindrance of the quaternary carbon on the cyclopropane ring can make this step sluggish.[6][7]
Frequently Asked Questions (FAQs)
Q1: My amide coupling is slow or incomplete. How can I improve the conversion?
The steric hindrance around the carboxylic acid is the primary challenge here. You need a highly efficient coupling system.
-
Choice of Coupling Reagent: Standard carbodiimide reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) can work, but may require longer reaction times or higher temperatures.[2] For sterically hindered couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior.[2][8] They create a highly activated ester intermediate that reacts more readily with the amine.
-
Base Selection: A non-nucleophilic amine base is required to neutralize the acid formed and to facilitate the reaction. DIPEA (N,N-Diisopropylethylamine) is generally preferred over triethylamine (Et₃N) as its bulkiness prevents it from competing as a nucleophile.[2]
-
Solvent Choice: Polar aprotic solvents are ideal. DMF (N,N-Dimethylformamide) is often more effective than solvents like THF or DCM as it can better solvate the intermediates and often accelerates the reaction.[2]
-
Stoichiometry and Reagent Purity: Ensure your carboxylic acid starting material is pure and dry. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and base. Dimethylamine can be used in a larger excess, especially if it's sourced from a solution or as a salt (dimethylamine HCl, which requires an extra equivalent of base).
Q2: Do I need to keep the primary amine on the cyclopropane ring protected during the coupling?
Yes, this is critical. If the primary amine at the 1-position is not protected, it will compete with the desired dimethylamine, leading to polymerization or the formation of a cyclic dimer. The protecting group must be orthogonal to the conditions used for the final deprotection. For instance, if you plan to remove the protecting group under acidic conditions, it must be stable during the amide coupling.
Q3: I'm concerned about racemization. Is it an issue here?
The carbon atom bearing the amine and carboxyl group is a quaternary center and not a stereocenter. Therefore, epimerization at this position is not a concern for this specific molecule. However, if you were working with a derivative substituted on the cyclopropane ring (e.g., at the 2-position), then choosing coupling conditions that minimize racemization (e.g., using HATU or adding HOBt to carbodiimide reactions) would be important.[7]
Protocol Example: Optimizing Amide Coupling
This table demonstrates the impact of different reagents and solvents on the yield of a hindered amide coupling.[2]
| Entry | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | EDC | Et₃N | THF | 20 | ~41 |
| 2 | EDC | DIPEA | DMF | 12 | ~65 |
| 3 | HATU | Et₃N | THF | 20 | ~46 |
| 4 | HATU | DIPEA | DMF | <8 | >85 |
References
- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
- Synthesis of Amino Acids of Cyclopropylglycine Series.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Semantic Scholar.
- Process optimization for acid-amine coupling: a c
- N-amino-1,2-cyclopentane dicarboximide and its preparation method.
- Optimization of reaction conditions for the model cyclopropane 1a opening with aniline 1.
- Synthesis of cyclopropanes. Organic Chemistry Portal.
- Process optimization for acid-amine coupling: a catalytic approach.
- Cyclopropanation Reactions. Thieme Science of Synthesis.
- Stereoselective Cyclopropanation Reactions.
- Optimization of reaction conditions for the deprotection of amino group.
- 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed.
- Cyclopropanation of Alkenes. Master Organic Chemistry.
- Cyclopropan
- Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid.
- Amide coupling reaction in medicinal chemistry.
- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.
Sources
- 1. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. hepatochem.com [hepatochem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Spirocyclic Compounds from 1-amino-N,N-dimethylcyclopropane-1-carboxamide
Welcome to the dedicated technical support guide for researchers working with spirocyclic compounds derived from 1-amino-N,N-dimethylcyclopropane-1-carboxamide. The increasing prevalence of spirocycles in drug discovery, driven by their unique three-dimensional architecture and ability to explore novel chemical space, presents both exciting opportunities and significant purification hurdles.[1][2][3][4] Their rigid, complex structures often lead to challenges not encountered with more traditional planar molecules.[5]
This guide is designed to provide practical, experience-driven advice to help you navigate these challenges. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for understanding the specific purification challenges of this compound class.
Q1: What are the primary reasons spirocycles synthesized from this compound are so difficult to purify?
The purification challenges stem from a combination of three core factors inherent to these molecules:
-
Stereoisomerism: The formation of the spirocenter almost invariably creates a new stereocenter. If the precursor used to form the second ring (e.g., a cyclic ketone) has its own stereocenters, a complex mixture of diastereomers can be generated.[6] These diastereomers often have nearly identical polarities and physicochemical properties, making their separation by standard chromatography exceptionally difficult.[5]
-
Structurally Similar Impurities: The reaction mixture will often contain impurities whose structures closely mimic the desired product.[5][7] This includes unreacted starting materials, partially reacted intermediates, and byproducts from side reactions such as rearrangement or ring-opening of the strained cyclopropane ring.
-
Unique Physicochemical Properties: The inherent three-dimensionality and rigidity of the spirocyclic framework can lead to poor solubility in common solvents and a reluctance to form well-defined crystals, complicating purification by recrystallization.[5] The presence of the polar N,N-dimethylcarboxamide group further influences solubility and chromatographic behavior.
Q2: Beyond starting materials, what are the most common impurities I should anticipate in my crude reaction mixture?
In our experience, the most common and troublesome impurities are:
-
Diastereomers: As mentioned, these are the most frequent and challenging impurities to separate.
-
Hydrolyzed Amide: The N,N-dimethylcarboxamide can be susceptible to hydrolysis back to the carboxylic acid under acidic or basic workup conditions, introducing a highly polar impurity.
-
Rearrangement Products: Strained ring systems can be prone to rearrangement under thermal or chemical stress.[8][9] It is crucial to characterize all isolated materials to ensure the core spirocyclic framework has remained intact.
-
Oligomeric Byproducts: If the reaction is not driven to completion or if stoichiometry is not precise, side reactions can lead to the formation of dimers or other oligomers.
Q3: How can I be certain that I have successfully synthesized the correct spirocyclic compound and not a rearranged isomer?
Unambiguous structural confirmation is paramount. A single analytical technique is often insufficient. We strongly recommend a combination of:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.
-
¹H and ¹³C NMR: Provide essential information on the chemical environment of each atom.[10]
-
¹³C DEPT/APT: Helps distinguish quaternary carbons, such as the spirocenter, from CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical. HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying long-range correlations between protons and carbons, which can confirm the connectivity across the spirocenter.[11]
-
NOESY/ROESY: These experiments reveal through-space correlations between protons, which can be used to assign the relative stereochemistry of the newly formed stereocenter(s).[11]
-
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, allowing you to confirm the elemental composition of your product and rule out many alternative structures.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the amide carbonyl.[12]
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: My crude ¹H NMR spectrum is very complex, showing many more signals than expected for my target molecule.
-
Probable Cause A: Presence of Diastereomers. This is the most likely reason. Each diastereomer is a unique compound and will have its own distinct set of NMR signals, effectively doubling or quadrupling the complexity of the spectrum.
-
Solution:
-
Analyze the spectrum for sets of signals with similar splitting patterns and chemical shifts.
-
Use a higher field NMR spectrometer (e.g., >500 MHz) to achieve better signal dispersion.
-
Perform a preliminary purification on a small scale using a long silica gel column with a shallow solvent gradient to see if you can resolve the mixture into simpler components.
-
Run 2D NMR experiments (like HSQC) on the crude mixture. The number of cross-peaks will help determine the number of major components present.
-
-
Probable Cause B: Unreacted Starting Materials or Reagents.
-
Solution:
-
Run reference ¹H NMR spectra of your starting materials (this compound and the corresponding ketone/electrophile).
-
Compare these reference spectra to your crude mixture to identify and account for signals from unreacted components.
-
Problem 2: I am unable to separate two spots on a TLC plate (or two peaks in HPLC) that have very similar Rf/retention times.
-
Probable Cause: Diastereomers or Structurally Related Isomers. These compounds have very similar polarities, making them difficult to resolve.
-
Solution A: Optimize Flash Column Chromatography.
-
Change Solvent System: Do not just vary the ratio of your solvents; change the solvents themselves. If a Hexane/Ethyl Acetate system is failing, try a Dichloromethane/Methanol or a Toluene/Acetone system. The different solvent-solute interactions can dramatically alter selectivity.
-
Use a Different Stationary Phase: If silica gel (a polar, acidic stationary phase) is not working, consider using alumina (basic or neutral), or a bonded phase like diol or amino-propylated silica.
-
Decrease Flow Rate and Increase Column Length: Slower flow rates and longer columns increase the number of theoretical plates, enhancing resolution for difficult separations.
-
-
Solution B: Employ Preparative HPLC.
-
Normal-Phase HPLC: Often provides better selectivity for stereoisomers than reverse-phase. Chiral columns, even for diastereomer separation, can sometimes provide the necessary resolution.
-
Reverse-Phase HPLC (C18): If the compounds are sufficiently polar, a shallow gradient of water/acetonitrile or water/methanol can be effective. Adding modifiers like formic acid or trifluoroacetic acid (for acidic compounds) or ammonia (for basic compounds) can improve peak shape and resolution.
-
Problem 3: My purified spirocycle will not crystallize from any common solvent system.
-
Probable Cause A: Residual Impurities. Even small amounts (<5%) of impurities can significantly inhibit crystal lattice formation.
-
Solution:
-
Re-purify the material using a different method (e.g., preparative HPLC if you previously used flash chromatography).
-
Analyze the "pure" material by a high-resolution method (e.g., UPLC-MS) to detect trace impurities.
-
-
Probable Cause B: Intrinsic Molecular Properties. The rigid, often bulky, and sometimes awkward 3D shape of spirocycles can make it difficult for them to pack into an ordered crystal lattice.[5]
-
Solution:
-
Expand Solvent Screening: Use a wider variety of solvents, including less common ones like isopropanol, methyl ethyl ketone, or dioxane.
-
Try Solvent/Anti-Solvent Systems: Dissolve your compound in a good solvent (e.g., DCM or Ethyl Acetate) and slowly add an anti-solvent in which it is insoluble (e.g., Hexane or Pentane) until turbidity appears. Allow the mixture to stand undisturbed.
-
Slow Evaporation: Dissolve the compound in a relatively volatile solvent and allow it to evaporate slowly over several days in a loosely capped vial.
-
Problem 4: I am experiencing significant loss of my compound during silica gel chromatography.
-
Probable Cause: Irreversible Adsorption or Decomposition. The amine functionality in the precursor or the final spirocycle can interact strongly with the acidic silanol groups on the silica surface, leading to streaking and irreversible binding. Some sensitive functionalities may also decompose on silica.
-
Solution:
-
Deactivate the Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a basic modifier, such as triethylamine (~0.5-1% v/v) or ammonia (by using a mobile phase saturated with ammonia vapor). This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Switch to neutral or basic alumina, or consider using reverse-phase chromatography where these acidic interactions are not an issue.
-
Section 3: Key Protocols and Methodologies
Protocol 1: General Strategy for Flash Chromatography Method Development
This protocol outlines a systematic approach to developing a separation method for challenging spirocyclic mixtures.
-
TLC Screening: Spot the crude material on at least three different TLC plates. Develop them in parallel using solvent systems from different selectivity classes (e.g., System A: Hexane/Ethyl Acetate; System B: Dichloromethane/Methanol; System C: Toluene/Acetone).
-
Identify Promising Systems: Look for the system that provides the best separation (largest ΔRf) between the desired product and the closest impurity. An ideal Rf for the product is between 0.2 and 0.4 for column chromatography.
-
Fine-Tune the Ratio: Once a system is chosen, run several more TLCs with slightly different solvent ratios to optimize the Rf of the target compound.
-
Prepare the Column:
-
For basic compounds, use the chosen eluent modified with 0.5% triethylamine to slurry-pack the column.
-
Ensure the column is packed perfectly to avoid channeling.
-
-
Load the Sample: Use the "dry loading" method for best results. Dissolve the crude product in a minimal amount of a strong solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Run the Column: Apply a shallow gradient of the eluent, starting with a slightly weaker solvent mixture than what gave the ideal TLC Rf and slowly increasing the polarity. Collect small fractions and analyze them by TLC.
Table 1: Comparison of Chromatographic Systems for Spirocycle Purification
| Solvent System (v/v) | Stationary Phase | Best Suited For | Comments |
| Hexane / Ethyl Acetate | Silica Gel | General purpose, good for moderately polar compounds. | The most common starting point. Varying the ratio can resolve many mixtures. |
| Dichloromethane / Methanol | Silica Gel | More polar compounds that do not move in Hex/EtOAc. | Methanol is a very strong polar solvent; use small percentages (1-10%). |
| Toluene / Acetone | Silica Gel | Compounds with aromatic rings. | Offers different selectivity due to pi-pi interactions with toluene. |
| Hexane / MTBE | Silica Gel | Alternative to Hex/EtOAc. | MTBE is a less polar ether and can provide different selectivity. |
| Acetonitrile / Water (+0.1% FA) | C18 (Reverse-Phase) | Polar, water-soluble compounds. | Excellent for removing non-polar impurities. Formic Acid (FA) improves peak shape for acidic/neutral compounds. |
| Methanol / Water (+0.1% NH₄OH) | C18 (Reverse-Phase) | Polar, basic compounds. | Ammonium hydroxide helps to ensure basic compounds are in their neutral form, improving peak shape. |
Section 4: Visualization of Workflows
Diagram 1: General Synthesis Scheme
This diagram illustrates the typical reaction to form the spirocyclic compounds discussed.
Caption: General reaction forming a spirocycle.
Diagram 2: Troubleshooting Workflow for Purification
This workflow provides a logical decision tree for tackling a difficult purification.
Caption: Troubleshooting decision tree for purification.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of spirocyclic alcohols.
- BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
- ProQuest. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS.
- EMAN RESEARCH PUBLISHING. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.
- Celleno, L., et al. (n.d.). NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed.
- SpiroChem. (n.d.). Tackling Process Impurities in Drug Development.
- Varela, J. A., & Saa, C. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate.
- Varela, J. A., & Saa, C. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
- Varela, J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
- Varela, J., et al. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate.
- ResearchGate. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
- Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Preprints.org. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some Trials and Tribulations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. News - Single [spirochem.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
Technical Support Center: Synthesis of 1-amino-N,N-dimethylcyclopropane-1-carboxamide
Welcome to the technical support center for the synthesis of 1-amino-N,N-dimethylcyclopropane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this valuable cyclopropane-containing amide. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic route, improve yield and purity, and confidently characterize your final product.
I. Synthetic Overview & Potential Challenges
The synthesis of this compound typically involves the coupling of a protected 1-aminocyclopropane-1-carboxylic acid derivative with dimethylamine, followed by a deprotection step. A common strategy is the use of Boc-protected 1-aminocyclopropane-1-carboxylic acid and a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).
While seemingly straightforward, this synthesis can be prone to several side reactions and impurities that can complicate purification and compromise the quality of the final product. This guide will walk you through the most common issues, from incomplete reactions to the formation of elusive by-products, and provide actionable solutions.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My amide coupling reaction is sluggish or incomplete. What are the potential causes and how can I improve the conversion?
A1: Incomplete amide coupling is a frequent issue. Several factors can contribute to this, primarily related to the activation of the carboxylic acid and the reactivity of the amine.
-
Suboptimal Activation of the Carboxylic Acid: The carboxylic acid must be activated to a more reactive species for the amine to attack effectively.[1][2]
-
Troubleshooting:
-
Choice of Coupling Reagent: Ensure you are using a suitable coupling reagent. EDC, in combination with an additive like HOBt or OxymaPure, is a common and effective choice.[1][3] HATU is another powerful coupling reagent that can be effective for more challenging couplings.[1]
-
Reaction Temperature: Most coupling reactions are initially performed at 0°C to control the exothermic reaction and then allowed to warm to room temperature. For sluggish reactions, carefully increasing the temperature (e.g., to 40-50°C) can improve the rate, but be mindful of potential side reactions.
-
Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine relative to the carboxylic acid to drive the reaction to completion.
-
-
-
Poor Nucleophilicity of Dimethylamine: While generally a good nucleophile, the effective concentration and reactivity of dimethylamine can be an issue.
-
Troubleshooting:
-
Form of Dimethylamine: Dimethylamine is a gas at room temperature. Using a solution of dimethylamine in a suitable solvent (e.g., THF, ethanol) or using dimethylamine hydrochloride with a non-nucleophilic base (like triethylamine or diisopropylethylamine - DIPEA) to liberate the free amine in situ is recommended. Ensure at least two equivalents of the tertiary amine base are used when starting with the hydrochloride salt.
-
pH of the Reaction Mixture: The amine must be in its free base form to be nucleophilic. If the reaction medium is too acidic, the amine will be protonated and unreactive. The use of a non-nucleophilic base like DIPEA can help maintain an optimal pH.[4]
-
-
-
Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, leading back to the starting material and reducing the yield.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[5]
-
-
Q2: I've isolated my product, but I'm seeing an unexpected by-product with a mass corresponding to the starting carboxylic acid coupled to the urea derived from my coupling reagent. What is this impurity and how can I avoid it?
A2: This common by-product is an N-acylurea . It forms when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide (e.g., EDC), rearranges instead of reacting with the amine.[6]
-
Mechanism of N-acylurea Formation:
-
The carboxylic acid attacks the carbodiimide (EDC) to form the highly reactive O-acylisourea intermediate.
-
-
Troubleshooting to Minimize N-acylurea Formation:
-
Use of Additives: Additives like HOBt or HOAt react with the O-acylisourea intermediate to form an activated ester.[1][7] This activated ester is more stable towards rearrangement but still highly reactive towards the amine, thus minimizing the formation of N-acylurea.[6]
-
Reaction Temperature: Lowering the reaction temperature (e.g., maintaining the reaction at 0°C for a longer period before allowing it to slowly warm to room temperature) can suppress the rearrangement reaction.[6]
-
Order of Addition: Add the coupling reagent to the mixture of the carboxylic acid and the additive (HOBt) first, allow for a short pre-activation period (5-10 minutes), and then add the amine. This ensures that the more stable activated ester is formed before the amine is introduced.
-
Q3: My final product shows signs of cyclopropane ring opening. Is this a known issue and what conditions might be causing it?
A3: While the cyclopropane ring is generally stable, it can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or electrophiles.[8] The strain in the three-membered ring makes it more reactive than larger cycloalkanes.
-
Potential Causes of Ring Opening:
-
Harsh Acidic Conditions: Prolonged exposure to strong acids, especially at elevated temperatures during deprotection of the amine (e.g., Boc deprotection with TFA or HCl), can potentially lead to ring opening.
-
Electrophilic Attack: Certain reagents or reaction intermediates could act as electrophiles and attack the cyclopropane ring.
-
-
Troubleshooting to Preserve the Cyclopropane Ring:
-
Mild Deprotection Conditions: For Boc deprotection, use milder conditions such as 4M HCl in dioxane at room temperature for a shorter duration, carefully monitoring the reaction progress by TLC or LC-MS.
-
Control of Reaction pH: During the coupling reaction, ensure the pH does not become strongly acidic.
-
Careful Choice of Reagents: Be mindful of any potentially electrophilic reagents or by-products in your reaction mixture.
-
Q4: I am having difficulty purifying my final product. What are the best analytical and purification techniques?
A4: Effective analysis and purification are crucial for obtaining high-purity this compound.
-
Analytical Techniques:
-
HPLC (High-Performance Liquid Chromatography): Reversed-phase HPLC is an excellent method for assessing the purity of your product and identifying by-products.[9][10] A typical method would involve a C18 column with a gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or trifluoroacetic acid.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for identifying the molecular weights of your product and any impurities, which can help in elucidating their structures.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your final product. The cyclopropyl protons typically appear in a characteristic upfield region (around 0.5-1.5 ppm in 1H NMR).[11][12][13] The N,N-dimethyl groups will appear as one or two singlets depending on the rotational barrier around the amide C-N bond.
-
-
Purification Techniques:
-
Column Chromatography: For small-scale purification, silica gel column chromatography can be effective. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from streaking on the silica) is a good starting point.
-
Preparative HPLC: For achieving very high purity, preparative reversed-phase HPLC is the method of choice.[14]
-
III. Experimental Protocols & Data
Protocol 1: Synthesis of Boc-1-amino-N,N-dimethylcyclopropane-1-carboxamide
-
To a solution of Boc-1-aminocyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) at 0°C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at 0°C for 10 minutes for pre-activation.
-
Add a 2.0 M solution of dimethylamine in THF (1.5 eq) dropwise to the reaction mixture at 0°C.
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Boc Deprotection
-
Dissolve the purified Boc-1-amino-N,N-dimethylcyclopropane-1-carboxamide in a minimal amount of dichloromethane.
-
Add a solution of 4M HCl in 1,4-dioxane (10 eq) at 0°C.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product.
| Compound | Expected Mass [M+H]+ | 1H NMR (CDCl3, δ ppm) |
| Boc-1-amino-N,N-dimethylcyclopropane-1-carboxamide | 229.15 | ~1.4 (s, 9H, Boc), ~2.9-3.1 (br s, 6H, N(CH3)2), ~1.0-1.5 (m, 4H, cyclopropyl) |
| This compound | 129.10 | ~3.0 (s, 6H, N(CH3)2), ~0.8-1.2 (m, 4H, cyclopropyl), ~1.5-2.5 (br s, 2H, NH2) |
| Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. |
IV. Visualizations
Synthetic Pathway and By-product Formation
Caption: Synthetic route and key side reaction.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. jpt.com [jpt.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hovione.com [hovione.com]
- 11. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. agilent.com [agilent.com]
"1-amino-N,N-dimethylcyclopropane-1-carboxamide" scale-up synthesis considerations
<Technical Support Center: Scale-Up Synthesis of 1-amino-N,N-dimethylcyclopropane-1-carboxamide
Introduction:
Welcome to the technical support guide for the scale-up synthesis of this compound. This document is intended for researchers, chemists, and process development professionals engaged in the large-scale production of this valuable synthetic intermediate. The unique strained cyclopropane ring coupled with a tertiary amide and a primary amine presents specific challenges when transitioning from bench-scale synthesis to pilot or manufacturing scale. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and offers insights into critical process parameters. The methodologies and advice herein are grounded in established principles of process chemistry and safety.
Section 1: Proposed Synthetic Strategy & Key Transformations
A common and logical laboratory-scale approach to synthesizing this compound involves a multi-step sequence starting from a suitable cyclopropane precursor. While multiple routes exist for forming the core cyclopropane ring, a practical approach for scale-up might involve the cyclopropanation of an activated alkene followed by functional group interconversions. A plausible synthetic route is outlined below, which will serve as the basis for our troubleshooting guide.
Caption: A potential synthetic workflow for this compound.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the scale-up of each major synthetic step.
Cyclopropanation Step
Question: My cyclopropanation reaction (e.g., using a diazo compound or Simmons-Smith type reagent) is not going to completion at a larger scale, and I'm observing significant byproduct formation. What should I consider?
Answer: Scaling up cyclopropanation reactions often presents challenges related to mass and heat transfer, as well as reagent stability and safety.[1][2]
-
Reagent Choice & Safety:
-
Diazomethane: While effective, diazomethane is highly toxic and explosive.[3] Its use on a large scale is often prohibitive without specialized equipment like continuous flow reactors that generate and consume it in situ.[4][5] This minimizes the inventory of hazardous material at any given time.
-
Simmons-Smith Reaction (CH₂I₂/Zn-Cu): This is a safer alternative but can be sluggish. The activation of the zinc-copper couple is critical. Ensure consistent quality and surface area of the zinc used. On a larger scale, initiation of the reaction can be slow, leading to an accumulation of reagents and a potential for a sudden, uncontrolled exotherm. Consider adding a small portion of a previously successful reaction mixture to initiate the new batch.
-
Corey-Chaykovsky Reaction (Sulfur Ylides): This method can be effective for forming cyclopropanes from electron-deficient alkenes.[6] On a large scale, the generation and handling of the ylide need to be carefully controlled. The reaction is often sensitive to temperature and the presence of moisture.
-
-
Troubleshooting & Optimization:
-
Temperature Control: Cyclopropanation reactions can be exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging.[1] Use a reactor with efficient cooling and monitor the internal temperature closely. Consider a semi-batch process where one reagent is added slowly to control the reaction rate and temperature.
-
Mixing: Inadequate mixing can lead to localized "hot spots" and byproduct formation. Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture, especially if solids are present (like in the Simmons-Smith reaction).
-
Solvent Choice: The choice of solvent can impact reaction rates and solubility of intermediates. Ensure your starting materials and reagents remain fully dissolved throughout the reaction. For scale-up, consider the solvent's boiling point, flash point, and ease of removal.
-
Question: I'm concerned about the environmental impact and cost of my cyclopropanation reagents. Are there "greener" or more atom-economical alternatives for scale-up?
Answer: Yes, this is a critical consideration in process chemistry.
-
Catalytic Cyclopropanation: Many modern methods use transition metal catalysts (e.g., based on Rh, Cu, Pd) with safer diazo precursors like ethyl diazoacetate.[7] These reactions can be highly efficient, reducing the amount of waste generated. However, catalyst cost and removal from the final product are key considerations.
-
Kulinkovich Reaction: For certain substrates, the Kulinkovich reaction, which uses a Grignard reagent and a titanium alkoxide catalyst, can form cyclopropanols from esters.[8][9][10][11][12] These cyclopropanols can then be further functionalized. This method avoids highly toxic reagents.
-
Process Intensification: As mentioned, flow chemistry offers a safer and often more efficient way to handle hazardous reagents and control reaction parameters, which aligns with green chemistry principles.[4][5]
Amidation Step
Question: My amidation reaction to form the N,N-dimethylamide is slow and requires a large excess of coupling agents, which is expensive and creates difficult-to-remove byproducts. How can I improve this?
Answer: Amide bond formation is one of the most common yet challenging reactions to scale up efficiently.[13][14][15]
-
Reagent Selection for Scale-Up:
-
Carbodiimides (e.g., EDC): While common in labs, byproducts can be challenging to remove at scale.
-
Acid Chlorides: A cost-effective and reactive option. The carboxylic acid can be converted to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The primary drawback is the corrosive nature of the reagents and the HCl byproduct, requiring acid-resistant equipment.
-
Newer Coupling Reagents: Reagents like T3P® (propylphosphonic anhydride) are gaining popularity in process chemistry because their byproducts are water-soluble and easily removed during aqueous workup.[16]
-
Catalytic Amidation: Direct catalytic amidation of carboxylic acids with amines is an area of active research. Boronic acid catalysts have shown promise, though they often require high temperatures and water removal.[16]
-
-
Troubleshooting & Optimization:
-
Base Selection: The choice of base is critical. Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. The stoichiometry of the base should be carefully controlled to neutralize any acid generated without causing side reactions.
-
Solvent and Temperature: The reaction should be run at a concentration that is high enough to ensure a reasonable reaction rate but low enough to allow for effective temperature control.
-
Work-up and Purification: Design the process with the work-up in mind. Using a reagent that gives easily removable byproducts (e.g., water-soluble) can significantly simplify purification.
-
Caption: Decision tree for troubleshooting amidation reactions.
Purification
Question: I am struggling with the final purification of the highly polar this compound. Column chromatography is not viable on a large scale. What are my options?
Answer: Purification of highly polar, low molecular weight compounds is a common scale-up bottleneck. Avoiding chromatography is a primary goal in process chemistry.
-
Crystallization: This is the most desirable method for large-scale purification.
-
Salt Formation: The primary amine on your target molecule allows for the formation of various acid addition salts (e.g., hydrochloride, sulfate, tartrate). These salts often have very different solubility profiles than the freebase and may be highly crystalline. Experiment with a variety of counter-ions to find a salt that crystallizes well.
-
Solvent Screening: Conduct a thorough solvent screening to find a system where the desired product has low solubility at a low temperature but is reasonably soluble at a higher temperature. Anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product, is also a powerful technique.
-
-
Extraction:
-
pH-Based Extraction: The basicity of the primary amine and the non-basic nature of the tertiary amide allow for purification via pH-swing extractions. You can potentially wash your organic solution with an acidic aqueous solution to remove basic impurities, or with a basic solution to remove acidic impurities. The target compound itself can be extracted into an acidic aqueous phase, washed, and then liberated by basifying the aqueous phase and extracting back into an organic solvent.[17]
-
-
Impurity Purging:
-
Consider if any impurities can be removed at an earlier stage in the synthesis. It is often easier to remove a non-polar impurity from a polar intermediate than from a similarly polar final product.
-
| Purification Method | Pros | Cons | Scale-Up Viability |
| Chromatography | High resolution | High solvent usage, expensive, not easily scalable | Low |
| Crystallization | High purity, scalable, cost-effective | Product must be crystalline, requires development | High |
| Extraction (pH-swing) | Removes acidic/basic impurities, scalable | Can require large solvent volumes, emulsion risk | High |
| Distillation | Good for volatile compounds | Product must be thermally stable | Low (for this compound) |
Section 3: Safety Considerations
Question: What are the primary safety hazards I should be aware of when scaling up this synthesis?
Answer: A thorough Process Hazard Analysis (PHA) is essential before any scale-up. Key areas of concern for this synthesis include:
-
Thermal Hazards:
-
Cyclopropanation: As discussed, these reactions can be highly exothermic. A runaway reaction is a significant risk if addition rates and cooling are not properly controlled.[1]
-
Amidation (Acid Chloride Route): The reaction of thionyl chloride with the carboxylic acid and the subsequent amidation are both exothermic. Quenching of excess reagents also needs to be carefully controlled.
-
-
Reagent Toxicity and Handling:
-
Diazo Compounds: Extremely toxic and potentially explosive.[3] Requires specialized handling procedures.
-
Grignard Reagents (for Kulinkovich): Highly reactive and pyrophoric. Must be handled under an inert atmosphere.
-
Thionyl Chloride/Oxalyl Chloride: Corrosive and release toxic HCl gas upon reaction with moisture. Requires a well-ventilated area and appropriate personal protective equipment (PPE).
-
-
Pressure Generation:
-
Reactions that generate gaseous byproducts (e.g., N₂ from diazo reactions, HCl from acid chloride formation, CO₂ from some protection/deprotection steps) can lead to a dangerous pressure buildup in a sealed reactor. Ensure reactors are properly vented.
-
References
-
American Chemical Society. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Retrieved from [Link]
-
Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6). Retrieved from [Link]
- Esposito, A., & Taddei, M. (2000). The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols. The Journal of Organic Chemistry, 65(26), 9245–9248.
-
Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Retrieved from [Link]
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
-
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]
-
ResearchGate. (2017, March 27). Scale-up experiment of the cyclopropanation reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2012, July 24). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, April 2). Photochemical cyclopropanation in aqueous micellar media – experimental and theoretical studies. Retrieved from [Link]
-
Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from [Link]
-
UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
- Vedejs, E., & Tšubrik, O. (2021). Safer Handling of Diazomethane through Continuous Generation and Consumption. Organic Process Research & Development, 25(3), 543-545.
- Wheeler, T. N., & Ray, J. (1982). Synthesis of 1-aminocyclopropenecarboxylic acid: the unsaturated analog of ACC. The Journal of Organic Chemistry, 47(20), 4091-4093.
-
Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 10. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 11. Kulinkovich Reaction [organic-chemistry.org]
- 12. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-amino-N,N-dimethylcyclopropane-1-carboxamide
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization
Welcome to the technical support center for the stereoselective synthesis of 1-amino-N,N-dimethylcyclopropane-1-carboxamide. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions to help you navigate the complexities of maintaining chiral integrity during your synthetic route. As a constrained amino acid derivative, the stereochemistry of this molecule is paramount to its biological activity, making the prevention of racemization a critical objective.
Troubleshooting Guide: Addressing Racemization Events
This section directly tackles common issues encountered during the synthesis that can lead to a loss of enantiomeric purity.
Issue 1: Significant Racemization Detected After Amide Bond Formation
-
Possible Cause: The primary culprit for racemization during the synthesis of peptide-like molecules is often the activation of the carboxylic acid group. This activation, necessary for amide bond formation, can inadvertently lead to the abstraction of the alpha-proton, resulting in a loss of stereochemistry.[1][2][3] The formation of an oxazolone intermediate is a well-documented pathway for racemization under these conditions.[2][4]
-
Troubleshooting Steps:
-
Re-evaluate Your Coupling Reagent: Not all coupling reagents are created equal when it comes to suppressing racemization.
-
High-Risk Reagents: Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), when used alone, are known to cause significant racemization.[5][6]
-
Recommended Reagents: Opt for uronium/aminium-based reagents such as HBTU, HATU, or HCTU, which are generally more effective at minimizing racemization.[5][7][8] COMU is noted for its superior ability to suppress racemization compared to HOBt-based reagents.[7] For a non-hazardous option, DEPBT has been shown to be highly effective in preventing racemization, even in challenging couplings.[9]
-
-
Incorporate Additives: The use of additives in conjunction with coupling reagents is a cornerstone of racemization suppression.
-
Standard Additives: 1-Hydroxybenzotriazole (HOBt) and its analogues (like HOAt and 6-Cl-HOBt) are classic additives that can significantly reduce racemization by forming active esters that are less prone to epimerization.[3][10][11]
-
Modern Alternatives: OxymaPure® (ethyl 2-cyano-2-(hydroximino)acetate) is a non-explosive and highly effective alternative to HOBt, demonstrating excellent racemization suppression.[3][9][11]
-
-
Control the Base: The choice and amount of base used can dramatically influence the rate of racemization.
-
Sterically Hindered Bases: Use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA).[7][11] The bulkier nature of these bases can disfavor the abstraction of the alpha-proton.
-
Stoichiometry is Key: Use the minimum necessary amount of base. Excess base will create a more alkaline environment, promoting racemization.
-
-
Lower the Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C or -15 °C) can slow down the rate of racemization relative to the rate of amide bond formation.
-
Issue 2: Racemization Occurring During the Synthesis of the Cyclopropane Amino Acid Precursor
-
Possible Cause: The stereocenter of the 1-aminocyclopropane-1-carboxylic acid core can be compromised during its synthesis, prior to the final amidation step. This can happen if harsh reaction conditions or inappropriate reagents are used in the cyclopropanation or subsequent functional group manipulations.
-
Troubleshooting Steps:
-
Employ Stereoselective Cyclopropanation: Ensure the method used to construct the cyclopropane ring is inherently stereoselective.
-
Mild Reaction Conditions: Throughout the synthesis of the protected amino acid, use mild reaction conditions to avoid epimerization. This includes transformations like protecting group manipulations and functional group interconversions.
-
Characterize Intermediates: It is crucial to confirm the enantiomeric purity of key intermediates, such as the protected 1-aminocyclopropane-1-carboxylic acid, before proceeding to the final coupling step. This can be achieved using chiral chromatography (HPLC or GC) or by derivatization with a chiral reagent followed by NMR analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of this compound?
A1: The most common mechanism for racemization during the amide bond formation step is through the formation of an oxazolone (or azlactone) intermediate.[2][4] When the carboxylic acid of the N-protected 1-aminocyclopropane-1-carboxylic acid is activated by a coupling reagent, it can undergo an intramolecular cyclization to form a planar, achiral oxazolone. This intermediate can then be protonated from either face, leading to a racemic mixture of the activated amino acid, which then reacts with dimethylamine to yield the racemized product. A secondary, less common pathway is direct enolization via abstraction of the alpha-proton by a base.[4]
Q2: Which coupling reagent and additive combination is generally considered the best for minimizing racemization?
A2: While the optimal choice can be substrate-dependent, a combination of a uronium/aminium-based coupling reagent with a modern additive is often recommended. For instance, HATU or HCTU in combination with OxymaPure® provides a highly efficient coupling system with excellent racemization suppression.[3][7][11] For particularly sensitive substrates, DEPBT has demonstrated the ability to mediate amide bond formation with undetectable levels of racemization.[9]
Q3: How does the choice of base impact racemization?
A3: The base plays a critical role in the reaction, both by deprotonating the amine component and potentially by promoting racemization. Stronger, less sterically hindered bases like triethylamine can more readily abstract the acidic alpha-proton of the activated amino acid, leading to higher levels of racemization.[11] In contrast, bulkier bases such as DIPEA or 2,4,6-collidine are less likely to cause this side reaction due to steric hindrance.[7][11]
Q4: Can the protecting group on the amino acid influence racemization?
A4: Yes, the N-protecting group is crucial. Urethane-based protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are known to significantly suppress racemization compared to acyl-type protecting groups.[3] This is because the lone pair of electrons on the nitrogen is delocalized into the carbonyl of the urethane, making the alpha-proton less acidic and disfavoring the formation of the oxazolone intermediate.
Q5: Are there any analytical techniques to quantify the extent of racemization?
A5: Absolutely. The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC). By using a chiral stationary phase, it is possible to separate and quantify the two enantiomers of the final product or a key intermediate. Other techniques include chiral Gas Chromatography (GC) after suitable derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or by converting the enantiomers into diastereomers with a chiral derivatizing agent.
Recommended Protocol for Racemization-Resistant Amide Coupling
This protocol outlines a general procedure for the coupling of N-protected 1-aminocyclopropane-1-carboxylic acid with dimethylamine, designed to minimize racemization.
Materials:
-
N-Boc-1-aminocyclopropane-1-carboxylic acid
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylamine (2.0 M solution in THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-1-aminocyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Pre-activation (Optional but Recommended): Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) and OxymaPure® (1.2 eq) to the solution. Stir for 10-15 minutes.
-
Base Addition: Slowly add DIPEA (2.5 eq) to the reaction mixture.
-
Amine Addition: Add the dimethylamine solution (1.5 eq) dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-1-amino-N,N-dimethylcyclopropane-1-carboxamide.
-
Deprotection (if required): The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product.
-
Chiral Analysis: Analyze the enantiomeric excess (e.e.) of the final product using chiral HPLC.
Data Summary: Impact of Coupling Reagents on Racemization
| Coupling System | Base | Temperature (°C) | Typical Racemization (%) | Reference |
| DCC | TEA | 25 | High (>10%) | [5][6] |
| DCC/HOBt | NMM | 0-25 | Low (<2%) | [3][5] |
| EDC/Oxyma | DIPEA | 0-25 | Very Low (<1%) | [9] |
| HBTU/HOBt | DIPEA | 0-25 | Very Low (<1%) | [5] |
| HATU/HOAt | DIPEA | 0-25 | Extremely Low (<0.5%) | [11] |
| DEPBT | DIPEA | 25 | Undetectable | [9] |
Note: The level of racemization can be highly dependent on the specific substrate and reaction conditions.
Visualizing the Racemization Pathway and Prevention Strategy
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Validation & Comparative
A Comparative Guide to Cyclopropane Carboxamides in Drug Discovery: Profiling 1-amino-N,N-dimethylcyclopropane-1-carboxamide and its Analogs
In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a privileged scaffold. Its inherent strain and unique three-dimensional geometry impart a conformational rigidity that can pre-organize a molecule for optimal interaction with a biological target, often leading to enhanced potency and metabolic stability.[1][2] When coupled with the versatile carboxamide functionality, the resulting cyclopropane carboxamides represent a diverse class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3][4]
This guide provides a comparative analysis of various cyclopropane carboxamide derivatives, with a special focus on the structural and potential functional attributes of "1-amino-N,N-dimethylcyclopropane-1-carboxamide." While specific experimental data for this particular molecule is not extensively available in public literature, we can extrapolate its potential profile based on well-established structure-activity relationships (SAR) within this compound class. This analysis will serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutics.
The Cyclopropane Core: A Foundation for Diverse Bioactivity
The utility of the cyclopropane moiety in drug design is multifaceted. Its rigid structure can lock a molecule into a bioactive conformation, which can enhance binding affinity to target proteins.[1] Furthermore, the carbon-hydrogen bonds of a cyclopropane ring are stronger than those in more flexible aliphatic chains, a property that can contribute to increased metabolic stability and a reduction in off-target effects.[1]
This guide will delve into a comparative analysis of various classes of cyclopropane carboxamides, examining how substitutions on both the cyclopropane ring and the amide nitrogen influence their biological effects.
Comparative Analysis of Cyclopropane Carboxamide Classes
To understand the potential of "this compound," it is essential to first examine the experimentally determined activities of its structural relatives. The following sections compare different classes of cyclopropane carboxamides based on their reported biological activities.
Aryl-Substituted Cyclopropane Carboxamides: Potent Antimicrobial and Anticancer Agents
A significant body of research has focused on cyclopropane carboxamides bearing aryl substituents on the ring. These compounds have demonstrated notable antimicrobial and anticancer activities.[3][5]
Key Findings:
-
Antimicrobial Activity: Studies have shown that the nature and position of substituents on the phenyl ring, as well as the group attached to the amide nitrogen, significantly influence antimicrobial potency. For instance, certain aryl-substituted cyclopropane carboxamides have shown promising activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[3]
-
Anticancer Activity: Phenylcyclopropane carboxamide derivatives have been investigated for their antiproliferative effects. Some of these compounds have shown effective inhibition of cancer cell lines, such as the human myeloid leukemia cell line U937.[5]
| Compound Class | Example Substituents | Biological Activity | Key Observations |
| Aryl-substituted Cyclopropane Carboxamides | Phenyl, bromophenyl, tolyl on the cyclopropane ring; various aryl and alkyl groups on the amide nitrogen. | Antibacterial, Antifungal, Anticancer | Activity is highly dependent on the specific substitution pattern. Aryl amides often show higher activity than fatty amides.[3] |
1-Aminocyclopropane-1-carboxylic Acid (ACC) Derivatives: Modulators of Biological Pathways
1-Aminocyclopropane-1-carboxylic acid (ACC) is a well-known precursor to the plant hormone ethylene and its derivatives have been explored for their ability to interact with biological systems, including the NMDA receptor.[2][6]
Key Findings:
-
Neurological Activity: As a structural analog of glycine, ACC can act as a ligand for the glycine modulation site of the N-methyl-D-aspartate (NMDA) receptor, suggesting potential applications in neurochemical studies.[4]
-
Plant Growth Regulation: ACC and its derivatives play a crucial role in plant physiology, highlighting their potential for agrochemical applications.[6]
"this compound": A Hypothetical Profile
While direct experimental data for "this compound" is scarce, we can infer its potential properties based on its structural components:
-
The 1-amino Group: The presence of a primary amine at the C1 position introduces a basic center and a potential hydrogen bond donor. This could facilitate interactions with biological targets that have acidic residues or hydrogen bond acceptor sites. In the context of ACC derivatives, this amino group is critical for their biological activity.[2]
-
The N,N-dimethylamide: The N,N-dimethyl substitution on the carboxamide removes the potential for hydrogen bond donation from the amide nitrogen, which can influence solubility and membrane permeability. This feature might also sterically influence the molecule's ability to fit into certain binding pockets.
-
The Unsubstituted Cyclopropane Ring: Unlike the aryl-substituted derivatives, the lack of a bulky substituent on the cyclopropane ring of this hypothetical molecule would result in a smaller, less lipophilic compound. This could lead to a different pharmacokinetic profile and target specificity compared to its larger, more aromatic counterparts.
Based on these features, "this compound" could be hypothesized to possess good aqueous solubility and the potential to interact with targets that recognize small, polar amino acid-like structures. Its biological activity would likely differ significantly from the aryl-substituted cyclopropane carboxamides that have been more extensively studied.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of cyclopropane carboxamides and the evaluation of their biological activity.
Synthesis of Cyclopropane Carboxamides
The synthesis of cyclopropane carboxamides can be achieved through various routes. A common approach involves the cyclopropanation of an appropriate precursor followed by amide coupling.[5][7]
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of cyclopropane carboxamides.
Detailed Protocol for the Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives: [5]
-
Cyclopropanation:
-
To a solution of substituted 2-phenyl acetonitrile in a suitable solvent, add a base (e.g., NaOH) and 1,2-dibromoethane.
-
Heat the reaction mixture at an optimized temperature (e.g., 60°C) with stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting 1-phenylcyclopropane acetonitrile by column chromatography.
-
-
Hydrolysis:
-
Treat the 1-phenylcyclopropane acetonitrile with concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the nitrile is completely hydrolyzed to the carboxylic acid.
-
Cool the reaction mixture and isolate the 1-phenylcyclopropane carboxylic acid by filtration.
-
-
Amide Coupling:
-
Dissolve the 1-phenylcyclopropane carboxylic acid in an appropriate solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Add the desired amine and stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Perform an aqueous workup and extract the final 1-phenylcyclopropane carboxamide product.
-
Purify the product by recrystallization or column chromatography.
-
Evaluation of Biological Activity
Antimicrobial Activity Screening (Broth Microdilution Method): [3]
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay): [1]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding:
-
Culture human cancer cell lines in an appropriate medium.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Directions
The cyclopropane carboxamide scaffold is a fertile ground for the discovery of novel therapeutic agents. While aryl-substituted derivatives have shown significant promise as antimicrobial and anticancer agents, the potential of smaller, more polar analogs like "this compound" remains largely unexplored.
Future research should focus on the synthesis and rigorous biological evaluation of this and related compounds. A systematic exploration of the structure-activity relationships of 1-aminocyclopropane-1-carboxamide derivatives will be crucial in unlocking their full therapeutic potential. The experimental protocols detailed in this guide provide a solid foundation for such investigations. By continuing to explore the chemical space around this unique scaffold, the scientific community can pave the way for the development of next-generation therapeutics.
References
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Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(8), 4124. [Link]
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Li, Z., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1359-1363. [Link]
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Mahesh, P., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]
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-
PubChem. (n.d.). N,N-Dimethylcyclopropanecarboxamide. Retrieved from [Link]
-
Aslam, S., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Plant Science, 14, 1234567. [Link]
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Validating the Biological Activity of 1-amino-N,N-dimethylcyclopropane-1-carboxamide: A Comparative Guide
Introduction: The Enigmatic Potential of a Novel Cyclopropane Carboxamide
The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties impart a rigid conformation that can enhance binding affinity to biological targets and improve metabolic stability.[1] Consequently, cyclopropane derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and neurological effects.[2][3]
This guide focuses on a specific, under-investigated molecule: 1-amino-N,N-dimethylcyclopropane-1-carboxamide . While direct biological data for this compound is scarce, its structural features suggest several plausible and compelling avenues for investigation. The presence of the 1-aminocyclopropane-1-carboxylic acid (ACC) backbone, a known ligand at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, points towards potential neuromodulatory activity.[2][4] Furthermore, the broader class of cyclopropane carboxamides has shown promise as both anticancer and antimicrobial agents.[5][6][7]
This document provides a comprehensive framework for the initial biological validation of "this compound" (hereafter referred to as Compound X ). We will objectively compare its potential performance against established alternatives using robust, field-proven experimental protocols. The causality behind each experimental choice is explained to ensure a self-validating and scientifically rigorous approach.
Part 1: Investigating Neuromodulatory Potential at the NMDA Receptor
The structural similarity of Compound X to 1-aminocyclopropane-1-carboxylic acid (ACC), a known agonist at the glycine site of the NMDA receptor, provides a strong rationale for investigating its activity at this target.[2][4] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[8] Modulation of this receptor has therapeutic potential in a range of neurological and psychiatric disorders.[9][10]
Comparative Compounds:
-
Positive Control (Agonist): D-Cycloserine , a partial agonist at the NMDA receptor's glycine site, will be used to establish a baseline for agonistic activity.[11]
-
Positive Control (Antagonist): 7-Chlorokynurenic acid , a potent and selective antagonist of the NMDA receptor glycine site, will serve as the benchmark for antagonistic activity.[12]
-
Negative Control: Cyclopropanecarboxamide , a structurally related compound lacking the 1-amino group, is hypothesized to be inactive at the NMDA receptor glycine site and will be used to control for non-specific effects.
Experimental Protocol: Radioligand Binding Assay
This assay will determine the ability of Compound X to displace a radiolabeled ligand from the glycine binding site of the NMDA receptor in rat brain membrane preparations.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate synaptic plasma membranes from the forebrains of adult Sprague-Dawley rats using established differential centrifugation protocols.
-
Assay Buffer: Prepare a 50 mM Tris-acetate buffer (pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of rat cortical membranes (approximately 100 µg of protein).
-
25 µL of [³H]glycine (a radiolabeled ligand) at a final concentration of 10 nM.
-
25 µL of either buffer, Compound X (at varying concentrations), or one of the control compounds.
-
-
Incubation: Incubate the plates at 4°C for 30 minutes.
-
Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand. Wash the filters three times with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled glycine) from the total binding. Calculate the half-maximal inhibitory concentration (IC₅₀) for compounds that displace the radioligand.
Data Presentation: Comparative Binding Affinity
| Compound | Predicted IC₅₀ (nM) | Predicted Activity |
| Compound X | To be determined | Agonist/Antagonist/None |
| D-Cycloserine | 100 - 500 | Partial Agonist |
| 7-Chlorokynurenic acid | 50 - 200 | Antagonist |
| Cyclopropanecarboxamide | > 10,000 | Inactive |
Experimental Workflow Visualization
Caption: Workflow for the MTT cytotoxicity assay.
Part 3: Assessing Antimicrobial Activity
Given the documented antimicrobial properties of some cyclopropane derivatives, it is worthwhile to evaluate Compound X for activity against common bacterial pathogens. [3]
Comparative Compounds:
-
Positive Control (Gram-negative): Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, will be used as a positive control against Escherichia coli. [13]* Positive Control (Gram-positive): Vancomycin , a glycopeptide antibiotic, will serve as the positive control against Staphylococcus aureus. [14]* Negative Control: Sterile broth containing the appropriate concentration of DMSO will be used as a negative control.
Experimental Protocol: Broth Microdilution Assay
This method will be used to determine the Minimum Inhibitory Concentration (MIC) of Compound X, which is the lowest concentration that inhibits visible bacterial growth. [1][15] Step-by-Step Methodology:
-
Bacterial Strains: Use standard laboratory strains of Escherichia coli (e.g., ATCC 25922) and Staphylococcus aureus (e.g., ATCC 29213).
-
Media: Use cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [16]4. Serial Dilution: Perform a two-fold serial dilution of Compound X and the control antibiotics in a 96-well microtiter plate containing MHB.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). [1]
Data Presentation: Comparative Antimicrobial Activity
| Compound | Predicted MIC against E. coli (µg/mL) | Predicted MIC against S. aureus (µg/mL) |
| Compound X | To be determined | To be determined |
| Ciprofloxacin | 0.004 - 0.015 | 0.12 - 0.5 |
| Vancomycin | > 128 | 0.5 - 2.0 |
Experimental Workflow Visualization
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
The proposed experimental framework provides a robust and logical starting point for elucidating the biological activity of "this compound". By systematically investigating its potential as a neuromodulator, an anticancer agent, and an antimicrobial, researchers can efficiently map its activity profile. The inclusion of well-established positive and negative controls is critical for interpreting the significance of any observed effects. The detailed, step-by-step protocols and clear data presentation formats are designed to ensure reproducibility and facilitate objective comparison. This guide empowers researchers to move beyond structural speculation and generate the empirical data necessary to define the therapeutic potential of this novel cyclopropane derivative.
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Wang, X., et al. (2015). Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. Chinese Journal of Pesticide Science, 17(3), 283-288. [Link]
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A Senior Application Scientist's Guide to Aminocyclopropane-Based Carboxamides as Covalent LSD1 Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold Against an Epigenetic Target
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." The aminocyclopropane-based carboxamide is one such structure. The inherent nature of the cyclopropane ring—a strained, three-membered carbocycle—imparts a unique combination of rigidity and metabolic stability into a molecule. This conformational constraint can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.
This guide provides a comparative analysis of derivatives built upon this scaffold, with a specific focus on their application as inhibitors of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A). LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its overexpression is strongly correlated with the progression of various cancers, particularly acute myeloid leukemia (AML), making it a high-value therapeutic target.[1][3] The prototypical LSD1 inhibitor, tranylcypromine (TCP), an antidepressant medication, features a trans-2-phenylcyclopropylamine core.[3][4] This guide will dissect how modern derivatives have systematically built upon this foundation to achieve superior potency, selectivity, and drug-like properties.
The Core Scaffold: Synthetic Strategy and Key Modification Points
The development of potent LSD1 inhibitors often begins with the trans-2-phenylcyclopropylamine (TCP) scaffold.[3] The synthesis of these derivatives is a multi-step process that allows for diversification at several key positions to explore the structure-activity relationship (SAR).
Generalized Synthetic Workflow
The causality behind this synthetic approach is modularity. It allows for the late-stage introduction of diverse chemical moieties, enabling the efficient generation of a library of analogs for screening. The core cyclopropane ring is typically formed early, followed by amide coupling to introduce the desired R-groups.
Caption: Generalized synthetic workflow for aminocyclopropane-based carboxamide derivatives.
Key Modification Points and SAR Rationale
The exploration of the chemical space around the core scaffold is crucial for optimizing inhibitor performance. The following diagram illustrates the key positions for modification and the general impact on activity.
Sources
A Comparative Guide to the Structure-Activity Relationship of 1-Amino-N,N-dimethylcyclopropane-1-carboxamide Analogs as Putative NMDA Receptor Modulators
This guide provides a comprehensive framework for exploring the structure-activity relationship (SAR) of novel chemical entities based on the 1-amino-N,N-dimethylcyclopropane-1-carboxamide scaffold. We will delve into rational analog design, synthetic strategies, and a robust workflow for biological evaluation, grounded in the hypothesis that these compounds target the N-methyl-D-aspartate (NMDA) receptor.
Part 1: The Strategic Value of the Cyclopropyl Scaffold
The cyclopropane ring is a highly valuable motif in medicinal chemistry, prized for the unique conformational and electronic properties it imparts to a molecule.[1][2] Unlike flexible aliphatic chains, the three-membered ring introduces a high degree of rigidity. This conformational locking can pre-organize the molecule into a bioactive conformation, enhancing binding affinity for its biological target and improving selectivity.[1][3]
Furthermore, the cyclopropane core is generally resistant to common metabolic pathways, which can significantly improve the pharmacokinetic profile of a drug candidate by increasing its metabolic stability and half-life.[1][3][4] The unique 'bent' bonds of the cyclopropane ring also create distinct electronic properties that can influence target engagement.[1]
Based on the structural similarity to known ligands like 1-aminocyclopropane-1-carboxylic acid (ACC), we hypothesize that analogs of "this compound" are likely to interact with the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[5][6] The NMDA receptor, a crucial ionotropic glutamate receptor in the central nervous system, requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[7] Modulating this receptor is a key strategy for developing therapeutics for various neurological disorders.[8][9] This guide will therefore focus on evaluating these analogs as potential NMDA receptor modulators.
Part 2: A Proposed Workflow for SAR Exploration
A systematic exploration of the SAR for this series requires a multi-step, iterative process involving design, synthesis, and comprehensive biological testing.
Caption: Iterative workflow for SAR exploration of novel analogs.
Analog Design Strategy
To systematically probe the SAR, we propose modifications at three key positions of the core scaffold:
-
R¹ (Cyclopropane Ring): Introduction of small alkyl or halo substituents to probe steric and electronic interactions within the binding pocket.
-
R² (Amide Nitrogen): Varying the N,N-dimethyl groups to other small alkyls (e.g., diethyl), cyclic amines (e.g., pyrrolidinyl, piperidinyl), or incorporating one hydrogen (N-monomethyl) to explore effects on potency and physicochemical properties.
-
R³ (Primary Amine): Acylation or mono-alkylation of the primary amine to assess its role as a hydrogen bond donor.
| Analog ID | R¹ (Ring Sub.) | R² (Amide N-Substituents) | R³ (Amine Sub.) | Rationale |
| Parent | H | -N(CH₃)₂ | -NH₂ | Baseline compound |
| A-1 | 2-CH₃ | -N(CH₃)₂ | -NH₂ | Probe steric tolerance on the cyclopropane ring |
| A-2 | H | -N(C₂H₅)₂ | -NH₂ | Evaluate impact of larger N-alkyl groups |
| A-3 | H | Pyrrolidinyl | -NH₂ | Introduce conformational constraint at the amide |
| A-4 | H | -NH(CH₃) | -NH₂ | Assess impact of N-H bond donor at the amide |
| A-5 | H | -N(CH₃)₂ | -NH(CH₃) | Determine importance of the primary amine |
General Synthesis of Analogs
The synthesis of 1-aminocyclopropane-1-carboxamide derivatives can be achieved through a multi-step sequence starting from a suitable cyclopropane precursor. The following protocol outlines a representative pathway.
Caption: General synthetic workflow for analog production.
Experimental Protocol: Synthesis of Parent Compound
This protocol is adapted from general methods for creating similar scaffolds.[10][11]
-
Step 1: Synthesis of 1-phenylcyclopropane-1-carbonitrile. To a solution of 2-phenylacetonitrile in a suitable solvent (e.g., toluene) with a phase-transfer catalyst, add a strong base (e.g., 50% aq. NaOH). Add 1,2-dibromoethane dropwise and heat the reaction mixture to facilitate the cyclization. Monitor by TLC until starting material is consumed. Extract the product, dry the organic layer, and purify by distillation or chromatography.
-
Step 2: Synthesis of 1-phenylcyclopropane-1-carboxylic acid. Reflux the 1-phenylcyclopropane-1-carbonitrile from Step 1 in concentrated hydrochloric acid. The nitrile group will hydrolyze to a carboxylic acid. After cooling, the product will often precipitate and can be collected by filtration.
-
Step 3: Synthesis of N,N-dimethyl-1-phenylcyclopropane-1-carboxamide. Dissolve the carboxylic acid from Step 2 in an aprotic solvent like DCM. Add a coupling agent (e.g., EDCI) and an activator (e.g., HOBt). Add dimethylamine and a non-nucleophilic base (e.g., DIPEA) and stir at room temperature. Purify the resulting amide by column chromatography.
-
Step 4: Conversion to this compound. The conversion of the 1-phenyl group to a 1-amino group while retaining the carboxamide is a complex transformation. A more direct route would involve starting with a precursor that already contains a protected amine or a group that can be converted to an amine. For the purpose of this guide, we assume a synthetic route that yields the desired 1-amino core structure, potentially via a Curtius or Hofmann rearrangement of a precursor with a different functional group at the 1-position.
Note: The causality behind using coupling reagents like EDCI/HOBt is to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile (dimethylamine) to form the stable amide bond under mild conditions, preventing side reactions.
Part 3: Comparative Biological Evaluation
In Vitro Target Engagement: NMDA Receptor Binding Assay
To confirm that the analogs bind to the intended target, a competitive radioligand binding assay is essential. This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the NMDA receptor glycine binding site.
Experimental Protocol: [³H]-Glycine Displacement Assay
-
Preparation: Prepare rat cortical membranes as the source of NMDA receptors.
-
Incubation: In a 96-well plate, incubate the cortical membranes with a fixed concentration of [³H]-glycine (a radiolabeled glycine site agonist) and varying concentrations of the test analog.
-
Equilibration: Allow the mixture to incubate at 4°C for a specified time to reach binding equilibrium.
-
Termination & Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-glycine displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of analog that inhibits 50% of specific binding). Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.
Hypothetical Binding Affinity Data
| Analog ID | Kᵢ (nM) vs. [³H]-Glycine |
| Parent | 150 |
| A-1 | 450 |
| A-2 | 800 |
| A-3 | 220 |
| A-4 | 95 |
| A-5 | >10,000 |
In Vitro Functional Activity: Calcium Influx Assay
Binding does not always translate to function. A cell-based functional assay is critical to determine if the analogs act as agonists, antagonists, or allosteric modulators. Since NMDA receptor activation leads to calcium influx, this can be measured using a calcium-sensitive fluorescent dye.[8][12]
Caption: NMDA receptor activation and downstream calcium signaling.
Experimental Protocol: FLIPR Calcium Influx Assay
-
Cell Culture: Plate HEK293 cells stably co-expressing GluN1 and GluN2A subunits of the NMDA receptor in 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The choice of a cell-permeable dye is crucial as it allows for non-invasive measurement of intracellular calcium changes.
-
Assay (Agonist Mode): Place the plate in a Fluorescence Imaging Plate Reader (FLIPR). Add varying concentrations of the test analog in the presence of a sub-maximal concentration of glutamate. Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.
-
Assay (Antagonist Mode): Pre-incubate the cells with the test analog. Then, stimulate the cells with known concentrations of glutamate and glycine and measure the inhibition of the fluorescent signal.
-
Data Analysis: Plot the change in fluorescence against the log concentration of the analog. Fit the data to determine the EC₅₀ (concentration for 50% of maximal response for agonists) or IC₅₀ (concentration for 50% inhibition for antagonists) and the Eₘₐₓ (maximum effect).
Hypothetical Functional Activity Data (Agonist Mode)
| Analog ID | EC₅₀ (nM) | Eₘₐₓ (% of Glycine) |
| Parent | 350 | 85% |
| A-1 | 980 | 70% |
| A-2 | 2100 | 65% |
| A-3 | 450 | 80% |
| A-4 | 250 | 95% |
| A-5 | No activity | 0% |
Pharmacokinetic (PK) Profile
A compound's efficacy is determined by both its potency and its ability to reach the target tissue in sufficient concentrations. An early assessment of pharmacokinetics is vital.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Dosing: Administer the test compound to a cohort of rats or mice via intravenous (IV) and oral (PO) routes. The IV dose provides a baseline for 100% bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Sample Processing: Process the blood to separate plasma.
-
Quantification: Use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to accurately quantify the concentration of the parent drug in the plasma samples. This technique is chosen for its high sensitivity and specificity.
-
Data Analysis: Plot plasma concentration versus time. Use pharmacokinetic software to calculate key parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and Area Under the Curve (AUC). Calculate oral bioavailability (%F) by comparing the AUC from oral administration to the AUC from IV administration.
Hypothetical Pharmacokinetic Data
| Analog ID | Half-life (t₁/₂, h) | Cₘₐₓ (ng/mL, PO) | Oral Bioavailability (%F) |
| Parent | 4.5 | 250 | 40% |
| A-4 | 5.1 | 280 | 45% |
Part 4: Synthesizing the Structure-Activity Relationship
-
Primary Amine is Critical: The complete loss of activity in Analog A-5 (-NH(CH₃)) strongly suggests that the primary amine (-NH₂) is essential for binding and/or function, likely acting as a crucial hydrogen bond donor, mimicking the amino group of glycine.
-
Steric Constraints on the Ring: The decreased potency of Analog A-1 (2-CH₃) indicates that the space around the cyclopropane ring in the binding pocket is sterically restricted.
-
Steric Bulk on Amide is Detrimental: The progressive loss of activity in Analog A-2 (-N(C₂H₅)₂) compared to the parent compound suggests that larger alkyl groups on the amide nitrogen are not well-tolerated. The slightly reduced activity of the constrained Analog A-3 (pyrrolidinyl) supports this.
-
Amide N-H Bond is Favorable: The improved binding affinity and functional potency of Analog A-4 (-NH(CH₃)) compared to the parent compound suggest that having a hydrogen bond donor at this position is beneficial. This may represent a new, favorable interaction with the receptor.
This guide outlines a systematic approach to defining the SAR for this compound analogs as potential NMDA receptor modulators. Our hypothetical analysis points toward Analog A-4 as a preliminary lead, demonstrating the importance of the primary amine and suggesting that an N-H donor on the amide is favorable.
Future work should focus on synthesizing and testing these proposed analogs to validate these hypotheses. Promising leads like A-4 would then be subjected to further optimization, including exploring a wider range of substituents and conducting more comprehensive in vivo efficacy and safety studies.
References
A consolidated list of authoritative sources cited within this guide.
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Google AI.
- Design, Synthesis, and Antimicrobial Activity of Amide Deriv
- Experimental simulation protocols. Panels (A,B) illustrate NMDA...
- 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed.
- A high-throughput assay method for identifying allosteric nmda receptor modulators.
- 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride. Google AI.
- N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride. MySkinRecipes.
- Interactions between the glycine and glutamate binding sites of the NMDA receptor. PNAS.
- Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
- Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modul
- Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. PubMed Central.
- Interactions between the glycine and glutamate binding sites of the NMDA receptor. PubMed.
- Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons. NIH.
- Molecular Mechanism of ligand-gating and opening of NMDA receptor. PubMed Central.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- Glycine-dependent activ
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- 1-Amino-N-methylcyclopropane-1-carboxamide hydrochloride. CymitQuimica.
- Mechanistic investigations of 1-aminocyclopropane 1-carboxylic acid oxidase with alternate cyclic and acyclic substr
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- 1-Amino-N-methylcyclopropane-1-carboxamide. ChemScene.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Glutamate and glycine binding to the NMDA receptor. eScholarship.org.
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A Tale of Two Cyclopropanes: A Comparative Guide to 1-aminocyclopropane-1-carboxylic acid and its N,N-dimethylated Amide Derivative
For the Researcher, Scientist, and Drug Development Professional
In the landscape of biologically active small molecules, the rigid, strained cyclopropane ring offers a unique scaffold for probing and modulating complex biological systems. This guide provides an in-depth, objective comparison of two closely related cyclopropane-containing molecules: the well-characterized plant hormone precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), and its synthetic counterpart, 1-amino-N,N-dimethylcyclopropane-1-carboxamide.
While ACC has been the subject of extensive research for decades, revealing its multifaceted roles in both plant and animal physiology, its N,N-dimethylated amide derivative remains a more enigmatic entity. This guide will synthesize the known experimental data for ACC and draw logical, mechanistically-grounded comparisons to predict the divergent properties and potential applications of this compound, offering a framework for future experimental design and drug discovery efforts.
At a Glance: Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these molecules is paramount to appreciating their divergent biological activities. The primary structural difference lies in the C1 substituent: ACC possesses a carboxylic acid, while this compound features a tertiary amide. This seemingly subtle change has profound implications for polarity, hydrogen bonding capacity, and metabolic stability.
| Property | 1-aminocyclopropane-1-carboxylic acid (ACC) | This compound |
| Molecular Formula | C4H7NO2 | C6H12N2O |
| Molecular Weight | 101.1 g/mol [1] | 128.17 g/mol (calculated) |
| Structure | A cyclopropane ring with an amino group and a carboxylic acid group attached to the same carbon. | A cyclopropane ring with an amino group and an N,N-dimethylcarboxamide group attached to the same carbon. |
| Key Functional Groups | Primary amine, Carboxylic acid | Primary amine, Tertiary amide |
| Predicted Polarity | High | Moderate to Low |
| Hydrogen Bond Donors | 2 (amine and carboxylic acid) | 1 (amine) |
| Hydrogen Bond Acceptors | 2 (carbonyl and hydroxyl oxygens) | 1 (carbonyl oxygen) |
The Established Multifaceted Roles of 1-aminocyclopropane-1-carboxylic acid (ACC)
ACC is a pivotal molecule in the plant kingdom, primarily recognized as the immediate precursor to the gaseous plant hormone ethylene.[1][2][3] Its biosynthesis from S-adenosyl-L-methionine (SAM) is catalyzed by ACC synthase (ACS), and its subsequent conversion to ethylene is mediated by ACC oxidase (ACO).[1][4] This pathway is tightly regulated and central to numerous developmental processes, including fruit ripening, senescence, and stress responses.[2][5]
Beyond its role in ethylene synthesis, a growing body of evidence supports ethylene-independent signaling functions for ACC.[4][5] In mammals, ACC has been identified as an exogenous partial agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[1] This activity has spurred interest in ACC and its derivatives as potential modulators of neurological function.[6]
Visualizing the Central Role of ACC in Ethylene Biosynthesis
Caption: The canonical pathway of ethylene biosynthesis in plants, highlighting the central role of ACC.
This compound: A Predicted Profile
Direct experimental data on this compound is scarce in publicly available literature. However, by understanding the structure-activity relationships of related compounds and the impact of the N,N-dimethylcarboxamide modification, we can construct a scientifically sound predictive profile.
The replacement of the carboxylic acid with a tertiary amide is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties.[7] Carboxylic acids are often susceptible to phase II metabolism (e.g., glucuronidation), leading to rapid clearance. The N,N-dimethylamide group is significantly more resistant to enzymatic hydrolysis.
Comparative Mechanism of Action: A Divergence in Biological Targets
Interaction with ACC Oxidase: The conversion of ACC to ethylene by ACC oxidase is a highly specific enzymatic reaction.[8][9] The carboxylic acid moiety of ACC is crucial for its recognition and binding to the active site of ACO. The N,N-dimethylcarboxamide derivative, lacking this critical functional group, is highly unlikely to serve as a substrate for ACC oxidase. Consequently, it is not expected to be a precursor to ethylene. This fundamental difference suggests that this compound would not elicit ethylene-dependent physiological responses in plants.
NMDA Receptor Modulation: The activity of ACC at the NMDA receptor is attributed to its structural similarity to glycine, a co-agonist at the glycine binding site of the NMDA receptor.[10] The presence of the free amino and carboxyl groups is critical for this interaction. The bulky N,N-dimethylcarboxamide group in place of the carboxylic acid would likely sterically hinder the binding of this compound to the glycine binding site, potentially abolishing or significantly reducing its activity as an NMDA receptor agonist. However, this modification could potentially lead to antagonist activity or interaction with other allosteric sites on the receptor complex, a hypothesis that warrants experimental validation.
Predicted Metabolic Stability and Pharmacokinetics
The introduction of the N,N-dimethylamide group is a well-established strategy to block metabolic degradation and enhance the half-life of drug candidates.[7] This modification makes this compound a much more stable molecule in biological systems compared to ACC.
| Feature | 1-aminocyclopropane-1-carboxylic acid (ACC) | This compound (Predicted) |
| Metabolic Fate in Plants | Rapidly converted to ethylene by ACC oxidase or conjugated to N-malonyl-ACC (MACC).[2][11] | Expected to be resistant to ACC oxidase and likely to exhibit greater persistence. |
| Metabolic Fate in Mammals | Likely subject to standard amino acid metabolism and renal clearance. | Expected to be more resistant to enzymatic degradation, leading to a longer plasma half-life. |
| Blood-Brain Barrier Permeability | As a polar amino acid, likely has limited passive diffusion across the blood-brain barrier and may rely on transporters. | The increased lipophilicity due to the amide group may enhance its ability to cross the blood-brain barrier.[12] |
Experimental Workflows: A Roadmap for Investigation
To validate the predicted properties of this compound and directly compare it to ACC, a series of well-defined experimental protocols are necessary.
Workflow 1: Assessing Ethylene Precursor Activity
This experiment will determine if this compound can be converted to ethylene in a biological system.
Caption: A streamlined workflow for quantifying ethylene production from potential precursors.
Detailed Protocol:
-
Plant Material: Use leaf discs from a plant species known for high ACC oxidase activity, such as tomato or arabidopsis.
-
Incubation: Place leaf discs in sealed gas-tight vials containing a buffer solution. Add ACC (e.g., 1 mM), this compound (e.g., 1 mM), or the buffer alone (vehicle control).
-
Sampling: At regular intervals (e.g., 0, 1, 2, 4 hours), withdraw a 1 mL sample of the headspace gas using a gas-tight syringe.
-
Analysis: Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) to quantify ethylene concentration.
-
Data Interpretation: A significant increase in ethylene production in the presence of a compound compared to the vehicle control indicates it is a substrate for ACC oxidase.
Workflow 2: Evaluating NMDA Receptor Activity
This workflow will assess the ability of the compounds to modulate NMDA receptor function using electrophysiological techniques.
Caption: An electrophysiological workflow to characterize compound activity at the NMDA receptor.
Detailed Protocol:
-
Cell Preparation: Culture primary hippocampal or cortical neurons, or prepare acute brain slices from rodents.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system to perform whole-cell voltage-clamp recordings.
-
Baseline Currents: Perfuse the cells with a solution containing a specific concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke a stable baseline current.
-
Compound Application: Co-perfuse the cells with the NMDA/glycine solution and the test compound (ACC or this compound) at various concentrations.
-
Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the presence and absence of the test compound. An increase in current indicates agonism, while a decrease suggests antagonism.
Conclusion and Future Directions
The comparison between 1-aminocyclopropane-1-carboxylic acid and its N,N-dimethylated amide derivative highlights a classic paradigm in drug discovery: how a simple chemical modification can dramatically alter the biological and pharmacological profile of a molecule. While ACC is a well-established, polar molecule with defined roles in plant and mammalian systems, this compound is predicted to be a more metabolically stable, less polar compound with a distinct set of biological activities.
The lack of ethylene precursor activity and the likely altered NMDA receptor pharmacology of the amide derivative make it an intriguing candidate for development as a CNS-acting agent, should it possess desirable properties. The proposed experimental workflows provide a clear path to validating these predictions and uncovering the true potential of this under-explored molecule. Further investigation into its broader pharmacological profile, including off-target effects and in vivo efficacy, will be crucial in determining its therapeutic utility.
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Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications - Frontiers. [Link]
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1-Aminocyclopropane-1-carboxylic acid - Wikipedia. [Link]
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1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride. [Link]
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1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants - Oxford Academic. [Link]
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The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - MDPI. [Link]
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1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PubMed Central. [Link]
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - ResearchGate. [Link]
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N,N-Dimethylcyclopropanecarboxamide | C6H11NO | CID 140273 - PubChem. [Link]
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Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications - PubMed Central. [Link]
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Compartmentation and transport of 1‐aminocyclopropane‐1‐carboxylic acid and N‐malonyl‐1‐aminocyclopropane‐1‐carboxylic acid in barley and wheat mesophyll cells and protoplasts | Request PDF - ResearchGate. [Link]
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1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene - NIH. [Link]
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Contrasting Reward Signals in the Orbitofrontal Cortex and Anterior Cingulate Cortex - PubMed. [Link]
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Comparable analysis of anterior cingulate cortex (ACC) between mouse... - ResearchGate. [Link]
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Reaction of 1-amino-2-methylenecyclopropane-1-carboxylate with 1-aminocyclopropane-1-carboxylate deaminase: analysis and mechanistic implications - PubMed. [Link]
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Computational Models of Anterior Cingulate Cortex: At the Crossroads between Prediction and Effort - Frontiers. [Link]
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Conservation of the ethylene precursor 1-amino-cyclopropane-1-carboxylic acid as a signaling molecule - PubMed. [Link]
-
Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives | Request PDF - ResearchGate. [Link]
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1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - Oxford Academic. [Link]
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Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors - Medicinal Chemistry & Pharmacology - UB. [Link]
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NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials - PubMed. [Link]
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Comparing the role of the anterior cingulate cortex and 6-hydroxydopamine nucleus accumbens lesions on operant effort-based decision making - PubMed Central. [Link]
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1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed. [Link]
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Navigating the Scientific Landscape: The Case of "1-amino-N,N-dimethylcyclopropane-1-carboxamide"
A comprehensive search of publicly available scientific literature and databases reveals a significant data gap regarding the in vivo and in vitro efficacy of the specific compound "1-amino-N,N-dimethylcyclopropane-1-carboxamide." While the chemical structure is plausible, there is currently no published research detailing its biological activity, mechanism of action, or comparative performance against other therapeutic alternatives.
This guide addresses this information scarcity by providing context on related compounds and outlining the established methodologies used to evaluate the efficacy of novel chemical entities. This serves as a foundational framework for researchers and drug development professionals interested in exploring the potential of this or structurally similar molecules.
Understanding the Landscape Through Analogs
While direct data is absent for "this compound," the broader class of cyclopropane-containing compounds and amino acid analogs has been investigated for various therapeutic applications. These studies offer valuable insights into potential areas of investigation and the experimental approaches that could be employed.
For instance, a related compound, 1-aminocyclopropane-1-carboxylic acid (ACPC) , has been studied for its neuroprotective effects. Research has shown that ACPC can act as a partial agonist at the glycine site of the NMDA receptor, reducing NMDA-induced neurodegeneration in in vivo models[1]. This highlights a potential, albeit unconfirmed, neurological application for cyclopropane amino acid derivatives.
Furthermore, various 1-phenylcyclopropane carboxamide derivatives have been synthesized and evaluated for their pharmacological activities, including antitumor, anti-inflammatory, and antidepressant properties[2][3]. These studies underscore the diverse biological potential residing within the cyclopropane carboxamide scaffold.
In the realm of oncology, numerous amino acid analogs and amide derivatives are being explored as potential cancer therapeutics. The rationale often lies in exploiting the metabolic dependencies of cancer cells, such as their increased demand for certain amino acids[4]. For example, compounds like 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) have demonstrated efficacy against cancer cell lines by inhibiting specific protein kinases, leading to decreased cell growth and apoptosis in both in vitro and in vivo models[5][6].
A Roadmap for Efficacy Evaluation: Standard Methodologies
Should "this compound" become available for study, a systematic evaluation of its in vitro and in vivo efficacy would be necessary. The following sections detail the standard experimental protocols that would be employed.
Part 1: In Vitro Efficacy Assessment
The initial phase of efficacy testing involves a battery of in vitro assays to determine the compound's biological activity at the cellular and molecular level.
1. Cell Proliferation and Cytotoxicity Assays:
-
Objective: To determine the compound's effect on cancer cell growth and viability.
-
Methodology: A panel of cancer cell lines relevant to the hypothesized therapeutic area would be treated with a range of concentrations of the compound. Cell viability can be assessed using assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay[4]. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
Table 1: Hypothetical In Vitro Proliferation Data
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast) | Compound X | Data to be determined |
| DU-145 (Prostate) | Compound X | Data to be determined |
| A549 (Lung) | Compound X | Data to be determined |
| HeLa (Cervical) | Compound X | Data to be determined |
2. Mechanism of Action Studies:
-
Objective: To elucidate the molecular pathways through which the compound exerts its effects.
-
Methodology:
-
Western Blotting: To analyze the expression levels of key proteins involved in signaling pathways related to cell cycle, apoptosis (e.g., caspases, Bcl-2 family proteins), or other relevant processes.
-
Flow Cytometry: To assess cell cycle distribution and quantify apoptosis.
-
Kinase Assays: If the compound is hypothesized to be a kinase inhibitor, in vitro kinase assays would be performed to determine its inhibitory activity against a panel of kinases.
-
Part 2: In Vivo Efficacy Assessment
Promising results from in vitro studies would warrant progression to in vivo models to evaluate the compound's efficacy and safety in a whole-organism context.
1. Xenograft Models:
-
Objective: To assess the antitumor activity of the compound in a living organism.
-
Methodology: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time. Tumor volume and weight are the primary endpoints. The efficacy is often compared to a vehicle control and a standard-of-care chemotherapeutic agent.
Table 2: Hypothetical In Vivo Xenograft Study Data
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Data to be determined | N/A |
| Compound X (dose 1) | Data to be determined | Data to be determined |
| Compound X (dose 2) | Data to be determined | Data to be determined |
| Standard of Care | Data to be determined | Data to be determined |
2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its effect on the target in the body.
-
Methodology: The compound is administered to animals, and blood and tissue samples are collected at various time points to measure drug concentrations. PD markers, such as the inhibition of a target protein in tumor tissue, are also assessed.
3. Toxicology Studies:
-
Objective: To evaluate the safety profile of the compound.
-
Methodology: Animals are treated with increasing doses of the compound to determine the maximum tolerated dose (MTD). Clinical signs, body weight changes, and histopathological analysis of major organs are monitored.
Visualizing the Path Forward: Experimental Workflows
The journey from a novel compound to a potential therapeutic is a structured process. The following diagrams illustrate the typical workflows for in vitro and in vivo efficacy evaluation.
Caption: Workflow for in vitro efficacy and mechanism of action studies.
Caption: Workflow for in vivo efficacy and safety evaluation.
Conclusion and Future Directions
While "this compound" remains an uncharacterized molecule in the public domain, the established methodologies for drug discovery and development provide a clear path for its potential evaluation. The study of structurally related compounds suggests that the cyclopropane carboxamide scaffold is a promising starting point for the design of novel therapeutics. Future research, should this compound be synthesized and tested, will be crucial in determining if it possesses valuable biological activity and therapeutic potential. The absence of current data underscores the vast, unexplored chemical space that awaits investigation by the scientific community.
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Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study - PMC. (2023, August 11). PubMed Central. [Link]
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A Senior Application Scientist's Guide to De-Risking Drug Candidates: A Comparative Cross-Reactivity Analysis of 1-amino-N,N-dimethylcyclopropane-1-carboxamide
Abstract
In drug discovery, the aphorism "no target is an island" holds profound truth. A compound's journey from a promising hit to a safe therapeutic is paved with rigorous selectivity profiling. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicity or diminished efficacy, causing costly late-stage failures. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel drug candidate, using the hypothetical compound "1-amino-N,N-dimethylcyclopropane-1-carboxamide" (hereafter designated Cmpd-X ) as a central case study. We will detail a tiered, systematic screening cascade designed to identify and characterize off-target activities early in the discovery process. By comparing the hypothetical profile of Cmpd-X with established data for known drugs, this guide offers researchers, scientists, and drug development professionals a practical blueprint for making data-driven decisions, mitigating risk, and ultimately, designing safer and more effective medicines.
Introduction: The Imperative of Selectivity
The cyclopropane ring is a valuable motif in modern medicinal chemistry, prized for its ability to impart conformational rigidity, enhance metabolic stability, and improve binding potency.[1][2] These properties can lock a molecule into a bioactive conformation, boosting selectivity for its intended biological target.[1] However, no structural feature guarantees absolute specificity. Cross-reactivity, where a compound binds to unintended proteins (off-targets), remains a primary cause of adverse drug reactions (ADRs).[3]
Therefore, a cornerstone of any successful drug discovery program is the early and systematic identification of off-target liabilities.[4] This guide establishes a robust, multi-tiered "screening cascade" to characterize the selectivity profile of our model compound, Cmpd-X. This approach allows for the efficient allocation of resources, starting with broad, cost-effective screens and progressing to more focused, in-depth analyses.
The Hypothetical Target and Rationale
To build a logical screening strategy, we must first define a primary target for Cmpd-X. Given that cyclopropane carboxamide derivatives have shown a wide range of biological activities, including enzyme inhibition, we will hypothesize that Cmpd-X is a potent and selective inhibitor of Serine Protease Y (SP-Y) , a key enzyme implicated in a prevalent inflammatory disease.[5][6]
This hypothesis immediately informs our cross-reactivity concerns. The human genome contains numerous serine proteases with structurally similar active sites. Therefore, a primary objective is to determine the selectivity of Cmpd-X for SP-Y against other closely related proteases (e.g., Serine Protease Z, Thrombin, Trypsin) to avoid potential side effects like coagulation disorders or digestive issues.
The Tiered Cross-Reactivity Screening Cascade
A successful screening cascade is a funnel, designed to efficiently eliminate compounds with undesirable properties while advancing those with the most promise.[4][7] Our approach for Cmpd-X is divided into four logical tiers.
Tier 1: Broad Screening for Early Hazard Identification
The initial goal is to cast a wide net to identify any potential off-target interactions, even weak ones. This is achieved through a combination of computational prediction and broad biochemical screening.
-
Rationale: At this early stage, avoiding false negatives is paramount. By screening at a high concentration (e.g., 10 µM) against a diverse panel of targets, we maximize the probability of detecting liabilities that could derail the project later.[3]
-
Methodology:
-
In Silico Profiling: Utilize computational models to screen Cmpd-X against databases of known protein structures. This can predict potential interactions based on structural and electrostatic similarity to known ligands of various targets.
-
Biochemical Safety Panel: Employ a commercial service such as the Eurofins SafetyScreen44™ panel .[8][9] This panel assesses the interaction of a compound at a single, high concentration (typically 10 µM) against 44 targets known to be implicated in adverse drug reactions, including GPCRs, ion channels, kinases, and transporters.
-
Table 1: Illustrative Tier 1 SafetyScreen44™ Results for Cmpd-X (at 10 µM)
| Target Class | Target | % Inhibition / Activity | Implication |
|---|---|---|---|
| Protease | SP-Y (Control) | 98% | Expected On-Target Activity |
| Protease | Serine Protease Z | 65% | Potential cross-reactivity with related enzyme. |
| GPCR | Dopamine D2 Receptor | 52% | Potential for CNS side effects. |
| Ion Channel | hERG | 8% | Low risk of cardiac arrhythmia. |
| Kinase | ABL1 | 4% | Negligible off-target kinase activity. |
Data is hypothetical and for illustrative purposes only.
Tier 2: Dose-Response Confirmation and Selectivity Window
Hits identified in Tier 1 (>50% inhibition is a common threshold) must be confirmed and quantified. This involves generating dose-response curves to determine the potency (IC50) of Cmpd-X for both its primary target and the off-targets.
-
Rationale: A single-point screen can be misleading. An IC50 value provides a quantitative measure of potency, allowing for a direct comparison between on-target and off-target activity. The ratio of these values defines the "selectivity window," a critical parameter for risk assessment.
-
Methodology:
-
On-Target Assay: Perform a 10-point dose-response curve for Cmpd-X against SP-Y to determine its on-target IC50.
-
Off-Target Assays: For each validated hit from Tier 1 (e.g., Serine Protease Z and Dopamine D2 Receptor), perform identical dose-response assays to determine their respective IC50 values.
-
Tier 3: Validating Target Engagement in a Cellular Context
Biochemical assays are performed in a simplified, artificial environment. It is crucial to confirm that the compound engages its targets within the complex milieu of a living cell.[10][11]
-
Rationale: A compound's activity can be significantly altered by factors like cell membrane permeability, intracellular protein concentrations, and the presence of endogenous ligands. Cellular assays provide a more physiologically relevant measure of target engagement.[10]
-
Methodology:
-
Cellular Thermal Shift Assay (CETSA): This powerful technique directly measures the binding of a compound to its target in intact cells or tissue lysates.[12][13] Ligand binding typically stabilizes a protein, increasing its melting temperature. A thermal shift for SP-Y in the presence of Cmpd-X would confirm target engagement. Similarly, performing CETSA in cells expressing Serine Protease Z can validate the off-target interaction.
-
Functional Assays: Measure the functional consequence of target engagement. For SP-Y, this could be a cell-based assay measuring the downstream effects of its inhibition. For the D2 receptor, one might use a cAMP assay to see if the binding observed biochemically translates to functional receptor antagonism or agonism.
-
Comparative Analysis: Cmpd-X vs. Marketed Alternatives
To put the selectivity profile of Cmpd-X into perspective, we compare its (hypothetical) data against two fictional but plausible competitor compounds targeting SP-Y:
-
Comparator A: A first-generation SP-Y inhibitor known for its potency but with documented off-target effects.
-
Comparator B: A newer, more selective SP-Y inhibitor.
Table 2: Comparative Selectivity Profile
| Target | Cmpd-X (IC50, nM) | Comparator A (IC50, nM) | Comparator B (IC50, nM) |
|---|---|---|---|
| SP-Y (On-Target) | 5 | 2 | 15 |
| Serine Protease Z | 850 | 50 | >10,000 |
| Dopamine D2 Receptor | 1,200 | 150 | >10,000 |
| Selectivity Window (SP-Z / SP-Y) | 170-fold | 25-fold | >667-fold |
| Selectivity Window (D2 / SP-Y) | 240-fold | 75-fold | >667-fold |
Data is hypothetical and for illustrative purposes only. A larger selectivity window indicates higher specificity for the on-target.
-
Interpretation:
-
Cmpd-X shows excellent potency (5 nM) and a significant selectivity window (>150-fold) over the identified off-targets. This profile suggests a lower risk of mechanism-based side effects compared to Comparator A.
-
Comparator A is highly potent but has poor selectivity, with only a 25-fold window against Serine Protease Z. This profile would raise significant safety concerns.
-
Comparator B is less potent than Cmpd-X but demonstrates a superior selectivity profile, making it a very "clean" compound.
-
The choice between Cmpd-X and Comparator B would depend on the therapeutic context. If the higher potency of Cmpd-X is required for efficacy and its 170-fold selectivity window is deemed safe, it may be the preferred candidate.
Detailed Protocol: IC50 Determination by Enzymatic Assay
This protocol describes a self-validating system for determining the potency of an inhibitor against a target enzyme.
Objective: To determine the IC50 value of Cmpd-X for Serine Protease Y.
Materials:
-
Recombinant human Serine Protease Y (SP-Y)
-
Fluorogenic peptide substrate for SP-Y
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
-
Cmpd-X, dissolved in 100% DMSO
-
Known SP-Y inhibitor (Positive Control)
-
384-well, black, flat-bottom assay plates
-
Fluorescence plate reader
Methodology:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution series of Cmpd-X in DMSO, starting from a 10 mM stock.
-
Prepare identical dilution series for the positive control.
-
Prepare a DMSO-only plate for the negative (vehicle) control.
-
-
Assay Plate Setup:
-
Add 250 nL of each compound dilution (or DMSO) to the appropriate wells of the 384-well plate.
-
Causality Check: Adding compound first allows it to pre-incubate with the enzyme, ensuring that any time-dependent inhibition is captured.
-
-
Enzyme Addition:
-
Dilute SP-Y enzyme to a working concentration (e.g., 2X final concentration) in assay buffer.
-
Add 12.5 µL of the diluted enzyme to all wells.
-
Incubate for 15 minutes at room temperature. This pre-incubation step allows the compound to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Dilute the fluorogenic substrate to its working concentration (e.g., 2X final concentration, typically at or near its Km value) in assay buffer.
-
Add 12.5 µL of the diluted substrate to all wells to start the reaction. The final volume is 25 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths.
-
Read the kinetic reaction progress for 30 minutes at room temperature.
-
-
Data Analysis:
-
Self-Validation:
-
The Positive Control wells should show >90% inhibition.
-
The Negative Control (DMSO) wells define 0% inhibition (100% activity). The Z'-factor for the assay should be > 0.5, indicating a robust and reliable assay.
-
-
Calculate the rate of reaction (slope) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_Compound / Rate_DMSO)).
-
Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of rational drug design. By implementing a tiered screening cascade, from broad biochemical panels to specific cellular target engagement assays, researchers can build a comprehensive selectivity profile for their drug candidates. This guide, using the hypothetical compound "this compound" (Cmpd-X), demonstrates how this process de-risks a program by identifying and quantifying potential liabilities early. Comparing this profile against established benchmarks provides the critical context needed to make informed decisions, ensuring that resources are focused on developing compounds with the highest probability of becoming safe and effective therapies.
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A Senior Application Scientist's Guide to Benchmarking Novel Neuroactive Cyclopropane Derivatives: A Comparative Analysis of 1-amino-N,N-dimethylcyclopropane-1-carboxamide
Introduction: The Therapeutic Potential of the Cyclopropane Moiety in Neuropharmacology
For decades, the cyclopropane ring, a seemingly simple three-carbon cycloalkane, has captivated medicinal chemists with its unique stereochemical and electronic properties. Its rigid structure can act as a bioisostere for other chemical groups, enhancing metabolic stability, improving receptor affinity, and reducing off-target effects of drug candidates.[1] Compounds incorporating this motif have demonstrated a wide array of biological activities, including antidepressant, antiviral, and antimicrobial effects.[1] This guide focuses on a novel cyclopropane derivative, 1-amino-N,N-dimethylcyclopropane-1-carboxamide (hereafter referred to as Compound X), and provides a comprehensive framework for its evaluation against established standard compounds in the context of neuroprotection and anticonvulsant activity.
The rationale for investigating Compound X in this therapeutic area stems from the established neuroactivity of other cyclopropane-containing molecules.[1][2] The 1-aminocyclopropanecarboxylic acid (ACC) backbone, a core component of Compound X's structure, is a known potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and neuronal plasticity.[3] Dysregulation of NMDA receptor activity is implicated in a variety of neurological disorders, including epilepsy and neurodegenerative diseases. Therefore, novel compounds that can modulate this receptor system are of significant therapeutic interest.
This guide will provide a detailed, step-by-step methodology for benchmarking Compound X against two well-characterized standard compounds: Diazepam , a benzodiazepine with potent anxiolytic and anticonvulsant properties, and Memantine , an NMDA receptor antagonist used in the treatment of Alzheimer's disease. We will explore both in vitro and in vivo models to build a comprehensive profile of Compound X's potential as a neuroactive agent.
Physicochemical Properties of Test Compounds
A fundamental step in preclinical drug development is the characterization of the physicochemical properties of a novel compound, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound (Compound X) | Diazepam | Memantine |
| Molecular Formula | C₆H₁₂N₂O | C₁₆H₁₃ClN₂O | C₁₂H₂₁N |
| Molecular Weight | 128.17 g/mol | 284.7 g/mol | 179.30 g/mol |
| XLogP3-AA | -0.6 | 2.8 | 3.4 |
| Hydrogen Bond Donor Count | 1 | 0 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 1 |
Data for Compound X is computationally generated.[4]
In Vitro Evaluation: Assessing Neuroprotective and NMDA Receptor Modulatory Effects
In vitro assays provide a controlled environment to dissect the specific molecular mechanisms of a novel compound. For Compound X, our primary interests are its potential to protect neurons from excitotoxicity and its direct interaction with the NMDA receptor.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro evaluation of Compound X.
Protocol 1: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
Causality: This assay determines if Compound X can protect neurons from cell death induced by excessive glutamate, a phenomenon implicated in various neurological insults.[5]
Methodology:
-
Cell Culture: Plate primary cortical neurons from embryonic day 18 rat pups in 96-well plates.
-
Compound Treatment: After 7 days in culture, pre-treat the neurons with varying concentrations of Compound X, Memantine (positive control), or vehicle for 1 hour.
-
Excitotoxicity Induction: Add glutamate to a final concentration of 100 µM to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay. The amount of formazan product is proportional to the number of living cells.
Protocol 2: High-Throughput Calcium Flux Assay for NMDA Receptor Modulation
Causality: This assay rapidly screens for compounds that modulate NMDA receptor function by measuring changes in intracellular calcium levels upon receptor activation.[6][7]
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of Compound X or Memantine to the wells.
-
Receptor Activation: Stimulate the cells with NMDA and glycine.
-
Signal Detection: Measure the change in fluorescence intensity over time using a plate reader. A decrease in the fluorescence signal in the presence of the test compound suggests antagonistic activity.
Comparative In Vitro Data (Hypothetical)
| Assay | Compound X | Memantine (Standard) | Diazepam (Standard) |
| Neuroprotection (EC₅₀) | 15 µM | 5 µM | Not Active |
| NMDA Receptor Antagonism (IC₅₀) | 10 µM | 2 µM | Not Active |
In Vivo Evaluation: Assessing Anticonvulsant Efficacy and Behavioral Effects
In vivo models are crucial for evaluating the therapeutic potential of a compound in a whole organism, taking into account its ADME properties and potential side effects.[8][9]
Experimental Workflow: In Vivo Assays
Caption: Workflow for in vivo evaluation of Compound X.
Protocol 3: Maximal Electroshock Seizure (MES) Test
Causality: The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[10][11]
Methodology:
-
Animal Dosing: Administer Compound X, Diazepam (positive control), or vehicle to groups of mice via intraperitoneal injection.
-
Seizure Induction: After a predetermined pre-treatment time (e.g., 30 minutes), induce seizures by delivering a brief electrical stimulus through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Calculate the percentage of animals protected from the tonic hindlimb extension in each treatment group.
Protocol 4: Pentylenetetrazole (PTZ)-Induced Seizure Test
Causality: The PTZ test is a model for identifying compounds that can prevent or delay the onset of generalized myoclonic and clonic seizures.[10][11]
Methodology:
-
Animal Dosing: Administer Compound X, Diazepam (positive control), or vehicle to groups of mice.
-
PTZ Administration: After the pre-treatment period, administer a subcutaneous injection of PTZ, a GABA-A receptor antagonist that induces seizures.
-
Observation: Record the latency to the first myoclonic jerk and the onset of generalized clonic seizures.
-
Data Analysis: Compare the seizure latencies between the different treatment groups.
Comparative In Vivo Data (Hypothetical)
| Assay | Compound X | Diazepam (Standard) | Memantine (Standard) |
| MES Test (ED₅₀) | 50 mg/kg | 0.5 mg/kg | 20 mg/kg |
| PTZ Test (Protection at 100 mg/kg) | 60% | 100% | 20% |
| Rotarod Performance (TD₅₀) | > 200 mg/kg | 5 mg/kg | > 100 mg/kg |
Discussion and Future Directions
The hypothetical data presented in this guide positions Compound X as a promising neuroactive agent with both neuroprotective and anticonvulsant properties. Its moderate potency in the in vitro assays, coupled with a favorable safety profile in the rotarod test (suggesting minimal motor impairment at effective doses), warrants further investigation.
While less potent than the standard compounds Diazepam and Memantine in the respective primary efficacy models, the unique chemical scaffold of Compound X may offer advantages in terms of its pharmacokinetic profile or a different side-effect profile. The cyclopropane moiety is known to enhance metabolic stability, which could translate to improved bioavailability and a longer duration of action in vivo.[1]
Future studies should focus on:
-
Detailed Mechanism of Action Studies: Elucidating the precise binding site and modulatory effects of Compound X on different NMDA receptor subtypes.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X to inform dosing regimens for further preclinical studies.
-
Chronic Efficacy Models: Evaluating the efficacy of Compound X in chronic models of epilepsy and neurodegeneration to assess its disease-modifying potential.[9]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to optimize its potency and selectivity.[5]
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of novel neuroactive compounds, using "this compound" as a representative example. By systematically comparing its performance against well-established standards in a battery of in vitro and in vivo assays, researchers can build a robust data package to support the advancement of promising new therapeutic candidates from the bench to the clinic. The integration of mechanistic studies with whole-organism efficacy and safety assessments is paramount for the successful discovery and development of the next generation of drugs for neurological disorders.
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A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018). Journal of Visualized Experiments. Available from: [Link]
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Distinguishing classes of neuroactive drugs based on computational physicochemical properties and experimental phenotypic profiling in planarians. (2024). bioRxiv. Available from: [Link]
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Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-phenylcyclopropanecarboxamide. Asian Journal of Chemistry. Available from: [Link]
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A Strategic Guide to Bioisosteric Replacement of the Tertiary Amide in 1-amino-N,N-dimethylcyclopropane-1-carboxamide
Introduction: The Untapped Potential of a Constrained Scaffold
The 1-aminocyclopropane-1-carboxamide scaffold is a fascinating starting point in drug discovery. The inherent rigidity of the cyclopropane ring offers a defined conformational presentation of its substituents, a desirable trait for achieving specific and high-affinity interactions with biological targets.[1] The parent compound, 1-amino-N,N-dimethylcyclopropane-1-carboxamide, features a tertiary amide, a common functional group in many bioactive molecules. However, the amide bond can be a metabolic liability, susceptible to enzymatic hydrolysis, which can limit oral bioavailability and duration of action.[2][3]
This guide provides a comprehensive overview of potential bioisosteric replacements for the N,N-dimethylcarboxamide moiety. Bioisosterism, a cornerstone of medicinal chemistry, involves the substitution of a functional group with another that possesses similar physicochemical properties, with the goal of enhancing potency, selectivity, metabolic stability, and overall pharmacokinetic profile.[2][3] We will explore several promising bioisosteres, comparing their expected impact on key drug-like properties. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize this privileged scaffold for their specific therapeutic applications. While the broader class of 1-aminocyclopropane-1-carboxylic acid derivatives has been investigated for activity at targets such as the NMDA receptor, this guide will focus on the general principles of improving drug-like properties, applicable across various biological targets.[4][5][6]
The Challenge: Overcoming the Limitations of the Tertiary Amide
The N,N-dimethylcarboxamide group in our parent molecule presents a distinct set of properties. It acts as a hydrogen bond acceptor via the carbonyl oxygen but lacks a hydrogen bond donor. Its tertiary nature prevents cis/trans isomerization, which can be advantageous. However, its susceptibility to amidases can be a significant drawback. The goal of bioisosteric replacement is to retain or improve upon the desirable properties while mitigating the undesirable ones.
Comparative Analysis of Key Bioisosteric Replacements
Here, we compare several non-classical bioisosteres that have shown success as amide replacements in various drug discovery programs: 1,2,3-triazoles, 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and trifluoroethylamines.
| Feature | Parent Tertiary Amide | 1,4-Disubstituted 1,2,3-Triazole | 2,5-Disubstituted 1,3,4-Oxadiazole | 3,5-Disubstituted 1,2,4-Oxadiazole | Trifluoroethylamine |
| Metabolic Stability | Susceptible to hydrolysis | Generally high | Generally high | Generally high | High, resistant to hydrolysis |
| Hydrogen Bonding | H-bond acceptor (carbonyl O) | H-bond acceptors (N2, N3) | H-bond acceptors (N3, N4, O1) | H-bond acceptors (N2, N4, O1) | H-bond donor (NH), weak acceptor (F) |
| Dipole Moment | Moderate | High | High | High | High |
| Lipophilicity (logP) | Moderate | Lower than parent amide | Generally higher than parent amide | Generally higher than parent amide | Higher than parent amide |
| Geometry | Planar | Planar, aromatic | Planar, aromatic | Planar, aromatic | Tetrahedral at the carbon bearing CF3 |
| Synthesis | Standard amide coupling | "Click" chemistry (CuAAC) | Cyclization of acyl hydrazides | Cyclization of amidoximes | Reductive amination of trifluoromethyl ketones |
| Key Considerations | Potential for metabolic cleavage. | Can act as a linker, improving solubility.[7] | Isomer choice is critical as it affects vectoral properties.[8][9] | Isomer choice is critical as it affects vectoral properties.[8][9] | Can mimic the tetrahedral transition state of amide hydrolysis.[10] |
In-Depth Look at Promising Bioisosteres
The 1,2,3-Triazole: A Versatile and Stable Mimic
The 1,4-disubstituted 1,2,3-triazole is an excellent bioisostere for a trans-amide bond.[7] Its key features include:
-
Enhanced Metabolic Stability: The triazole ring is resistant to a wide range of metabolic enzymes.[11]
-
Modulated Physicochemical Properties: Triazoles are more polar than the corresponding amides, which can lead to improved aqueous solubility.[7][12] They possess a significant dipole moment and can act as hydrogen bond acceptors.[11]
-
Synthetic Accessibility: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, allowing for rapid library synthesis.[7]
Logical Relationship: From Amide to Triazole
Caption: Synthetic strategy for triazole bioisostere generation.
The Oxadiazoles (1,3,4- and 1,2,4-): Fine-Tuning Electronic Properties
Oxadiazoles are another class of five-membered heterocycles that serve as effective amide bioisosteres, offering high metabolic stability.[3][9] The choice between the 1,3,4- and 1,2,4-isomers allows for subtle yet significant changes in the molecule's electronic and hydrogen bonding properties.[8]
-
1,3,4-Oxadiazole: This isomer is often used to replace amides and esters. It is more electron-withdrawing than the 1,2,4-isomer and can influence the pKa of neighboring functionalities.[13]
-
1,2,4-Oxadiazole: This isomer also provides a stable core and has been successfully employed to improve pharmacokinetic profiles.[14]
The different arrangement of nitrogen and oxygen atoms in these isomers leads to distinct electrostatic potential maps and vectoral alignment of hydrogen bond acceptors, which can be critical for target engagement.[8]
The Trifluoroethylamine: A Non-Planar, Hydrolysis-Resistant Alternative
The trifluoroethylamine group is a non-classical amide isostere that has gained traction in medicinal chemistry.[2] Its key advantages include:
-
Exceptional Metabolic Stability: The C-F bonds are extremely strong, and the trifluoromethyl group provides steric hindrance, rendering the adjacent amine resistant to metabolism.[10][15]
-
Altered Basicity and Hydrogen Bonding: The strongly electron-withdrawing trifluoromethyl group significantly reduces the basicity of the amine, meaning it is largely uncharged at physiological pH.[2] Unlike the parent tertiary amide, the trifluoroethylamine can act as a hydrogen bond donor.[15]
-
Mimicry of the Tetrahedral Intermediate: The geometry around the carbon atom bearing the trifluoromethyl group is tetrahedral, which can mimic the transition state of amide hydrolysis, potentially leading to potent enzyme inhibitors.[10]
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of the parent compound with its bioisosteric replacements, a series of standardized in vitro assays are essential.
Experimental Workflow
Caption: Workflow for comparative evaluation of bioisosteres.
Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.
Principle: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are major contributors to Phase I metabolism. The rate of disappearance of the parent compound over time is measured to assess its metabolic stability.
Protocol:
-
Preparation of Reagents:
-
Test compounds and positive controls (e.g., testosterone, verapamil) stock solutions in DMSO.
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm HLM and NADPH regenerating system in phosphate buffer at 37°C.
-
Add the test compound to the HLM mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and add it to the quenching solution to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the appropriate formula.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the test compounds and identify potential P-glycoprotein (P-gp) substrates.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. The rate of transport of a compound across this monolayer is measured in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
For A-to-B permeability, add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
For B-to-A permeability, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Include high (e.g., propranolol) and low (e.g., atenolol) permeability controls.
-
Incubate at 37°C with shaking.
-
At specified time points, take samples from the receiver chamber and replace with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound may be a substrate for an efflux transporter like P-gp.
-
Conclusion: A Path Forward for Scaffold Optimization
The strategic replacement of the N,N-dimethylcarboxamide in this compound with bioisosteres such as 1,2,3-triazoles, oxadiazoles, or trifluoroethylamines offers a powerful approach to overcoming potential metabolic liabilities and fine-tuning physicochemical properties. This guide provides a framework for selecting and evaluating these replacements. The choice of bioisostere will be context-dependent, relying on the specific goals of the drug discovery program and the structure-activity relationships that emerge for the biological target of interest. By employing the described comparative analysis and experimental protocols, researchers can make data-driven decisions to advance promising candidates with improved drug-like properties.
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Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024). Sygnature Discovery. [Link]
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Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2018). Journal of Medicinal Chemistry. [Link]
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Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2023). Journal of Medicinal Chemistry. [Link]
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Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. (2014). Organic & Biomolecular Chemistry. [Link]
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Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809. (2018). ACS Medicinal Chemistry Letters. [Link]
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Trifluoroethylamines as Amide Isosteres in Inhibitors of Cathepsin K. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]
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1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. (2020). Frontiers in Plant Science. [Link]
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Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. (2006). The Journal of Organic Chemistry. [Link]
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). Expert Opinion on Drug Discovery. [Link]
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1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. (1993). Il Farmaco. [Link]
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The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (2021). Rendiconti Lincei. Scienze Fisiche e Naturali. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 1-amino-N,N-dimethylcyclopropane-1-carboxamide
As a novel compound often utilized in discovery chemistry and drug development, the safe handling and disposal of 1-amino-N,N-dimethylcyclopropane-1-carboxamide and its analogues are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Authoritative Notice: Before proceeding, consult the specific Safety Data Sheet (SDS) provided by your supplier for this exact compound. This guide is based on the hazard profile of closely related analogues and general regulatory principles. Your institution's Environmental Health & Safety (EHS) office is the final authority for waste disposal procedures.
Part 1: Hazard Assessment and Classification
Understanding the potential hazards of a chemical is the first step in determining its proper disposal route. Based on data for the closely related analogue, 1-Amino-N-methylcyclopropane-1-carboxamide, the following hazards should be anticipated[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation.
This compound is a solid, and any procedures that could generate dust must be carefully controlled to prevent inhalation[1].
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized as either "characteristic" or "listed" waste.[2]. As a laboratory chemical that is not specifically listed, this compound must be evaluated for its characteristics: ignitability, corrosivity, reactivity, and toxicity[2]. Given its profile, it is most likely to be classified as a toxic hazardous waste.
| Hazard Classification (Anticipated) | GHS Category | Disposal Implication |
| Acute Oral Toxicity | Category 4 | Must be disposed of as hazardous chemical waste; not suitable for drain or regular trash disposal. |
| Skin & Eye Irritation | Category 2 / 2A | Requires specific PPE during handling and disposal. Contaminated materials (gloves, wipes) must also be treated as hazardous waste. |
| Respiratory Irritation | Category 3 | Handling and weighing should occur in a ventilated enclosure (fume hood) to prevent dust inhalation. |
Part 2: Personal Protective Equipment (PPE) and Handling
Before handling the compound for disposal, ensure the following PPE is worn to mitigate exposure risks identified in the hazard assessment:
-
Eye Protection: Chemical safety glasses and a face shield are required to protect against dust and splashes[1].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and wash hands after removal.
-
Body Protection: A lab coat or protective clothing is mandatory to prevent skin contact[1].
-
Respiratory Protection: If there is a risk of dust formation and ventilation is inadequate, a NIOSH-approved respirator may be necessary. All handling of the solid compound should ideally occur within a certified chemical fume hood[1].
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process from the point of generation to its final collection by a licensed waste handler. This process is governed by federal regulations from the Environmental Protection Agency (EPA)[3].
Step 1: Waste Segregation Immediately upon generation, waste containing this compound must be segregated from non-hazardous waste.
-
Why? To prevent the cross-contamination of non-hazardous waste streams and to ensure the compound is managed according to its specific hazards. Incompatible materials, if mixed, can react violently or release toxic gases[4].
-
Action:
-
Solid Waste: Unused or expired pure compound, and any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels), should be placed in a dedicated hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams like halogenated or non-halogenated solvents unless approved by your EHS office.
-
Sharps: Needles or other sharps contaminated with the compound must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.
-
Step 2: Containerization and Labeling Proper containment and labeling are legally required and crucial for safety.
-
Why? To prevent leaks and spills, and to clearly communicate the contents and associated hazards to all laboratory personnel and waste handlers[5].
-
Action:
-
Select a container that is chemically compatible with the waste. For solids, a sealable plastic pail or jar is appropriate. For liquids, use a screw-cap bottle, leaving at least 10% of the volume as headspace to allow for expansion[3].
-
Affix a "Hazardous Waste" label to the container before adding any waste[5][6].
-
List all chemical constituents by their full name, including "this compound" and any solvents, with their approximate percentages.
-
Mark the appropriate hazard characteristics on the label (e.g., Toxic, Irritant).
-
Step 3: Accumulation and Storage Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA)[4][6].
-
Why? The SAA ensures that hazardous waste is kept in a controlled, secure location close to the point of generation, under the supervision of laboratory personnel[3].
-
Action:
-
Designate an SAA in your lab, which must be at or near the point of waste generation and under the control of the lab staff[3].
-
Keep the waste container securely closed at all times, except when adding waste[4].
-
Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of waste in an SAA[5].
-
Step 4: Arranging for Disposal Hazardous waste must be disposed of through your institution's EHS office or a contracted, licensed hazardous waste vendor.
-
Why? It is illegal to dispose of hazardous chemical waste via standard trash or down the drain[4]. The "cradle-to-grave" principle of RCRA holds the generating facility responsible for the waste until its final, safe disposal[7].
-
Action:
-
Once the container is full, or within one year of the first addition of waste, arrange for a pickup request through your institution's EHS department[4].
-
Ensure your lab's waste records are accurate and up-to-date.
-
Part 4: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Action:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large, highly dispersed (airborne dust), or you are unsure of the hazard, evacuate the area and contact your institution's emergency EHS number.
-
Containment (for minor spills): If you are trained and it is safe to do so, manage the spill.
-
Wear the appropriate PPE as described in Part 2.
-
Prevent the solid from becoming airborne. Gently cover with a damp paper towel or use a spill kit absorbent designed for solid chemicals.
-
Carefully sweep up the absorbed material using non-sparking tools and place it into your designated hazardous solid waste container[1].
-
Clean the spill area with an appropriate solvent and decontaminate surfaces. All cleaning materials must also be disposed of as hazardous waste.
-
-
Report: Report all spills to your supervisor and your institution's EHS office.
-
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for chemical waste disposal.
References
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. This article outlines the federal regulatory framework under the EPA and RCRA, including requirements for EPA ID numbers, storage time limits, and container selection. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. This document provides practical guidelines for establishing and managing Satellite Accumulation Areas (SAAs), waste segregation, and container management. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). This source details EPA requirements for waste labeling, the distinction between SAAs and Central Accumulation Areas (CAAs), and storage time limits based on generator status. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. This article discusses the EPA's Hazardous Waste Generator Improvements Rule, clarifying labeling requirements (e.g., the words "Hazardous Waste") and storage rules for SAAs. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). This document explains that once laboratory samples are designated for disposal, they must be treated as regulated waste under federal and state requirements. [Link]
-
RCRA Hazardous Wastes. EcoOnline. This resource explains the "cradle to grave" requirement of the Resource Conservation and Recovery Act (RCRA) for tracking and managing hazardous waste. [Link]
-
What Are the Different Classifications of Hazardous Waste under RCRA? Actio. This article defines the two main categories of RCRA hazardous waste: characteristic wastes (ignitability, corrosivity, reactivity, toxicity) and listed wastes. [Link]
-
RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Hazardous Waste Experts. This source describes the four lists of RCRA listed wastes (F, K, P, U) which are typically related to unused or expired commercial chemical products. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. What Are the Different Classifications of Hazardous Waste under RCRA? → Learn [pollution.sustainability-directory.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. EcoOnline Help Center [help.ecoonline.com]
Navigating the Unseen: A Guide to Personal Protective Equipment for 1-amino-N,N-dimethylcyclopropane-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel molecules are the currency of innovation. 1-amino-N,N-dimethylcyclopropane-1-carboxamide, a compound holding potential in various therapeutic areas, is one such molecule. As with any new chemical entity, a thorough understanding of its safe handling is paramount. This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 1481463-48-2)[1], this document synthesizes information from structurally similar compounds and established laboratory safety principles to offer a conservative and robust safety protocol.
Anticipated Hazard Profile: A Synthesis of Analog Data
The judicious assessment of risk begins with an understanding of the potential hazards. By examining close structural analogs, we can construct a reliable anticipated hazard profile for this compound.
A key analog, 1-Amino-N-methylcyclopropane-1-carboxamide (CAS No. 1022970-19-9), provides the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Another related compound, N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride , reinforces this profile with the hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Furthermore, the presence of the cyclopropane ring suggests a potential for flammability and reactivity, as strained ring systems can be energetic.[2] Cyclopropane itself is a highly flammable gas.[3][4] The dimethylamide functionality, while generally stable, warrants caution.
Based on this composite data, it is prudent to handle this compound as a compound that is harmful if ingested, a skin and eye irritant, and a respiratory tract irritant, with a potential for flammability.
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the recommended PPE, the rationale for its use, and relevant standards.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards. | Protects eyes from dust, splashes, and potential vapors. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | Provides full-face protection from splashes. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended for handling amides and amino compounds.[5] Inspect gloves before each use and change them frequently. | Prevents skin contact with the chemical, which is anticipated to be a skin irritant. |
| Lab Coat | A long-sleeved, flame-resistant lab coat should be worn. | Protects skin and personal clothing from accidental spills and splashes. | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. | Prevents inhalation of dust particles and vapors, addressing the risk of respiratory irritation.[6] |
| Respirator | In the absence of a fume hood or in case of a spill, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary. | Provides respiratory protection in situations with a higher risk of aerosolization or vapor generation. |
Operational Plan: From Benchtop to Disposal
A systematic workflow is critical for ensuring safety throughout the handling process.
Pre-Handling and Preparation
The following diagram outlines the essential preparatory steps before handling the compound.
Caption: Pre-handling workflow for this compound.
Step-by-Step Handling Procedure
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula and weighing paper for transfers. Avoid creating dust.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a water bath.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate reusable PPE according to the manufacturer's instructions.
-
Wash hands and any exposed skin thoroughly after removing gloves.
-
Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, ensuring environmental protection and regulatory compliance.
The following flowchart details the decision-making process for waste disposal.
Caption: Disposal workflow for waste containing the target compound.
Key Disposal Considerations:
-
Waste Classification: All waste containing this compound must be classified as hazardous chemical waste.
-
Segregation: Do not mix this waste stream with other incompatible chemical waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for final disposal.[4][6] Never dispose of this chemical down the drain or in regular trash.
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
If safe to do so, use a chemical spill kit to contain and absorb the spill.
-
Place the absorbed material into a labeled hazardous waste container.
-
Ventilate the area.
-
Report the spill to your EHS department.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.
References
-
Synergy Recycling. (n.d.). Cyclopropane Disposal. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
-
North Safety Products. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
PubMed. (1992). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Retrieved from [Link]
- Google Patents. (1982). United States Patent (19).
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 1-amino-N,N-dimethylcyclopentane-1-carboxamide. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
- Google Patents. (1985). WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
-
PubChem. (n.d.). N,N-Dimethylcyclopropanecarboxamide. Retrieved from [Link]
-
ResearchGate. (2025). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dimethylcyclopropane. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
